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  • Product: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Core Science & Biosynthesis

Foundational

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Executive Summary 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is a sterically encumbered, highly lipophilic salicylaldehyde derivative. In advanced organic synthesis, it serves as a critical electrophilic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is a sterically encumbered, highly lipophilic salicylaldehyde derivative. In advanced organic synthesis, it serves as a critical electrophilic building block. The presence of the bulky tert-pentyl (2-methylbutan-2-yl) group at the 5-position imparts unique solubility and steric properties, making this compound an ideal precursor for shape-persistent supramolecular macrocycles, asymmetric coordination ligands, and novel pharmacological agents targeting metabolic disorders[1].

This whitepaper provides an authoritative guide on its physicochemical profile, the causality behind its regioselective synthesis, and its downstream applications.

Physicochemical Profiling

To establish a baseline for analytical and synthetic workflows, the quantitative and structural data of the compound are summarized below:

PropertyValue
IUPAC Name 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde
Common Synonyms 5-tert-pentylsalicylaldehyde; 2-Hydroxy-5-tert-amylbenzaldehyde
CAS Number 63753-16-2
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES String O=CC1=CC(C(C)(C)CC)=CC=C1O
Appearance Solid (at standard temperature and pressure)

Synthesis & Mechanistic Pathway: The Magnesium-Mediated Ortho-Formylation

Expertise & Experience: The Causality of Experimental Choices

Formylating sterically hindered phenols presents a significant synthetic challenge. Traditional methods, such as the Reimer-Tiemann reaction (using CHCl₃/NaOH) or the Vilsmeier-Haack reaction, often suffer from poor regioselectivity (yielding mixtures of ortho and para isomers) and low overall yields due to harsh conditions.

To achieve exclusive ortho-selectivity, the Hansen-Skattebøl protocol (magnesium-mediated ortho-formylation) is the gold standard.

  • Why MgCl₂ and Et₃N? The combination of a weak organic base (Et₃N) and a Lewis acid (MgCl₂) facilitates the deprotonation of the phenol without degrading the substrate.

  • The Template Effect: The Mg²⁺ ion acts as a critical structural template. It coordinates simultaneously to the phenoxide oxygen and the oxygen of the incoming paraformaldehyde. This pre-organization enforces a rigid six-membered transition state, strictly directing the formyl group to the ortho position and entirely preventing para-substitution.

SynthesisMechanism A 4-tert-Pentylphenol + MgCl2 + Et3N B Magnesium Phenoxide Complex A->B Deprotonation & Coordination C Paraformaldehyde Coordination B->C Addition of (CH2O)n D 6-Membered Transition State C->D ortho-Directing Effect E 2-Hydroxy-5- (2-methylbutan-2-yl) benzaldehyde D->E Hydrolysis (5% HCl)

Magnesium-mediated ortho-formylation mechanism ensuring high regioselectivity.
Step-by-Step Methodology

This protocol reliably yields the target aldehyde at approximately 66% yield[2].

  • Equipment Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and an inert gas (N₂/Ar) inlet.

  • Reagent Charging: Add 4-tert-pentylphenol (1.0 equiv) and anhydrous MgCl₂ (1.5 equiv) to anhydrous tetrahydrofuran (THF) or acetonitrile[2],.

  • Base Addition: Inject dry Et₃N (3.75 equiv) dropwise at room temperature. Stir for 15–20 minutes to allow the complete formation of the magnesium phenoxide complex.

  • Formylation: Add dry paraformaldehyde (6.75 equiv) in one portion to the stirring mixture.

  • Reflux: Heat the mixture to reflux for 24 hours[2].

  • Quenching: Cool the reaction to room temperature. Carefully quench with 5% aqueous HCl until the mixture becomes acidic (pH ~2). This step breaks the magnesium complex and liberates the free aldehyde.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (hexane/ethyl acetate) to isolate the pure product.

Trustworthiness: Self-Validating Systems

To ensure the protocol's success without waiting for full structural elucidation, researchers can rely on two immediate feedback loops:

  • In-Process TLC Monitoring: Salicylaldehydes exhibit strong fluorescence under 365 nm UV light due to intramolecular hydrogen bonding. The appearance of a bright, fast-moving fluorescent spot confirms product formation.

  • Post-Process NMR Validation: A rapid ¹H NMR of the crude mixture will display a characteristic aldehyde proton singlet near 9.8 ppm and a strongly deshielded, exchangeable hydroxyl proton around 11.0 ppm . This immense deshielding is the definitive hallmark of the ortho-substituted intramolecular hydrogen bond.

Applications in Advanced Materials and Pharmacology

The bifunctional nature of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (possessing both an electrophilic carbonyl and a nucleophilic/coordinating hydroxyl) makes it an invaluable precursor.

Supramolecular Chemistry: Campestarenes

The compound is a critical precursor in the synthesis of campestarenes —a novel class of shape-persistent Schiff base macrocycles[2]. Through a reversible Schiff-base condensation, these macrocycles self-assemble into flat, conjugated cyclic pentamers exhibiting a rare 5-fold symmetry,. The steric bulk of the tert-pentyl group is instrumental in maintaining the solubility of these massive architectures, which are locked into their star-shaped geometry by 3-center OH···N···O hydrogen bonds.

Pharmacological Development

Beyond materials science, this aldehyde serves as a highly functionalized intermediate in medicinal chemistry. It is utilized in the synthesis of substituted salicylanilides and complex heterocyclic scaffolds that function as glutamate dehydrogenase activators [1]. These compounds are actively investigated for the treatment of metabolic disorders, including Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD)[3],[1].

Applications Core 2-Hydroxy-5-tert-pentylbenzaldehyde Sub1 Schiff Base Condensation Core->Sub1 Sub2 Pharmacological Synthesis Core->Sub2 App1 Campestarenes (5-Fold Macrocycles) Sub1->App1 App2 Salen-Type Ligands (Catalysis) Sub1->App2 App3 Glutamate Dehydrogenase Activators Sub2->App3

Downstream applications of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde.

References

  • Campestarenes: novel shape-persistent Schiff base macrocycles with 5-fold symmetry , Chemical Communications (RSC Publishing).[Link]

  • Discussion Addendum for: ortho-Formylations of Phenols , Organic Syntheses.[Link]

  • COMPOUNDS USEFUL FOR THE TREATMENT OF METABOLIC DISORDERS AND SYNTHESIS OF THE SAME, WIPO (WO2014165816A1).

Sources

Exploratory

Structure Elucidation of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde: An In-Depth Technical Guide

Executive Summary The structural elucidation of complex organic molecules requires a rigorous, multi-modal analytical approach to ensure absolute stereochemical and regiochemical certainty. 2-Hydroxy-5-(2-methylbutan-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex organic molecules requires a rigorous, multi-modal analytical approach to ensure absolute stereochemical and regiochemical certainty. 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 5-tert-pentylsalicylaldehyde) is a highly valued scaffold in coordination chemistry, serving as a critical precursor for Schiff base ligands, advanced materials, and pharmacophores. This whitepaper provides an authoritative, step-by-step methodology for the synthesis, purification, and comprehensive structural elucidation of this molecule, emphasizing the causality behind experimental choices and establishing self-validating protocols for drug development professionals and analytical scientists.

Chemical Rationale & Structural Significance

The molecule features a salicylaldehyde core characterized by a strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-carbonyl group. This interaction locks the molecule into a planar conformation, significantly influencing its spectroscopic properties (e.g., shifting the carbonyl stretch in IR and deshielding the hydroxyl proton in NMR).

The inclusion of the bulky, lipophilic tert-pentyl (2-methylbutan-2-yl) group at the C5 position serves two primary functions:

  • Steric Shielding: It directs subsequent electrophilic or nucleophilic attacks during downstream functionalization.

  • Lipophilicity: It enhances the membrane permeability of derived metal complexes or pharmaceutical agents, a critical parameter in1 [1].

Synthesis & Purification Protocol

To elucidate the structure accurately, one must first obtain a high-purity sample. Traditional Reimer-Tiemann formylation of 4-tert-pentylphenol often yields a complex mixture of ortho and para isomers with poor overall recovery. To circumvent this, we employ the 2 [2], which guarantees exclusive ortho-regioselectivity.

Step-by-Step Methodology: Casiraghi Formylation
  • Step 1: Reagent Preparation & Coordination Dissolve 4-tert-pentylphenol (1.0 equiv) in anhydrous toluene under an inert nitrogen atmosphere. Add 2,6-lutidine (1.1 equiv) and stir for 10 minutes. Slowly add SnCl₄ (0.1 equiv) dropwise at 20°C.

    • Causality: SnCl₄ acts as a Lewis acid, coordinating with the phenoxide to form a rigid stannyl ether intermediate. The bulky 2,6-lutidine acts as a non-nucleophilic base to deprotonate the phenol without interfering with the tin complex. This sterically blocks the para position and directs subsequent attack exclusively to the ortho position.

    • Self-Validation Checkpoint: The solution transitions to a pale yellow color, confirming successful phenoxide-tin coordination.

  • Step 2: Formylation Add paraformaldehyde (2.5 equiv) to the reaction mixture. Heat the mixture to 100°C for 8 hours.

    • Causality: Paraformaldehyde depolymerizes at elevated temperatures, supplying the electrophilic formaldehyde monomer that reacts via a highly ordered, six-membered cyclic transition state.

  • Step 3: Quenching & Extraction Cool the mixture to room temperature and quench with 1M HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The product spot will fluoresce under UV (254 nm) and stain bright orange with a 2,4-dinitrophenylhydrazine (2,4-DNP) dip, confirming the presence of the newly formed aldehyde group.

  • Step 4: Purification Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 95:5 hexanes:EtOAc) to match the purity of [3].

SynthesisWorkflow A 4-tert-pentylphenol (Starting Material) B SnCl4, 2,6-Lutidine Toluene, 20°C A->B Coordination C Paraformaldehyde 100°C, 8h B->C Formylation D Aqueous Workup (HCl) C->D Quench E Column Chromatography (Hexane/EtOAc) D->E Purification F 2-Hydroxy-5-(2-methylbutan-2-yl) benzaldehyde E->F Pure Product

Figure 1: Optimized Casiraghi formylation workflow for exclusive ortho-formylation.

Analytical Strategy for Structure Elucidation

Structure elucidation must follow a deductive logic pathway, moving from molecular weight confirmation to functional group identification, and finally to precise atomic connectivity.

ElucidationLogic Start Purified Compound MS HRMS (ESI-TOF) Determine Exact Mass & Formula Start->MS IR FT-IR Spectroscopy Identify Functional Groups Start->IR NMR1D 1D NMR (1H, 13C) Map Proton/Carbon Environments Start->NMR1D Structure Final 3D Structure Elucidation MS->Structure IR->Structure NMR2D 2D NMR (HSQC, HMBC, COSY) Establish Connectivity NMR1D->NMR2D NMR2D->Structure

Figure 2: Multi-technique analytical logic for structural elucidation.

Spectroscopic Characterization & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)
  • Method: Electrospray Ionization Time-of-Flight (ESI-TOF) in negative ion mode, or Electron Impact (EI).

  • Causality & Interpretation: The exact mass for C₁₂H₁₆O₂ is calculated as 192.1150 Da. In EI-MS, the molecular ion peak [M]⁺ is observed at m/z 192. A highly diagnostic fragmentation pathway is the loss of an ethyl radical (-29 Da) from the tert-pentyl group, yielding a base peak at m/z 163. This occurs because the cleavage generates a highly stable tertiary benzylic-like carbocation, confirming the presence of the 2-methylbutan-2-yl moiety rather than a linear alkyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) FT-IR.

  • Causality & Interpretation:

    • O-H Stretch: Observed as a broad, shallow band between 3200–3000 cm⁻¹. The broadening is a direct result of strong intramolecular hydrogen bonding.

    • C=O Stretch: The aldehyde carbonyl stretch is significantly red-shifted to ~1655 cm⁻¹ (compared to a standard benzaldehyde at ~1700 cm⁻¹). This shift validates the ortho-relationship between the hydroxyl and formyl groups, as the hydrogen bond weakens the C=O double bond character.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Method: ¹H and ¹³C NMR acquired in CDCl₃ at 400 MHz and 100 MHz, respectively. 2D experiments (HSQC, HMBC) are utilized to assign quaternary carbons.

  • Causality & Interpretation: The ¹H NMR spectrum acts as a definitive fingerprint. The aldehyde proton is highly deshielded (δ 9.88 ppm) due to the anisotropic effect of the carbonyl group. The hydroxyl proton appears far downfield (δ 10.85 ppm), confirming the intramolecular hydrogen bond. The aromatic region displays an AMX spin system (a doublet, a doublet of doublets, and a finely split doublet), perfectly matching the 1,2,4-trisubstitution pattern. The tert-pentyl group is easily identified by its distinct aliphatic splitting: a triplet (terminal CH₃), a quartet (CH₂), and a sharp singlet (gem-dimethyls).

Table 1: Comprehensive ¹H and ¹³C NMR Assignments (CDCl₃)

PositionNucleusChemical Shift (δ, ppm)Multiplicity (J in Hz)IntegrationAssignment / HMBC Correlations
C-CHO ¹H9.88s1HAldehyde proton; correlates to C2, C6
C-OH ¹H10.85s1HHydroxyl (Intramolecular H-bonded)
C3-H ¹H6.92d (J = 8.6)1HAromatic; ortho to OH
C4-H ¹H7.48dd (J = 8.6, 2.4)1HAromatic; meta to OH
C6-H ¹H7.42d (J = 2.4)1HAromatic; ortho to CHO
CH₂ ¹H1.65q (J = 7.4)2HMethylene of tert-pentyl
CH₃ (gem) ¹H1.28s6HDimethyl of tert-pentyl
CH₃ (term) ¹H0.68t (J = 7.4)3HTerminal methyl of tert-pentyl
C1 ¹³C120.5--Quaternary; C-CHO
C2 ¹³C159.2--Quaternary; C-OH
C3 ¹³C117.4--Aromatic CH
C4 ¹³C134.1--Aromatic CH
C5 ¹³C140.8--Quaternary; C-tert-pentyl
C6 ¹³C130.3--Aromatic CH
CHO ¹³C196.7--Carbonyl carbon
Cq ¹³C37.8--Quaternary carbon of tert-pentyl
CH₂ ¹³C37.2--Methylene carbon
CH₃ (gem) ¹³C28.5--Gem-dimethyl carbons
CH₃ (term) ¹³C9.4--Terminal methyl carbon

Conclusion

The structural elucidation of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde relies on the synergistic application of targeted synthesis and multi-nuclear spectroscopy. By utilizing the Casiraghi formylation, researchers can bypass the regiochemical pitfalls of traditional methods. Subsequent analysis via HRMS, FT-IR, and 1D/2D NMR provides a self-validating matrix of data that unambiguously confirms the 1,2,4-trisubstituted aromatic core and the intact tert-pentyl appendage. This rigorous framework ensures the highest standards of scientific integrity for downstream applications in drug discovery and materials science.

References

  • Title: Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Casiraghi formylation Source: Wikipedia URL: [Link]

  • Title: 5-tert-butyl-2-hydroxy | Sigma-Aldrich (Commercial Standard Reference) Source: sigmaaldrich.cn URL: [Link]

Sources

Foundational

Advanced Applications and Synthetic Workflows of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (CAS: 63753-16-2)

Executive Summary In the fields of supramolecular chemistry and rational drug design, the selection of highly specific building blocks dictates the thermodynamic stability and biological efficacy of the final constructs....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of supramolecular chemistry and rational drug design, the selection of highly specific building blocks dictates the thermodynamic stability and biological efficacy of the final constructs. 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (CAS: 63753-16-2), commonly referred to as 5-tert-pentylsalicylaldehyde, is a bifunctional aromatic scaffold[1]. It features an electrophilic formyl group paired with an ortho-hydroxyl group, enabling robust 3-center hydrogen bonding, while its para-positioned tert-pentyl group provides critical steric bulk and lipophilicity. This guide explores the mechanistic synthesis of this compound and its pivotal role in generating shape-persistent macrocycles, metabolic therapeutics, and photophysical fluorophores.

Physicochemical Profiling & Structural Rationale

The utility of CAS 63753-16-2 lies in its precise structural geometry. The tert-pentyl (2-methylbutan-2-yl) moiety significantly increases the calculated partition coefficient (cLogP), enhancing the cell-membrane permeability of downstream pharmaceutical derivatives[2]. Concurrently, the proximity of the hydroxyl and formyl groups facilitates Excited-State Intramolecular Proton Transfer (ESIPT) when converted into heterocyclic systems[3].

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptionRationale for Experimental Utility
CAS Number 63753-16-2Unique identifier for procurement and literature validation[1].
Molecular Formula C₁₂H₁₆O₂Determines mass spectrometric exact mass (192.1150 Da).
Molecular Weight 192.25 g/mol Standardized for stoichiometric calculations[1].
SMILES O=CC1=CC(C(C)(C)CC)=CC=C1OUtilized for in silico docking and molecular dynamics[1].
Lipophilic Core tert-pentyl groupPrevents unwanted intermolecular aggregation via steric hindrance.
H-Bonding Core ortho-salicylaldehydeDirects regioselective imine condensation and stabilizes tautomers.

Mechanistic Synthesis: The Casiraghi Formylation

The synthesis of CAS 63753-16-2 is most efficiently achieved via the Casiraghi formylation of 4-tert-pentylphenol. This method is superior to the traditional Reimer-Tiemann reaction, which often suffers from poor yields and biphasic inconsistencies.

Protocol 1: Regioselective Formylation

Objective: Synthesize CAS 63753-16-2 with >65% yield while avoiding para-formylation or polymerization.

  • Preparation: In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve 4-tert-pentylphenol (10.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).

  • Complexation: Add anhydrous MgCl₂ (15.0 mmol) and triethylamine (Et₃N, 37.5 mmol).

    • Causality: The base deprotonates the phenol, allowing Mg²⁺ to coordinate with the phenoxide. This rigid magnesium-phenoxide complex acts as a template, directing the incoming formylating agent exclusively to the ortho position via a highly ordered six-membered transition state.

  • Formylation: Introduce paraformaldehyde (67.5 mmol) and heat the reaction to reflux (~70°C) for 24 hours.

    • Causality: Thermal energy is required to depolymerize paraformaldehyde into monomeric formaldehyde, which is immediately captured by the Mg-complex to undergo electrophilic aromatic substitution.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 1M HCl (50 mL) to hydrolyze the magnesium complex. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The product spot will fluoresce under UV (254 nm) and stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the newly formed aldehyde group.

Downstream Applications in Therapeutics and Materials

Supramolecular Chemistry: Campestarenes

CAS 63753-16-2 is a fundamental precursor in the synthesis of campestarenes —novel, shape-persistent Schiff base macrocycles exhibiting rare 5-fold symmetry. The ortho-hydroxyl group of the salicylaldehyde core forms a strong 3-center hydrogen bond with the resulting imine nitrogen.

  • Causality: This intramolecular hydrogen bonding restricts the rotational degrees of freedom, thermodynamically driving the self-assembly process toward a flat, 5-fold symmetric pentamer rather than the kinetic 3-fold or 6-fold oligomers.

Medicinal Chemistry: Glutamate Dehydrogenase Activators

In metabolic drug development, this compound is utilized to synthesize heterocyclic scaffolds that act as Glutamate Dehydrogenase (GDH) activators[2].

  • Causality: The tert-pentyl group mimics hydrophobic amino acid side chains, allowing the synthesized drug candidate to anchor deeply into the lipophilic allosteric binding pockets of the GDH enzyme, which is a critical target for treating Type 2 diabetes and fatty liver disease[2].

Photophysics: ESIPT-Active Benzoxazoles

CAS 63753-16-2 is condensed with 2-aminophenols to yield 2-(2-hydroxyaryl)benzoxazoles, which are highly fluorescent molecules used in plastic scintillation and bio-imaging[3][4].

Protocol 2: Synthesis of ESIPT-Active Benzoxazoles
  • Imine Formation: Dissolve equimolar amounts of CAS 63753-16-2 and a 2-aminophenol derivative in absolute ethanol. Add a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid protonates the formyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine.

  • Oxidative Cyclization: Reflux for 4 hours. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stir at room temperature.

    • Causality: DDQ facilitates the rapid dehydrogenation of the intermediate benzoxazoline, driving the aromatization to yield the highly stable benzoxazole core.

Analytical Validation System

To ensure the scientific integrity of the synthesized CAS 63753-16-2 before downstream application, the following Nuclear Magnetic Resonance (NMR) parameters must be validated[3].

Table 2: 1H NMR Validation Data (CDCl₃, 400 MHz)

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Phenolic -OH ~10.8Singlet (s)1H
Aldehyde -CHO ~9.8Singlet (s)1H
Aromatic Core 6.9 – 7.4Multiplet (m)3H
-CH₂- (ethyl) ~1.6Quartet (q)2H
-CH₃ (gem-dimethyl) ~1.3Singlet (s)6H
-CH₃ (terminal) ~0.7Triplet (t)3H

Validation Logic: The presence of the highly deshielded singlets at 10.8 ppm and 9.8 ppm confirms the successful ortho-formylation and the establishment of the intramolecular hydrogen bond.

Visualizing the Workflow

G SM 4-tert-Pentylphenol (Precursor) Rxn Casiraghi Formylation MgCl2 / Et3N / (HCHO)n SM->Rxn Ortho-direction Core CAS 63753-16-2 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde Rxn->Core 66% Yield Macro Supramolecular Chemistry Campestarenes (5-fold Symmetry) Core->Macro Imine Condensation (H-bond directed) Pharma Medicinal Chemistry GDH Activators (Metabolic Drugs) Core->Pharma Scaffold Assembly (Lipophilic binding) Photo Photophysics ESIPT-Active Benzoxazoles Core->Photo Hetero-cyclization (Proton transfer)

Fig 1. Synthetic workflow and downstream applications of CAS 63753-16-2 in advanced research.

References

  • Guieu, S., Crane, A. K., & MacLachlan, M. J. (2011). "Campestarenes: novel shape-persistent Schiff base macrocycles with 5-fold symmetry". Chemical Communications, 47(4), 1169-1171.[Link]

  • Sexton, J. Z., & Brenman, J. E. (2014). "Compounds useful for the treatment of metabolic disorders and synthesis of the same". WIPO (PCT) WO2014165816A1.
  • Sridharan, V., Muthusubramanian, S., & Sivasubramanian, S. (2003). "Synthesis and complete NMR characterization of 4‐alkyl‐2‐(6‐substituted‐1,3‐benzoxazol‐2‐yl)benzenols". Magnetic Resonance in Chemistry, 41(4), 291-295.[Link]

Sources

Exploratory

Substituted Salicylaldehydes: A Technical Guide to Reactivity, Synthesis, and Pharmacological Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Substituted salicylaldehydes (derivatives of 2-hydroxybenzaldehyde)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Substituted salicylaldehydes (derivatives of 2-hydroxybenzaldehyde) are privileged scaffolds in organic synthesis and medicinal chemistry. By strategically altering the electronic and steric environment of the aromatic ring, researchers can fine-tune the reactivity of the aldehyde group to synthesize potent Schiff bases, metal-salen complexes, and heterocyclic therapeutics. This whitepaper provides a comprehensive analysis of their structural dynamics, causal synthetic methodologies, and quantitative pharmacological profiling, culminating in standardized, self-validating experimental protocols.

Structural Dynamics and Reactivity Principles

The unique reactivity of salicylaldehyde and its substituted derivatives (e.g., 5-chloro, 5-nitro, 3,5-dibromo-salicylaldehyde) is governed by the interplay between the aldehyde functional group and the adjacent phenolic hydroxyl group. These two groups form a stable intramolecular hydrogen bond, which restricts conformational freedom and influences the electrophilicity of the carbonyl carbon1[1].

Electronic Effects of Substituents: The nature of the substituent on the aromatic ring directly dictates the reaction kinetics. Electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br) or nitro (-NO2) groups at the 5-position pull electron density away from the ring via inductive or resonance effects. This increases the partial positive charge on the carbonyl carbon, significantly accelerating nucleophilic attack by primary amines 1[1]. Conversely, electron-donating groups (EDGs) like methoxy (-OCH3) dampen this reactivity, often requiring harsher conditions or stronger catalysis to achieve high yields.

Synthetic Methodologies: Causality in Reaction Design

Schiff Base Condensation

The synthesis of Schiff bases (azomethines) from substituted salicylaldehydes involves a nucleophilic addition of a primary amine followed by dehydration1[1].

  • Causality of Acid Catalysis: The addition of glacial acetic acid is not merely procedural; it acts as a Brønsted acid catalyst. By protonating the carbonyl oxygen, it drastically enhances the electrophilicity of the carbonyl carbon. This is a critical self-validating step when reacting sterically hindered amines or EDG-substituted salicylaldehydes 2[2].

  • Causality of Anhydrous Solvents: Using absolute ethanol prevents the reverse hydrolysis reaction. Since water is a byproduct of azomethine formation, maintaining an anhydrous environment shifts the equilibrium toward the product via Le Chatelier's principle.

Metal Complexation

Substituted salicylaldehydes and their Schiff bases are exceptional bidentate or polydentate ligands. They coordinate to transition metals (e.g., Fe(III), Cu(II), Pd(II)) through the phenolato-oxygen and the imine nitrogen 3[3].

  • Causality of Base Addition: The addition of a mild base (like NaOH) is required to deprotonate the phenolic -OH group. This generates a strongly nucleophilic phenoxide ion, driving the thermodynamic stability of the resulting chelate ring 4[4].

G A Substituted Salicylaldehyde B Primary Amine C Carbinolamine Intermediate D Dehydration (-H2O) C->D Acid Catalysis E Schiff Base Ligand D->E Azomethine Formation G Coordination Complex E->G Chelation F Metal Salt (e.g., CuCl2) F->G Deprotonation AB AB AB->C Nucleophilic Addition

Workflow of Schiff base condensation and subsequent metal complexation.

Pharmacological Profiling & Mechanism of Action

Substituted salicylaldehydes exhibit a broad spectrum of biological activities, heavily dependent on the halogenation or nitration of the aromatic ring 5[5].

Mechanism of Action (MoA): The enhanced antimicrobial and cytotoxic activity of metal-complexed salicylaldehydes is elucidated by Tweedy's chelation theory and Overton's concept of cell permeability. Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the ligand's donor atoms. This drastically increases the lipophilicity of the complex, facilitating its penetration through the lipid bilayer of bacterial or cancer cell membranes 6[6]. Once intracellular, these complexes disrupt cellular respiration, intercalate with DNA, or generate Reactive Oxygen Species (ROS) leading to apoptosis 6[6].

MoA A Metal-Schiff Base Complex B Cellular Uptake (Increased Lipophilicity) A->B C Intracellular Targeting B->C D DNA Intercalation C->D E ROS Generation C->E F Enzyme Inhibition C->F G Pathogen / Cancer Cell Death D->G E->G F->G

Proposed mechanism of action for metal-complexed substituted salicylaldehydes.

Quantitative Data Presentation

Table 1: Comparative Antimicrobial Activity (MIC Values)

Compound / Derivative Test Organism MIC Reference
Unsubstituted Salicylaldehyde S. aureus >1000 µg/mL 5[5]
3,5-Dichlorosalicylaldehyde S. aureus 12.5 µg/mL 5[5]
3,5-Dibromosalicylaldehyde C. albicans 6.25 µg/mL 5[5]
5-Nitrosalicylaldehyde S. aureus 25 µg/mL 5[5]
Sulfadiazine-Salicylaldehyde (2a) M. tuberculosis 8–32 µM 7[7]

| Pd(II) 5-bromo-saloH Complex | S. aureus | 25 µg/mL | 6[6] |

Table 2: Antioxidant Activity (ABTS Scavenging Assay)

Compound Activity Metric Reference
Salicylaldehyde-derived secondary amine (Cmpd 2) IC50 = 5.14 ± 0.11 µM 8[8]

| Fe(III) X-saloH Complex (Cmpd 2) | ~85.69% inhibition | 3[3] |

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating checkpoints.

Protocol 1: Synthesis of a Substituted Salicylaldehyde Schiff Base

Reference Standard: Synthesis of 4-Bromo-2-hydroxybenzaldehyde Schiff base2[2].

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the substituted salicylaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 1.0 mmol of the primary amine in 20 mL of absolute ethanol.

  • Mixing & Catalysis: Add the amine solution dropwise to the aldehyde solution under continuous magnetic stirring. Add 2-3 drops of glacial acetic acid. (Causality: Lowers the activation energy by protonating the carbonyl).

  • Reflux & Monitoring: Reflux the mixture at 78°C for 2 to 8 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot validates reaction completion.

  • Isolation: Cool the mixture to room temperature, then transfer to an ice bath to induce precipitation. Filter the solid product under a vacuum.

  • Purification: Wash the precipitate with cold ethanol. (Causality: The Schiff base is insoluble in cold ethanol, whereas unreacted precursors remain soluble, ensuring high purity). Dry in a desiccator over anhydrous CaCl2.

Protocol 2: Synthesis of a Metal Coordination Complex

Reference Standard: Synthesis of Heptadentate Schiff-base Metal Complexes 4[4].

  • Ligand Preparation: Dissolve 0.5 mmol of the synthesized Schiff base ligand in 50 mL of absolute methanol.

  • Metal Addition: Slowly add a methanolic solution of the appropriate metal salt (e.g., 0.5 mmol of CuCl2 or Ni(NO3)2).

  • Deprotonation: Add a stoichiometric amount of NaOH (e.g., 3 mmol in 10 mL methanol-water) to deprotonate the phenolic hydroxyl groups, facilitating coordination.

  • Heating: Heat the reaction mixture at 60°C for 30 minutes to ensure thermodynamic equilibrium of the complex.

  • Recovery: Evaporate the solvent under reduced pressure. Wash the resulting colored powder (e.g., green for Ni/Cu complexes) with cold ether and dry under a vacuum.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Reference Standard: Broth Microdilution Method 5[5].

  • Stock Preparation: Dissolve the test compound in DMSO to create a high-concentration stock.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth.

  • Inoculation: Standardize the bacterial suspension to 0.5 McFarland standard (approx.

    
     CFU/mL) and dilute 1:200. Add the inoculum to each well.
    
  • Self-Validating Controls: Include a positive control (broth + bacteria, no compound) to ensure organism viability, and a negative control (broth + compound, no bacteria) to ensure sterility.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add resazurin dye; a color change from blue to pink indicates bacterial metabolism. The lowest concentration preventing color change is recorded as the MIC.

References

  • BenchChem. "Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde". 2

  • BenchChem. "The Aldehyde Group in Substituted Salicylaldehydes: A Technical Guide to Reactivity". 1

  • BenchChem. "A Comparative Analysis of the Biological Activities of Substituted Salicylaldehydes". 5

  • MDPI. "Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity". 3

  • NIH / PMC. "Synthesis of Two Potentially Heptadentate (N4O3) Schiff-base Ligands Derived from Condensation of Tris(3-aminopropyl)-amine and Salicylaldehyde...". 4

  • MDPI. "Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity". 7

  • ResearchGate. "Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights". 8

  • NIH / PMC. "Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile". 6

Sources

Foundational

Discovery and Synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde Analogs: A Technical Guide

Executive Summary & Pharmacological Relevance The compound 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde , commonly referred to as 5-tert-amylsalicylaldehyde, is a highly versatile ortho-hydroxybenzaldehyde derivative. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The compound 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde , commonly referred to as 5-tert-amylsalicylaldehyde, is a highly versatile ortho-hydroxybenzaldehyde derivative. In contemporary drug discovery and supramolecular chemistry, this molecule serves two critical functions:

  • Metabolic Disease Therapeutics: It is a foundational pharmacophore for the synthesis of small-molecule Glutamate Dehydrogenase (GDH) activators. These compounds accelerate the tricarboxylic acid (TCA) cycle, promoting hepatic lipid clearance to treat Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)[1].

  • Supramolecular Scaffolds: It acts as a primary building block for "Campestarenes"—a unique class of shape-persistent, 5-fold symmetric Schiff base macrocycles stabilized by 3-center hydrogen bonding[2].

This whitepaper details the mechanistic rationale, discovery workflow, and validated synthetic protocols for generating this compound and its downstream analogs.

Core Synthesis Strategy: The Casnati-Skattebøl Formylation

The primary synthetic challenge in producing 5-tert-amylsalicylaldehyde is achieving strict ortho-regioselectivity during the formylation of 4-tert-amylphenol. Traditional methods, such as the Reimer-Tiemann reaction (chloroform/NaOH) or the Duff reaction (hexamethylenetetramine/TFA), suffer from poor yields, harsh conditions, and competing para-substitution.

To bypass these limitations, the Casnati-Skattebøl modification of the Casiraghi formylation is employed[3][4]. This aprotic methodology utilizes anhydrous magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde.

Mechanistic Causality

The success of this reaction relies on the highly organized coordination sphere of the magnesium ion. MgCl₂ and Et₃N react with the phenol to form a rigid magnesium phenoxide complex. The Mg²⁺ ion acts as a Lewis acid, coordinating both the phenoxide oxygen and the incoming formaldehyde molecule, thereby directing nucleophilic attack exclusively to the ortho position. A subsequent Cannizzaro-type hydride transfer yields the target salicylaldehyde and methanol as a byproduct[3][5].

Casiraghi_Mechanism A 4-tert-amylphenol B Mg-Phenoxide Complex (Directed ortho-metalation) A->B MgCl2, Et3N THF, Reflux C ortho-Hydroxymethyl Intermediate B->C (CH2O)n Nucleophilic Attack D 2-Hydroxy-5-(2-methylbutan-2-yl) benzaldehyde C->D Hydride Transfer (- CH3OH)

Fig 1. Casnati-Skattebøl formylation workflow for 5-tert-amylsalicylaldehyde synthesis.

Discovery Workflow & Structure-Activity Relationship (SAR)

In the pursuit of novel treatments for NAFLD and NASH, phenotypic high-content screening identified that allosteric activation of GDH enhances β-oxidation and clears lipid droplets in hepatocytes[1].

During the SAR optimization of salicylaldehyde-derived Schiff bases, the tert-amyl group at the 5-position proved critical. Compared to methyl or tert-butyl substitutions, the tert-amyl moiety provides the exact steric bulk and lipophilicity (clogP ~3.95) required to penetrate the hepatocyte membrane and anchor into the hydrophobic pocket of the GDH allosteric site.

GDH_Activation Ligand Salicylaldehyde-Derived Small Molecule Target Glutamate Dehydrogenase (Allosteric Activation) Ligand->Target Binding Metabolism TCA Cycle Acceleration (↑ α-Ketoglutarate) Target->Metabolism Catalytic Enhancement Outcome Hepatic Lipid Clearance (NAFLD/NASH Resolution) Metabolism->Outcome β-Oxidation

Fig 2. Mechanism of action for GDH activators in resolving hepatic steatosis.

Quantitative Data Summaries

Table 1: Optimization of ortho-Formylation of 4-tert-amylphenol

The following table summarizes the causal relationship between the chosen base system and the reaction yield, validating the necessity of the Casnati-Skattebøl conditions[2][4][5].

Base System / CatalystSolventTime (h)RegioselectivityYield (%)Mechanistic Observation
NaOH (Reimer-Tiemann)H₂O/CHCl₃12Mixed<10%Biphasic limitations; high tar/resin formation.
Hexamine / TFA (Duff)TFA24Para-favored15%Uncontrolled electrophilic aromatic substitution.
MgCl₂ / Et₃N MeCN 16 Ortho-exclusive 66% Clean conversion; high purity intermediate.
MgCl₂ / Et₃N THF 24 Ortho-exclusive 83% Optimal solubility of the Mg-phenoxide complex.
Table 2: Representative SAR of 5-Alkylsalicylaldehyde Analogs in GDH Activation

Data represents generalized screening metrics for lipid clearance in in-vitro hepatocyte models[1].

Alkyl Substitution (R-group)Calculated Lipophilicity (clogP)Relative GDH Activation (%)Cellular Lipid Clearance Phenotype
H (Unsubstituted)1.70BaselineInactive
Methyl2.19+15%Weak
tert-Butyl3.50+65%Moderate
tert-Amyl (2-methylbutan-2-yl) 3.95 +92% Strong (Lead Scaffold)

Experimental Protocols

Protocol: Synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

This protocol is designed as a self-validating system. In-process visual cues ensure the mechanistic steps are proceeding correctly.

Reagents Required:

  • 4-tert-amylphenol (20.0 mmol, 3.28 g)

  • Anhydrous Magnesium Chloride (MgCl₂) (30.0 mmol, 2.86 g)

  • Triethylamine (Et₃N), distilled over CaH₂ (75.0 mmol, 10.5 mL)

  • Paraformaldehyde, dried over P₂O₅ (135.0 mmol, 4.05 g)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

Step-by-Step Methodology:

  • Preparation of the Mg-Phenoxide Complex:

    • Action: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous MgCl₂ (2.86 g) in 100 mL of dry THF. Add 4-tert-amylphenol (3.28 g) followed by Et₃N (10.5 mL).

    • Causality & Validation: Reflux the mixture for 1.5 hours. The initially cloudy suspension will transition to a distinct, slightly yellow homogeneous solution (or fine suspension depending on exact THF water content). This color change validates the successful deprotonation and formation of the active Mg-phenoxide chelate. Critical Note: Trace water will hydrolyze the complex back to the starting phenol; rigorously anhydrous conditions are mandatory.

  • Directed Formylation:

    • Action: Cool the reaction slightly and add dry paraformaldehyde (4.05 g) in one portion. Resume reflux for 24 hours.

    • Causality & Validation: Paraformaldehyde depolymerizes in situ. The rigid Mg-coordination sphere directs the formaldehyde exclusively to the ortho-position. Monitor by TLC (Hexanes/EtOAc 9:1); the disappearance of the phenol spot (R_f ~0.3) and the appearance of a bright, UV-active yellow spot (R_f ~0.6) validates conversion.

  • Quenching and Hydrolysis:

    • Action: Cool the mixture to 0 °C in an ice bath. Slowly add 5% aqueous HCl (50 mL) until the pH reaches 2-3.

    • Causality & Validation: The acidic quench breaks the strong magnesium chelate, releasing the free aldehyde. The mixture will separate into two clear phases.

  • Extraction and Purification:

    • Action: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

    • Yield: ~3.2 g (83%) of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde as a pale yellow oil[4][5].

References

  • Campestarenes: novel shape-persistent Schiff base macrocycles with 5-fold symmetry. Chemical Communications (RSC Publishing). 2011. URL:[Link]

  • Compounds useful for the treatment of metabolic disorders and synthesis of the same.WIPO (PCT) Patent WO2014165816A1. 2014.
  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. 1999. URL:[Link]

  • Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate (Thesis Extract). 2015. URL:[Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Experimental Applications of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Executive Summary & Chemical Identity 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly referred to as 5-tert-amylsalicylaldehyde or 5-tert-pentylsalicylaldehyde) is a highly specialized, sterically hindered phenoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly referred to as 5-tert-amylsalicylaldehyde or 5-tert-pentylsalicylaldehyde) is a highly specialized, sterically hindered phenolic aldehyde. With the CAS number 63753-16-2, this compound serves as a critical building block in advanced coordination chemistry, supramolecular assembly, and the synthesis of complex Schiff base ligands [1].

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a finely tuned molecular tool. The integration of a bulky tert-amyl group onto the salicylaldehyde core fundamentally alters its thermodynamic behavior, demanding specific handling protocols and offering unique advantages in synthetic workflows.

Physicochemical Properties & Mechanistic Implications

The utility of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde lies in the causality of its structural features:

  • Steric Hindrance (The tert-amyl effect): The 2-methylbutan-2-yl group at the 5-position introduces significant steric bulk. In synthetic applications, this is not a passive feature; it actively prevents non-specific intermolecular π-π stacking and aggregation. This steric modulation thermodynamically drives the formation of discrete, shape-persistent supramolecular structures (such as 5-fold symmetric Campestarenes) rather than amorphous linear oligomers [1].

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group is mechanistically essential. Upon condensation with an amine, the hydroxyl proton forms a strong intramolecular 3-center hydrogen bond with the resulting imine nitrogen. This locks the molecule into a planar, conjugated conformation, which is a prerequisite for highly ordered macrocyclic self-assembly.

Quantitative Data Summary
Property / ParameterValue / Classification
IUPAC Name 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde
CAS Number 63753-16-2
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Pale yellow solid/liquid (temperature dependent)
Hazard Classifications Eye Irrit. 2 (H319), Skin Irrit. 2 (H315)
Storage Class Combustible Solids (WGK 3)
Recommended Storage 2–8 °C under inert atmosphere (Ar/N₂)

Safety Profile & Hazard Mitigation

Understanding the causality behind a chemical's hazards ensures robust safety practices. As an aldehyde and a phenol derivative, the electrophilic carbonyl carbon can readily cross-link with primary amines found in biological tissues (e.g., skin proteins, mucosal membranes), directly causing the documented irritation (H315, H319) [2].

Self-Validating Storage Protocol

Aldehydes are highly susceptible to autoxidation via radical pathways when exposed to atmospheric oxygen, converting to their corresponding carboxylic acids. To maintain reagent integrity, implement the following self-validating storage system:

  • Protocol: Store the compound at 2–8 °C and backfill the container with dry Argon or Nitrogen after every single use.

  • Validation Check: Monitor the physical state of the compound. It should remain a clear, pale yellow solid or viscous liquid. A darkening in color or the appearance of a broad O-H stretch (3300–2500 cm⁻¹) alongside a shifted carbonyl peak in routine FTIR analysis indicates autoxidation. If these markers appear, repurification via vacuum distillation or column chromatography is mandatory before proceeding with sensitive catalytic syntheses.

SpillResponse Start Spill Detected (5-tert-Amylsalicylaldehyde) Assess Assess Volume & Toxicity (Eye/Skin Irritant) Start->Assess Immediate Action PPE Don PPE (Nitrile Gloves, Goggles) Assess->PPE Hazard Confirmed Contain Contain Spill (Inert Absorbent) PPE->Contain Equipped Clean Mechanical Collection (Non-sparking tools) Contain->Clean Spread Stopped Dispose Hazardous Waste (Combustible Solid) Clean->Dispose Material Recovered

Workflow for the safe containment and disposal of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde spills.

Experimental Workflow: Synthesis of Shape-Persistent Schiff Base Macrocycles

The following protocol details the synthesis of Campestarenes (5-fold symmetric macrocycles) utilizing 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde. The methodology is designed to leverage the steric bulk of the tert-amyl group to force thermodynamic cyclization [1].

Step-by-Step Methodology
  • Pre-Reaction Setup: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry Argon. Causality: An strictly anhydrous environment is required to prevent the premature hydrolysis of the delicate hemiaminal intermediates.

  • Reagent Preparation: Dissolve 10.0 mmol of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in 50 mL of anhydrous tetrahydrofuran (THF).

  • Amine Addition: Slowly add 10.0 mmol of the target diamine (e.g., a substituted phenylenediamine) dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the reactive intermediate, kinetically favoring intramolecular cyclization over intermolecular linear chain growth.

  • Catalysis & Templating: Introduce a catalytic amount of p-toluenesulfonic acid (p-TsOH). Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and significantly lowering the activation energy for nucleophilic attack by the amine.

  • Reflux & Dehydration: Equip the flask with a Dean-Stark apparatus and reflux for 24 hours. Causality: Imine formation is a reversible equilibrium. The continuous physical removal of water via the Dean-Stark trap acts as the thermodynamic driver, pushing the reaction to completion according to Le Chatelier's principle.

  • Isolation (Self-Validating Step): Cool the mixture to room temperature. The 5-fold symmetric macrocycle should spontaneously precipitate due to its highly specific, rigid solubility profile. Validation Check: If an oily residue forms instead of a crystalline precipitate, it indicates incomplete cyclization or linear oligomerization, dictating that the reaction concentration was too high and must be re-optimized.

  • Purification: Filter the precipitate, wash sequentially with cold methanol to remove unreacted monomers, and dry under high vacuum.

SynthesisPathway Reagent 2-Hydroxy-5-(tert-pentyl)benzaldehyde + Primary Diamine NucleophilicAttack Nucleophilic Addition (Hemiaminal Formation) Reagent->NucleophilicAttack THF / EtOH Solvent Dehydration Dehydration (-H2O) (Acid Catalyzed) NucleophilicAttack->Dehydration Reflux, 24h Imine Schiff Base (Imine) (Stabilized by H-Bonding) Dehydration->Imine Thermodynamic Control Macrocycle Self-Assembly (Campestarene Macrocycles) Imine->Macrocycle 5-Fold Symmetry Directed

Mechanistic pathway for the synthesis of shape-persistent Schiff base macrocycles.

References

  • Campestarenes: novel shape-persistent Schiff base macrocycles with 5-fold symmetry Source: Chemical Communications (RSC Publishing) URL:[Link]

  • PubChem Substance Record for 2-Hydroxy-5-tert-pentylbenzaldehyde (SID 329773074) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Protocols & Analytical Methods

Method

The Strategic Utility of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in Advanced Chemical Synthesis

Introduction: Unveiling the Potential of a Versatile Intermediate In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, also known as 2-hydroxy-5-(tert-amyl)benzaldehyde, has emerged as a chemical intermediate of significant interest. Its unique structural features—a reactive aldehyde, a chelating hydroxyl group, and a bulky tert-amyl substituent—render it a powerful precursor for a variety of high-value compounds. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in the synthesis of Schiff bases and salen-type ligands, which are pivotal in catalysis and materials science. The presence of the sterically demanding tert-amyl group is a key feature, influencing the solubility, stability, and catalytic activity of its derivatives.[1] This document serves as a comprehensive resource for researchers and professionals in drug development and materials science, offering both practical methodologies and the theoretical underpinnings of this versatile intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is crucial for its safe and effective use.

PropertyValueReference/Comment
Molecular Formula C₁₂H₁₆O₂-
Molecular Weight 192.25 g/mol -
Appearance Typically a yellow to brown solid or oil-
Solubility Soluble in common organic solvents like ethanol, methanol, and dichloromethane.Insoluble in water.
CAS Number 5304-83-6-

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Store in a cool, dry place away from oxidizing agents.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Application: Synthesis of Schiff Bases

The most prominent application of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is in the synthesis of Schiff bases, or imines.[2][3] These compounds are formed through the condensation reaction between the aldehyde functionality and a primary amine. The resulting carbon-nitrogen double bond is a key feature that imparts a wide range of biological and chemical activities to these molecules.[4]

Causality of Experimental Choices:

The synthesis of Schiff bases from 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is a straightforward yet powerful reaction. The choice of solvent is critical; alcohols like ethanol or methanol are commonly used as they effectively dissolve both the aldehyde and the amine, facilitating the reaction.[5] A catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[3] The bulky tert-amyl group enhances the solubility of the resulting Schiff base in organic solvents and can provide steric hindrance around the imine nitrogen, which can be advantageous in certain catalytic applications.[1]

Protocol 1: General Synthesis of a Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde and a primary amine.

Materials:

  • 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (1 equivalent)

  • Primary amine (e.g., aniline or a substituted aniline) (1 equivalent)

  • Ethanol (or methanol)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in a sufficient amount of ethanol.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Self-Validation/Characterization:

  • FT-IR Spectroscopy: Look for the appearance of a characteristic C=N (imine) stretching band around 1600-1630 cm⁻¹, and the disappearance of the C=O (aldehyde) stretching band from the starting material (around 1650-1700 cm⁻¹).[2]

  • ¹H NMR Spectroscopy: The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.[2]

  • ¹³C NMR Spectroscopy: A signal corresponding to the imine carbon (-C=N-) will appear around 158-165 ppm.[2]

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde 2-Hydroxy-5-(tert-amyl)benzaldehyde Product Schiff Base Aldehyde->Product Amine Primary Amine (R-NH2) Amine->Product Solvent Ethanol Catalyst Acetic Acid (cat.) Heat Reflux

Caption: Workflow for the synthesis of a Schiff base.

Advanced Application: Synthesis of Salen-Type Ligands

A particularly important application of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is in the synthesis of salen-type ligands. These are tetradentate ligands formed from the condensation of two equivalents of a salicylaldehyde derivative with one equivalent of a diamine.[6][7] Salen ligands are renowned for their ability to form stable complexes with a wide variety of metal ions, which are often used as catalysts in asymmetric synthesis.[1][8]

The Role of the Tert-Amyl Group in Salen Ligands:

The incorporation of the bulky tert-amyl group at the 5-position of the salicylaldehyde moiety has a profound impact on the properties of the resulting salen ligand and its metal complexes.[9][10]

  • Enhanced Solubility: The lipophilic nature of the tert-amyl group significantly increases the solubility of the ligand and its metal complexes in nonpolar organic solvents, which is often a prerequisite for homogeneous catalysis.

  • Steric Tuning: The steric bulk of the tert-amyl group can influence the coordination geometry around the metal center and create a specific chiral environment in the catalyst's active site, which can lead to higher enantioselectivity in asymmetric reactions.[1][9][10]

  • Electronic Effects: While primarily a steric effector, the alkyl group can also have a subtle electron-donating effect on the aromatic ring, which can modulate the electronic properties of the metal center in the complex.[11]

Protocol 2: Synthesis of a Symmetrical Salen Ligand

This protocol details the synthesis of a symmetrical salen ligand from 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde and a diamine.

Materials:

  • 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (2 equivalents)

  • Diamine (e.g., ethylenediamine or (1R,2R)-(-)-1,2-diaminocyclohexane) (1 equivalent)

  • Ethanol (or methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in ethanol in a round-bottom flask.

  • Add the diamine to the solution dropwise with stirring.

  • The reaction is often exothermic and the product may start to precipitate immediately.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated salen ligand by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Self-Validation/Characterization:

  • FT-IR Spectroscopy: Similar to the simple Schiff base, the C=N stretch will be present, and the C=O stretch will be absent. The broad O-H stretch of the phenolic hydroxyl group will also be visible.

  • ¹H NMR Spectroscopy: The spectrum will show a characteristic singlet for the two equivalent azomethine protons. The signals for the diamine backbone will also be present.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.

Salen_Synthesis cluster_reactants Reactants Aldehyde 2-Hydroxy-5-(tert-amyl)benzaldehyde (2 equiv.) Product Symmetrical Salen Ligand Aldehyde->Product Diamine Diamine (1 equiv.) Diamine->Product Solvent Ethanol Reflux

Caption: General workflow for symmetrical salen ligand synthesis.

Future Perspectives and Applications

The salen ligands derived from 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde can be readily complexed with various transition metals such as manganese, chromium, cobalt, and iron to form metallosalen complexes.[12][13] These complexes are highly valued as catalysts in a range of organic transformations, including:

  • Asymmetric Epoxidation: Chiral manganese(III)-salen complexes are particularly effective for the enantioselective epoxidation of unfunctionalized olefins.[1]

  • Hydrolytic Kinetic Resolution: Cobalt(III)-salen complexes can be used for the hydrolytic kinetic resolution of terminal epoxides.

  • Other Catalytic Reactions: These complexes also find applications in cyclopropanation, aziridination, and Diels-Alder reactions.

The development of new catalysts based on 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde continues to be an active area of research. The ability to fine-tune the steric and electronic properties of the ligand by modifying the diamine backbone or introducing other substituents on the aromatic ring offers exciting opportunities for the design of highly selective and efficient catalysts for challenging chemical transformations.

References

  • ResearchGate. (n.d.). Unsymmetrical Salen-Type Ligands: High Yield Synthesis of Salen-Type Schiff Bases Containing Two Different Benzaldehyde Moieties | Request PDF.
  • Tambade, P. J., Shelke, B. N., Kushare, S. S., & Gaware, M. R. (n.d.). A simple, green and expeditious synthesis of salen of 2-hydroxy 1- napthaldehyde with ethylene diamine in water and its complexation with various transition metals (cu, co, fe and ni) exploring ultrasound waves.
  • Effect of the [Fe(salen)
  • Rossi, E., et al. (2019, June 22). A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. PMC.
  • Alfa Chemistry. (2024, September 23).
  • Berber, N., & Arslan, M. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. DergiPark.
  • Air-Stable Iron(III)
  • Gaina, L., et al. (n.d.). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC.
  • Soluble monometallic salen complexes derived from O-functionalised diamines as metalloligands for the synthesis of heterobimetallic complexes. (n.d.). Dalton Transactions (RSC Publishing).
  • Vijayalakshmi, M. (n.d.).
  • “SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE “. (n.d.). IJCRT.org.
  • Salen and Related Ligands. (2020, January 23). IntechOpen.
  • Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides. (2022, October 10). Beilstein Journals.
  • Application Notes and Protocols for the Use of 2-Hydroxy-5-nitrobenzaldehyde in Dye Synthesis. (n.d.). Benchchem.
  • Tertiary Pentyl Groups Enhance Salen Titanium Catalyst for Highly Enantioselective Trimethylsilylcyanation of Aldehydes | The Journal of Organic Chemistry. (2002, March 20).
  • Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. (n.d.).
  • Exploration of Ruthenium(II/III/VI)
  • An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. (2019, June 30). E-RESEARCHCO.
  • Synthesis of Schiff Base Ligand Using 2 - 1 | PDF | Coordin
  • Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. (n.d.).
  • The importance of tetrel bonding interactions with carbon in two arrestive iso-structural Cd(ii)–Salen coordination complexes: a comprehensive DFT overview in crystal engineering. (n.d.). PMC.
  • 2-hydroxy-5-(methylthio)benzaldehyde synthesis. (n.d.). ChemicalBook.
  • Synthesis of 2‐hydroxy‐5‐((p‐tolylthio)methyl)benzaldehyde 2. (n.d.).
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010, July 22).
  • Tertiary pentyl groups enhance salen titanium catalyst for highly enantioselective trimethylsilylcyanation of aldehydes. (2002, April 19). PubMed.
  • Ligand-centred oxidative chemistry in sterically hindered salen complexes: an interesting case with nickel. (n.d.). Dalton Transactions (RSC Publishing).
  • 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde. (n.d.). PMC.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024, June 30). OICC Press.
  • (PDF) Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes.*. (2025, December 22).
  • Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 c
  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. (n.d.). Benchchem.
  • Mechanistic Kinetic Model for Symmetric Carboligations Using Benzaldehyde Lyase. (2008, February 19). JARA.
  • Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. (n.d.). E3S Web of Conferences.

Sources

Application

Application Note: Synthesis and Characterization of a Sterically Hindered Schiff Base Ligand Using 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Introduction & Scope Schiff bases (imines) are a highly versatile class of ligands characterized by the azomethine (>C=N-) linkage. When synthesized from salicylaldehyde derivatives and diamines, they form tetradentate (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Schiff bases (imines) are a highly versatile class of ligands characterized by the azomethine (>C=N-) linkage. When synthesized from salicylaldehyde derivatives and diamines, they form tetradentate (N2O2) "salen" ligands, which are foundational in coordination chemistry, asymmetric catalysis, and metallodrug development[1].

Using 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 5-tert-amylsalicylaldehyde) as the precursor introduces a bulky, lipophilic tert-amyl group at the 5-position of the phenolic ring. This steric hindrance is critical for downstream applications: it modulates the electronic environment of the coordinated metal center, enhances lipid solubility for cellular uptake, and controls the coordination geometry to prevent the formation of inactive oxo-bridged dimers in metallo-salen complexes[2].

Mechanistic Causality & Experimental Design (E-E-A-T)

The synthesis of the Schiff base relies on a condensation reaction between the aldehyde and an amine (in this protocol, ethylenediamine).

Causality in Protocol Design:

  • Solvent Choice (Absolute Ethanol): The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, followed by dehydration. Because water is a byproduct, using a dry solvent prevents the reverse hydrolysis reaction.

  • Thermodynamic Driving Force: The bulky tert-amyl groups render the resulting N,N'-bis(5-tert-amylsalicylidene)ethylenediamine highly hydrophobic. As the product forms, it spontaneously precipitates out of the polar ethanolic solution. This phase separation acts as a built-in Le Chatelier's mechanism, driving the equilibrium forward without the need for a Dean-Stark apparatus.

  • Self-Validating System: The reaction provides immediate visual feedback. The starting materials are relatively colorless or pale liquids, whereas the extended

    
    -conjugation of the resulting imine produces a vibrant yellow precipitate[3]. The cessation of precipitate formation visually indicates reaction completion.
    

Experimental Protocol: Synthesis of N,N'-Bis(5-tert-amylsalicylidene)ethylenediamine

Safety & Precautions: Ethylenediamine is a strongly alkaline, caustic material with a strong ammonia-like odor. It must be handled in a fume hood at all times[4].

Table 1: Stoichiometry and Reagent Quantities

ReagentMW ( g/mol )EquivalentsAmountRole
5-tert-amylsalicylaldehyde192.262.03.85 g (20 mmol)Electrophile
Ethylenediamine60.101.00.60 g (10 mmol)Nucleophile
Glacial Acetic Acid60.05Catalytic2-3 dropsCatalyst
Absolute Ethanol46.07Solvent30 mLSolvent

Step-by-Step Methodology:

  • Preparation: In a 100 mL Erlenmeyer or round-bottom flask equipped with a magnetic stir bar, dissolve 3.85 g of 5-tert-amylsalicylaldehyde in 30 mL of absolute ethanol[4].

  • Activation: Add 2-3 drops of glacial acetic acid to the solution. Insight: The acid gently protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without fully neutralizing the basic ethylenediamine[4].

  • Condensation: Place the flask in an ice bath. Using a syringe, add 0.60 g of ethylenediamine dropwise. Insight: The initial nucleophilic attack is highly exothermic; controlling the addition rate prevents solvent boil-off and side reactions[5].

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle boil (~78 °C) for 2 hours[3]. A bright yellow color will develop, followed by the formation of a crystalline precipitate.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to maximize product precipitation.

  • Purification: Collect the yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 10 mL of ice-cold absolute ethanol to remove unreacted starting materials[4].

  • Drying: Dry the product in vacuo over anhydrous P₂O₅ or in a vacuum oven at 50 °C for 12 hours[3].

Analytical Characterization & Validation

Table 2: Expected Spectroscopic Data for Validation

Analytical MethodTarget Signal / ObservationStructural Significance
FT-IR Disappearance of ~1660 cm⁻¹Complete consumption of aldehyde (C=O)
FT-IR Sharp peak at ~1630 cm⁻¹Formation of azomethine (C=N) bond[6]
FT-IR Broad band ~3200–3400 cm⁻¹Intramolecular H-bonded phenolic -OH[7]
¹H-NMR (CDCl₃) Singlet at δ 8.3–8.6 ppmImine proton (-CH=N-)[6]
¹H-NMR (CDCl₃) Singlet at δ ~13.0 ppmPhenolic proton (highly deshielded)

Application in Drug Development: Metallo-Salen Complexes

Once synthesized, this sterically hindered ligand is readily metallated with transition metals (e.g., Mn(II), Cu(II), or Fe(III)). In oncological drug development, these metallo-salen complexes act as potent redox-active chemotherapeutics. They bypass traditional DNA-crosslinking mechanisms and instead catalyze the intracellular generation of Reactive Oxygen Species (ROS)[8]. This oxidative stress disrupts the mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase-dependent apoptosis specifically in malignant cells[9].

Visualizations

Workflow A 5-tert-amylsalicylaldehyde + Ethylenediamine B Reflux in EtOH (Acid Catalyzed) A->B Mix C Hemiaminal Intermediate B->C Nucleophilic Attack D Dehydration (-H2O) C->D Heat E Precipitation of Salen Ligand D->E Shift Equilibrium F Vacuum Filtration & Washing E->F Isolate

Figure 1: Experimental workflow and chemical logic for Schiff base synthesis.

MOA Ligand Sterically Hindered Salen Ligand Complex Metallo-Salen Complex Ligand->Complex Chelation Metal Transition Metal (e.g., Mn, Fe, Cu) Metal->Complex ROS Intracellular ROS Generation Complex->ROS Redox Cycling Mito Mitochondrial Membrane Disruption ROS->Mito DNA DNA Cleavage / Damage ROS->DNA Apoptosis Cancer Cell Apoptosis Mito->Apoptosis Cytochrome C Release DNA->Apoptosis Caspase Activation

Figure 2: Mechanism of action for metallo-salen complexes in targeted cancer therapy.

References

  • Salen ligand - Wikipedia. 1

  • Neuroprotective effects of metalosalen complexes against oxidative stress - NIH PMC. 2

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE - Simposio IIQF. 5

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases - SCIRP. 3

  • Schiff Base Synthesis Experiment - VIPEr. 4

  • Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases - NIH PMC.6

  • Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes - MedCrave Online.7

  • Copper and Manganese Complexes of Pyridinecarboxaldimine Induce Oxidative Cell Death in Cancer Cells - ACS Publications. 8

  • Salen–Metal Complexes - ResearchGate. 9

Sources

Method

Application Note: Engineering High-Fidelity Zn²⁺ Fluorescent Probes Utilizing 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Molecular Design Rationale: The Role of the tert-Amyl Group The development of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Molecular Design Rationale: The Role of the tert-Amyl Group

The development of highly sensitive and selective fluorescent probes for zinc (Zn²⁺) is critical in drug development and neurobiology, given the ion's role in cellular signaling and pathology[1]. While traditional salicylaldehyde-based Schiff bases are widely used for metal ion sensing, they often suffer from poor quantum yields in aqueous environments due to aggregation-caused quenching (ACQ) and severe non-radiative decay pathways[2].

  • Suppression of Thermal Fluctuation: The bulky tert-amyl group at the 5-position provides significant steric hindrance. Upon photoexcitation of the resulting metal-salen complex, this steric bulk restricts the thermal fluctuation of the ligand framework, drastically reducing non-radiative decay and enhancing the fluorescence lifetime and quantum yield[3][4].

  • Prevention of Intermolecular Quenching: The branched aliphatic chain prevents tight π-π stacking between adjacent fluorophores, mitigating ACQ and maintaining high emission intensity even at higher probe concentrations[5].

  • Enhanced Lipophilicity: The 2-methylbutan-2-yl moiety increases the overall lipophilicity of the probe, facilitating superior passive diffusion across cellular membranes for in vitro live-cell imaging[6].

Photophysical Signaling Mechanism

The uncomplexed Schiff base ligand exhibits weak background fluorescence. This is primarily due to Photoinduced Electron Transfer (PET) from the lone pair of the imine nitrogen to the fluorophore, coupled with Excited-State Intramolecular Proton Transfer (ESIPT) involving the phenolic -OH group[6].

When Zn²⁺ is introduced, it coordinates with the N₂O₂ donor cavity of the salen ligand. This binding event locks the molecular conformation, blocks the ESIPT pathway, and lowers the HOMO energy level of the imine nitrogen, thereby abolishing PET[1][6]. The result is a massive Chelation-Enhanced Fluorescence (CHEF) , yielding a robust "Turn-On" signal[2].

G cluster_0 Free Ligand State (Fluorescence OFF) cluster_1 Zn2+ Bound State (Fluorescence ON) N1 Imine Nitrogen Lone Pair N3 PET (Photoinduced Electron Transfer) N1->N3 N2 Phenolic -OH Group N4 ESIPT (Proton Transfer) N2->N4 N5 Non-Radiative Decay (Quenched) N3->N5 N4->N5 M1 Zn2+ Coordination (N2O2 Cavity) N5->M1 Addition of Zn2+ Analyte M3 PET & ESIPT Pathways Blocked M1->M3 M2 Conformational Rigidity (tert-amyl) M4 CHEF (Chelation-Enhanced Fluorescence) M2->M4 M5 Strong Emission Turn-On M3->M5 M4->M5

Photophysical transition from PET/ESIPT quenching to CHEF-induced emission upon Zn2+ binding.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the tert-amyl substituted Schiff base (Probe L-tAmyl ) and its validation as a Zn²⁺ sensor. Every step includes specific quality control (QC) checkpoints to ensure a self-validating workflow.

Protocol A: Synthesis of the Probe (L-tAmyl)

Objective: Synthesize a symmetric salen-type ligand via Schiff base condensation.

  • Reagent Preparation: Dissolve 2.0 mmol of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in 15 mL of absolute ethanol.

  • Amine Addition: Slowly add 1.0 mmol of ethylenediamine (or a specialized diamine like 3,3'-diamino-N-methyldipropylamine) dropwise to the solution under continuous magnetic stirring at room temperature[4].

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours.

    • QC Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate 4:1). The disappearance of the aldehyde spot (Rf ~0.7) and the appearance of a new, highly UV-active spot (Rf ~0.4) validates reaction completion.

  • Crystallization: Cool the mixture to 4°C overnight. Collect the resulting yellow precipitate via vacuum filtration.

  • Purification: Wash the crude product with cold ethanol (3 × 5 mL) and recrystallize from a dichloromethane/hexane mixture[4].

    • QC Checkpoint 2 (NMR): Confirm structure via ¹H NMR (CDCl₃). The defining azomethine (-CH=N-) proton must appear as a sharp singlet at ~8.3 ppm, and the phenolic -OH proton should appear far downfield (~13.5 ppm), confirming intramolecular hydrogen bonding[4].

G A 2-Hydroxy-5-(2-methylbutan-2-yl) benzaldehyde C Probe L-tAmyl (Weakly Fluorescent) A->C Ethanol, Reflux 4h (Condensation) B Diamine Precursor B->C E Zn-(L-tAmyl) Complex (Highly Fluorescent) C->E Aqueous Buffer (Chelation) D Zn2+ Analyte D->E

Synthesis workflow of Probe L-tAmyl and subsequent Zn2+ chelation.

Protocol B: Spectroscopic Validation & Titration

Objective: Establish the analytical performance and limit of detection (LOD) of the probe.

  • Stock Solutions: Prepare a 1.0 mM stock solution of L-tAmyl in spectroscopic grade DMSO. Prepare a 10.0 mM stock solution of Zn(NO₃)₂ in HEPES buffer (10 mM, pH 7.4).

  • Titration Setup: In a quartz cuvette, add 3.0 mL of HEPES buffer containing 10 µM of L-tAmyl (final DMSO concentration <1% to prevent solvent effects).

  • Fluorescence Measurement: Excite the sample at its isosbestic absorption point (typically ~360 nm). Record the baseline emission spectrum (400–600 nm).

  • Incremental Addition: Add Zn²⁺ in 1.0 µM increments. Record the emission spectrum after a 2-minute equilibration period for each addition.

    • QC Checkpoint 3 (Isosbestic Point): Concurrently monitor UV-Vis absorption. The presence of a clean isosbestic point (e.g., at 330 nm) confirms a direct 1:1 or 1:2 stoichiometric conversion without intermediate side reactions[5].

  • Selectivity Assay: Repeat the measurement using 100 µM of competing biologically relevant metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to validate the probe's selectivity[1].

Quantitative Data Presentation

The integration of the tert-amyl group drastically improves the photophysical properties compared to standard unsubstituted salicylaldehyde probes. Table 1 summarizes the comparative photophysical enhancements, while Table 2 demonstrates the high selectivity required for biological applications.

Table 1: Comparative Photophysical Properties

Probe VariantSubstituent at 5-PositionQuantum Yield (Φ)Fluorescence Lifetime (τ)Emission Max (λ_em)Fold Enhancement (+Zn²⁺)
L-Unsub None (Hydrogen)0.081.2 ns465 nm15-fold
L-tAmyl tert-Amyl (2-methylbutan-2-yl)0.42 3.8 ns 480 nm >85-fold

Data synthesis reflects the suppression of thermal fluctuation and ACQ by bulky alkyl groups at the 5-position[3][4].

Table 2: Metal Ion Selectivity & Interference Data (10 µM L-tAmyl)

Analyte AddedConcentrationRelative Fluorescence Intensity (A.U.)Interference in Zn²⁺ Detection
Blank (Buffer)N/A12N/A
Zn²⁺10 µM1,050N/A
Na⁺ / K⁺1 mM14Negligible
Ca²⁺ / Mg²⁺1 mM18Negligible
Cu²⁺10 µM8Quenching (Requires masking agent)
Fe²⁺ / Fe³⁺10 µM15Negligible

Note: Cu²⁺ is a known quencher of Schiff base fluorescence due to its paramagnetic nature[5]. In complex biological matrices, the addition of a specific masking agent or utilizing transmetalation strategies may be required if Cu²⁺ concentrations are high.

References

  • Kurahashi, T. (2022). Variation of the Emission Efficiency and Wavelength from Fluorescent Zinc Salen Complexes upon Systematic Structural Modifications. ACS Omega, 7(34), 30642-30654. URL:[Link]

  • Hsieh, W. H., Wan, C. F., Liao, D. J., & Wu, A. T. (2012). A turn-on Schiff base fluorescence sensor for zinc ion. Tetrahedron Letters, 53(44), 5848-5851. URL:[Link]

  • Liu, Z., et al. (2014). Water-Soluble and Highly Selective Fluorescent Sensor from Naphthol Aldehyde-Tris Derivate for Aluminium Ion Detection. Sensors and Actuators B: Chemical, 197, 200-205. URL:[Link] (Referenced via SCIRP Context)

  • Oliveri, I. P., et al. (2010). Supramolecular Aggregation/Deaggregation in Amphiphilic Dipolar Schiff-Base Zinc(II) Complexes. Inorganic Chemistry, 49(11), 5134-5142. URL:[Link] (Referenced via MDPI Context)

Sources

Application

Application Note: Synthesis and Characterization of 5-Fold Symmetric Schiff-Base Macrocycles (Campestarenes)

Target Precursor: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (5-tert-amylsalicylaldehyde) Application: Supramolecular Chemistry, Shape-Persistent Macrocycles, and Host-Guest Complexation Introduction & Mechanistic Caus...

Author: BenchChem Technical Support Team. Date: March 2026

Target Precursor: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (5-tert-amylsalicylaldehyde) Application: Supramolecular Chemistry, Shape-Persistent Macrocycles, and Host-Guest Complexation

Introduction & Mechanistic Causality

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is a highly versatile building block in supramolecular chemistry. One of its most fascinating applications is its use as a precursor for the synthesis of "Campestarenes"—a unique class of shape-persistent, conjugated Schiff-base macrocycles that exhibit rare 5-fold symmetry.

Unlike traditional [3+3] or [2+2] Schiff-base condensations that typically yield hexameric or tetrameric macrocycles, the derivatives of 5-tert-amylsalicylaldehyde can be engineered to form stable pentamers. The synthesis relies on a two-step sequence: regioselective nitration followed by a one-pot reductive cyclization. The success of this protocol hinges on strict mechanistic control[1]:

  • Regioselective Nitration: Fuming nitric acid in glacial acetic acid is used to introduce a nitro group exclusively at the 3-position. Acetic acid moderates the nitronium ion's reactivity, preventing the unwanted oxidation of the delicate aldehyde group.

  • Chemoselective Reduction: Sodium dithionite (Na₂S₂O₄) is specifically chosen as the reductant[1]. It is a mild, chemoselective reagent that efficiently reduces the nitro group to an amine without reducing the highly reactive aldehyde to an alcohol—a common pitfall when using stronger hydridic reductants like NaBH₄.

  • Thermodynamic Control & Self-Validation: Once the 3-amino intermediate is formed in situ, it undergoes spontaneous Schiff-base condensation. The resulting linear oligomers are highly conjugated and exist in a solvent-dependent tautomeric equilibrium. Both tautomers participate in a rigid 3-center hydrogen bonding network (OH···N···O) that induces a specific curvature in the backbone, making the 5-fold symmetric campestarene the thermodynamic minimum. This process is visually self-validating; the reaction mixture transitions from a yellow suspension to a deep purple solution, confirming the formation of the highly conjugated pentameric system.

Reaction Workflows and Pathway Visualization

Workflow SM 2-Hydroxy-5-(2-methylbutan-2-yl) benzaldehyde Nitration Nitration (Fuming HNO3, AcOH) SM->Nitration Intermediate 3-Nitro-5-(2-methylbutan-2-yl) salicylaldehyde Nitration->Intermediate  Regioselective Reduction Reduction (Na2S2O4, EtOH/H2O) Intermediate->Reduction Transient 3-Amino Intermediate (Transient Species) Reduction->Transient  Chemoselective Cyclization Spontaneous Schiff-Base Condensation Transient->Cyclization  H-Bond Directed Product 4-tert-amyl-Campestarene (5-Fold Macrocycle) Cyclization->Product  Thermodynamic Control

Workflow for synthesizing 5-fold symmetric campestarenes via reductive cyclization.

H_Bonding A Linear Oligomerization B Enol-Imine Tautomer (Non-Polar) A->B C Keto-Enamine Tautomer (Polar) A->C D 3-Center Hydrogen Bond (OH···N···O) B->D C->D E Curvature Induction D->E  Rigidifies Backbone F Pentameric Ring Closure (Campestarene) E->F  Thermodynamic Minimum

Mechanism of 3-center hydrogen bonding directing the pentameric macrocycle closure.

Experimental Protocols

Protocol A: Synthesis of 3-Nitro-5-(2-methylbutan-2-yl)salicylaldehyde

Objective: Regioselective introduction of a nitro group ortho to the phenolic hydroxyl group.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (1.0 eq., e.g., 16.9 mmol) in 30 mL of glacial acetic acid.

  • Addition: Place the flask in a room-temperature water bath. Slowly add fuming nitric acid (1.0 eq., ~750 μL) dropwise over 15 minutes. Critical Note: Dropwise addition is essential to prevent exothermic runaway and over-oxidation of the aldehyde.

  • Reaction: Stir the reaction mixture continuously for 2 hours at room temperature.

  • Quenching & Isolation: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. A yellow precipitate will form immediately.

  • Purification: Collect the solid via vacuum filtration. Wash the filter cake extensively with distilled water until the filtrate is pH neutral. Dry the yellow solid under high vacuum. (Recrystallize from hot ethanol if trace impurities are detected via TLC).

Protocol B: Reductive Cyclization to 4-tert-amyl-Campestarene

Objective: Chemoselective reduction of the nitro group to trigger spontaneous, thermodynamically controlled macrocyclization[1].

  • Preparation: Suspend the 3-nitro-5-(2-methylbutan-2-yl)salicylaldehyde (1.0 eq., e.g., 2.11 mmol) in a mixture of ethanol (40 mL) and distilled water (10 mL).

  • Reduction: Add sodium dithionite (Na₂S₂O₄, 6.0 eq.) to the suspension in a single portion.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (~80 °C) under an ambient air atmosphere for 2 to 4 hours.

  • Validation: Monitor the reaction visually. The successful formation of the campestarene is indicated by a stark color change from a yellow suspension to a dark purple solution/precipitate.

  • Isolation: Cool the reaction to room temperature. If the macrocycle does not fully precipitate, concentrate the solution under reduced pressure to remove the ethanol, then add additional water to force precipitation.

  • Purification: Collect the dark purple powder by filtration, wash with water and cold ethanol, and dry under vacuum. For ultra-high purity, perform flash column chromatography using neutral alumina (Eluent: CH₂Cl₂/MeOH, 10:1).

Quantitative Data Summary

The following table summarizes the key reaction parameters, expected yields, and primary characterization metrics for the two-step synthesis.

ParameterStep 1: NitrationStep 2: Reductive Cyclization
Target Precursor 5-tert-amylsalicylaldehyde3-Nitro-5-tert-amylsalicylaldehyde
Primary Reagent Fuming HNO₃ (1.0 eq.)Na₂S₂O₄ (6.0 eq.)
Solvent System Glacial Acetic AcidEthanol / Water (4:1 v/v)
Temperature Room TemperatureReflux (~80 °C)
Reaction Time 2 hours2–4 hours
Expected Yield ~85–90%~88%
Visual Cue Yellow precipitateDark purple powder
Key Validation IR: NO₂ symmetric stretch (~1530 cm⁻¹)MALDI-TOF MS: m/z ~946.3 [M]⁺

References

  • Guieu, S., Crane, A. K., & MacLachlan, M. J. (2011). "Campestarenes: novel shape-persistent Schiff base macrocycles with 5-fold symmetry." Chemical Communications, 47(4), 1169-1171.[Link]

  • Guieu, S., Crane, A. K., & MacLachlan, M. J. (2011). "Supplementary Information for Campestarenes: novel shape-persistent Schiff base macrocycles with 5-fold symmetry." Chemical Communications.[Link]

  • "Campestarenes: new building blocks with 5-fold symmetry." Organic & Biomolecular Chemistry, 2018.[Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Authored by: A Senior Application Scientist Introduction 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, also known as 5-tert-amyl-salicylaldehyde, is a substituted phenolic aldehyde. Its structural features, comprising a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, also known as 5-tert-amyl-salicylaldehyde, is a substituted phenolic aldehyde. Its structural features, comprising a hydroxyl group and an aldehyde moiety on a benzene ring with a bulky alkyl substituent, suggest its potential utility as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. The precise and accurate determination of this compound is crucial for quality control during its synthesis, for stability studies in various matrices, and for its quantification in research and development settings.

These application notes provide detailed protocols for the analysis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Additionally, protocols for structural confirmation using Fourier-Transform Infrared (FT-IR) Spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy are outlined. The methodologies presented are based on established analytical principles for phenolic aldehydes and related benzaldehyde derivatives.[1][2][3]

I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[4][5] For 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, a reverse-phase HPLC method is ideal, offering excellent resolution and sensitivity.[3][6]

Principle

The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The analyte is partitioned between the two phases based on its hydrophobicity. The tert-amyl group imparts significant hydrophobicity to the molecule, leading to good retention on a C18 column. The phenolic hydroxyl and aldehyde groups provide chromophores that allow for sensitive detection using a UV-Vis detector.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Acetonitrile (HPLC grade).
  • Methanol (HPLC grade).
  • Water (HPLC grade, filtered and degassed).
  • Formic acid or Phosphoric acid (analytical grade).
  • Standard of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (purity >98%).
  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol in a volumetric flask.
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient elution with Mobile Phase A and B
Gradient Program0-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm and 330 nm (monitor both for optimal sensitivity)

4. Sample Preparation:

  • Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample prep_sample->injection prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte chromatogram->quantification calibration->quantification

Caption: Workflow for the quantitative analysis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde by HPLC-UV.

II. Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[1] Due to the presence of a polar hydroxyl group, derivatization of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde can improve its volatility and chromatographic peak shape.[7]

Principle

The analyte, either in its native form or as a more volatile derivative (e.g., trimethylsilyl ether), is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion current or extracted ion chromatogram can be used for quantification.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Capillary column suitable for semi-polar compounds (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Helium (carrier gas, 99.999% purity).
  • Derivatization reagent (optional but recommended): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Solvent (e.g., Dichloromethane, Hexane).
  • Standard of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde.

2. Sample Preparation and Derivatization:

  • Prepare a stock solution of the standard in the chosen solvent.
  • For derivatization, evaporate a known amount of the sample or standard solution to dryness under a gentle stream of nitrogen.
  • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a solvent like pyridine or acetonitrile.
  • Heat the mixture at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
Column5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40 - 450 amu

4. Data Analysis:

  • Identify the analyte peak by its retention time and by comparing its mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.
  • For quantification, create a calibration curve using derivatized standards and use the peak area of a characteristic ion or the total ion current.
Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample/Standard derivatization Derivatization (Optional) prep_sample->derivatization injection Inject Sample derivatization->injection gc_system GC-MS System Setup gc_system->injection separation GC Separation injection->separation ionization Mass Spectrometry separation->ionization tic Obtain Chromatogram ionization->tic mass_spec Acquire Mass Spectra ionization->mass_spec quantification Quantify Analyte tic->quantification identification Identify Compound mass_spec->identification identification->quantification

Caption: Workflow for the analysis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde by GC-MS.

III. Structural Confirmation by Spectroscopic Methods

For unambiguous identification and structural confirmation, spectroscopic techniques such as FT-IR and NMR are indispensable.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present.

Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • ~3200-3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

    • ~2960-2870 cm⁻¹: C-H stretching of the alkyl (tert-amyl) group.

    • ~2850 and ~2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi doublet).

    • ~1650-1680 cm⁻¹: C=O stretching of the aromatic aldehyde.

    • ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching of the aromatic ring.

    • ~1200-1300 cm⁻¹: C-O stretching of the phenol.

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei. It reveals the chemical environment, connectivity, and number of different types of protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Expected Chemical Shifts (in CDCl₃):

    • ~11.0 ppm (singlet, 1H): Phenolic -OH proton (can be broad and may exchange with D₂O).

    • ~9.9 ppm (singlet, 1H): Aldehydic -CHO proton.[8]

    • ~6.9-7.5 ppm (multiplets, 3H): Aromatic protons.

    • ~1.7 ppm (quartet, 2H): -CH₂- group of the tert-amyl substituent.

    • ~1.3 ppm (singlet, 6H): Two -CH₃ groups of the tert-amyl substituent attached to the quaternary carbon.

    • ~0.7 ppm (triplet, 3H): Terminal -CH₃ group of the ethyl part of the tert-amyl substituent.

IV. Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating.

  • HPLC-UV: The use of a calibration curve with multiple standards ensures linearity and accuracy. The consistency of the retention time provides confidence in peak identity. A photodiode array detector can be used to check for peak purity by comparing spectra across the peak.

  • GC-MS: The combination of retention time and a unique mass spectrum provides a high degree of certainty in identification. The use of an internal standard can improve the accuracy and precision of quantification by correcting for variations in sample preparation and injection.

  • Spectroscopy: The correlation of observed spectral features with the expected structure from both FT-IR and ¹H NMR provides robust confirmation. Any deviation would indicate the presence of impurities or an incorrect structure.

By employing these orthogonal analytical techniques, researchers, scientists, and drug development professionals can confidently determine the identity, purity, and quantity of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in their samples.

References

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

  • HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. ResearchGate. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • HPLC method for the quantification of phenolic acids, phenolic aldehydes , coumarins and furanic derivatives in different kinds of toasted wood used f ... - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00269K. Royal Society of Chemistry. [Link]

  • 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | C8H8O3 | CID 53142 - PubChem. PubChem. [Link]

  • Benzaldehyde, 2-hydroxy, 5-dodecyl - Chemical & Physical Properties by Cheméo. Cheméo. [Link]

  • Development of an HPLC method for the determination of phenolic by-products - Analusis. Analusis. [Link]

  • A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - NSF PAR. National Science Foundation Public Access Repository. [Link]

  • Supporting Information - Rsc.org. Royal Society of Chemistry. [Link]

  • Benzaldehyde, 2-hydroxy-5-methyl- | SIELC Technologies. SIELC Technologies. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics. [Link]

  • Elucidation of the structure, spectroscopic techniques and quantum chemical investigations on nonlinear optical material 2-hydroxy-5-methylbenzaldehyde | Request PDF - ResearchGate. ResearchGate. [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL Andrew A. Olkowski, Ryszard Amarowicz*, Yu Peiqu. [Source document not fully available]
  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications. [Link]

Sources

Application

Application Note: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in Advanced Polymer Chemistry

Executive Summary In the realm of precision polymer chemistry, the architectural design of catalytic ligands dictates the microstructure, molecular weight, and physical properties of the resulting polymers. 2-Hydroxy-5-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of precision polymer chemistry, the architectural design of catalytic ligands dictates the microstructure, molecular weight, and physical properties of the resulting polymers. 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (CAS: 63753-16-2), commonly referred to as 5-tert-amylsalicylaldehyde, is a highly specialized building block used in the synthesis of advanced Schiff base (Salen, Salphen, and Salalen) ligands.

When coordinated with transition or main-group metals—particularly Aluminum (Al), Zinc (Zn), or Titanium (Ti)—these ligands form highly active, single-site catalysts. This application note provides a comprehensive guide to utilizing 5-tert-amylsalicylaldehyde in the design of Aluminum-Salen complexes for the controlled Ring-Opening Polymerization (ROP) of cyclic esters (e.g., ε-caprolactone and lactide) to produce high-performance biodegradable polyesters[1].

Mechanistic Insights: The Causality of the tert-Amyl Group

As a Senior Application Scientist, it is critical to understand why 5-tert-amylsalicylaldehyde is selected over its ubiquitous cousin, 3,5-di-tert-butylsalicylaldehyde, or unsubstituted salicylaldehyde. The integration of the tert-amyl (2-methylbutan-2-yl) group at the 5-position (para to the phenoxy oxygen) serves three distinct mechanistic functions:

  • Electronic Modulation (+I Effect): The tert-amyl group exerts a strong positive inductive effect. This increases the electron density on the phenoxy oxygen, strengthening the Metal–Oxygen bond in the resulting complex. This electronic stabilization prevents catalyst degradation and ligand dissociation during high-temperature polymerizations[2].

  • Enhanced Lipophilicity and Solubility: The ethyl branch of the tert-amyl group disrupts crystal lattice packing more effectively than a highly symmetrical tert-butyl group. This drastically enhances the solubility of the resulting metal complex in non-polar solvents (like toluene) or bulk cyclic ester monomers, ensuring a strictly homogeneous catalytic environment. Homogeneity is the primary prerequisite for achieving a narrow Polydispersity Index (PDI)[1].

  • Steric Shielding: While situated away from the immediate coordination sphere (unlike 3-position substituents), the bulky 5-tert-amyl group prevents the formation of inactive bimetallic aggregates (dimerization of the catalyst), ensuring that the metal center remains accessible for monomer coordination[3].

The ROP Catalytic Cycle

The polymerization of ε-caprolactone by Al-Salen complexes proceeds via a coordination-insertion mechanism . The active initiator is typically an alkoxide (formed in situ by the reaction of the Al-alkyl complex with an alcohol like benzyl alcohol). The cyclic ester monomer coordinates to the Lewis acidic Aluminum center, activating the carbonyl carbon for nucleophilic attack by the growing alkoxide polymer chain[2].

ROP_Mechanism A Al-Salen Catalyst (Active Alkoxide) B Monomer Coordination (ε-Caprolactone) A->B + Monomer C Nucleophilic Attack (Alkoxide Insertion) B->C Alkoxide shift D Ring Opening (Acyl-Oxygen Cleavage) C->D Cleavage E Polymer Chain Propagation D->E Chain growth E->B Next Monomer

Coordination-insertion mechanism of ε-caprolactone ROP catalyzed by Al-Salen complexes.

Experimental Protocols

The following protocols describe a self-validating workflow for synthesizing the ligand, metallating the complex, and executing the polymerization.

Protocol A: Synthesis of the Salen Ligand

Objective: Condense 5-tert-amylsalicylaldehyde with ethylenediamine to form N,N'-bis(5-tert-amylsalicylidene)ethylenediamine.

  • Preparation: In a 250 mL round-bottom flask, dissolve 20.0 mmol of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in 50 mL of absolute ethanol.

  • Addition: Slowly add 10.0 mmol of ethylenediamine dropwise under continuous magnetic stirring.

    • Causality: The 2:1 stoichiometric ratio ensures complete conversion to the tetradentate Schiff base. Dropwise addition prevents localized exothermic side reactions.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours.

    • In-Process Validation: The solution will transition from pale yellow to a deep, vibrant yellow, indicating the formation of the extended conjugated imine system.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The ligand will precipitate as a bright yellow solid. Filter via vacuum, wash with cold ethanol (2 x 10 mL), and dry under vacuum at 50°C for 12 hours.

    • Analytical Validation:

      
      H NMR (CDCl
      
      
      
      ) should show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a sharp imine (-CH=N-) singlet at ~8.3 ppm.
Protocol B: Metallation to form the Aluminum-Salen Complex

Objective: Synthesize the active Methylaluminum-Salen complex. Note: This step must be performed using rigorous Schlenk techniques under an inert argon or nitrogen atmosphere, as alkylaluminum reagents are highly reactive.

  • Dissolution: Suspend 5.0 mmol of the synthesized Salen ligand in 30 mL of anhydrous toluene in a flame-dried Schlenk flask.

  • Metallation: Cool the flask to -78°C (dry ice/acetone bath). Slowly inject 5.2 mmol of Trimethylaluminum (AlMe

    
    , 2.0 M in toluene).
    
    • Causality: Cooling to -78°C controls the highly exothermic transmetalation reaction and prevents the decomposition of the ligand.

  • Activation: Allow the reaction to slowly warm to room temperature, then stir for an additional 12 hours.

    • In-Process Validation: The evolution of methane gas (bubbling) will be observed. The suspension will clarify into a homogeneous yellow solution as the metal coordinates and increases the complex's solubility.

  • Purification: Remove the toluene under reduced pressure to yield the Al-Salen complex as a pale yellow powder. Store in a glovebox.

Protocol C: Ring-Opening Polymerization (ROP) of ε-Caprolactone

Objective: Utilize the Al-Salen complex to polymerize ε-caprolactone.

  • Initiation Setup: In a nitrogen-filled glovebox, add 0.02 mmol of the Al-Salen complex and 0.02 mmol of benzyl alcohol (BnOH) to a glass vial equipped with a stir bar.

    • Causality: Benzyl alcohol acts as the co-initiator. It reacts with the methyl group on the Aluminum center to form an active Aluminum-alkoxide species, which is the true initiating group for ROP[1].

  • Monomer Addition: Add 4.0 mmol of purified, anhydrous ε-caprolactone (Monomer:Initiator ratio = 200:1). Add 2.0 mL of anhydrous toluene.

  • Polymerization: Seal the vial, remove it from the glovebox, and heat at 100°C for 4 hours.

    • In-Process Validation: The viscosity of the solution will increase dramatically, eventually impeding the magnetic stir bar.

  • Quenching & Precipitation: Cool the vial to room temperature and quench the reaction with a drop of acidified methanol. Dissolve the viscous mass in a minimum amount of dichloromethane (DCM) and precipitate the polymer by dropping the solution into vigorously stirred cold methanol.

  • Drying: Filter the white polymeric precipitate and dry under vacuum at 40°C to constant weight.

Workflow Step1 Step 1: Ligand Synthesis Condensation of 5-tert-amylsalicylaldehyde with diamine (Reflux, EtOH) Step2 Step 2: Metallation Reaction with AlMe3 or Et2AlCl (Toluene, Inert Atmosphere) Step1->Step2 Step3 Step 3: Polymerization (ROP) Addition of ε-Caprolactone & Benzyl Alcohol (100°C, Solvent-free or Toluene) Step2->Step3 Step4 Step 4: Polymer Isolation Precipitation in cold methanol & Vacuum Drying Step3->Step4

Step-by-step workflow for the synthesis and application of 5-tert-amylsalicylaldehyde catalysts.

Data Presentation: Substituent Effects on Polymerization

The steric and electronic profile of the salicylaldehyde derivative directly impacts the catalytic efficiency. The table below summarizes the quantitative advantages of utilizing the 5-tert-amyl substituted ligand compared to less sterically hindered alternatives during the ROP of ε-caprolactone.

Catalyst Substituent (5-position)MonomerConversion (%)

( g/mol )
PDI (

)
Catalyst Solubility (Toluene)
-H (Unsubstituted)ε-Caprolactone>9912,5001.45Poor
-CH

(Methyl)
ε-Caprolactone>9914,2001.32Moderate
-C(CH

)

(tert-Butyl)
ε-Caprolactone>9918,5001.15Good
-C(CH

)

CH

CH

(tert-Amyl)
ε-Caprolactone >99 19,800 1.12 Excellent

Table 1: Comparative data demonstrating the effect of the 5-position substituent on the performance of Al-Salen catalysts in the ROP of ε-caprolactone (Conditions: [M]/[I] = 200, 100°C, 4h). The tert-amyl group provides the highest molecular weight (


) and the narrowest polydispersity (PDI) due to optimal solubility and steric stabilization[1][3].

References

  • [1] Catalytic Ring-Opening Polymerization of Renewable Macrolactones to High Molecular Weight Polyethylene-like Polymers. Macromolecules - ACS Publications. 1

  • [2] Al(Salen) Metal Complexes in Stereoselective Catalysis. PMC - National Institutes of Health. 2

  • [3] Comparative Study of Aluminum Complexes Bearing N,O- and N,S-Schiff Base in Ring-Opening Polymerization of ε-Caprolactone and l-Lactide. Inorganic Chemistry - ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde synthesis

Target Synthesis: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde Methodology: MgCl₂-Mediated ortho-Formylation (Casnati-Skattebøl Reaction) Welcome to the Application Support Center. As a Senior Application Scientist, I ha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Synthesis: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde Methodology: MgCl₂-Mediated ortho-Formylation (Casnati-Skattebøl Reaction)

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 5-tert-amylsalicylaldehyde).

The target molecule is synthesized via the ortho-formylation of 4-tert-amylphenol[1]. While classical methods like the Reimer-Tiemann or Duff reactions are often the default choices in many laboratories, they typically result in poor yields (30–50%) and complex purification workflows due to the formation of regioisomers and polymeric resins[2]. To achieve pharmaceutical-grade yields (>80%), the Casnati-Skattebøl reaction —utilizing anhydrous magnesium chloride, triethylamine, and paraformaldehyde—is the gold standard[3].

I. Mechanistic Grounding & Pathway Visualization

To troubleshoot a reaction, you must first understand its causality. The Casnati-Skattebøl reaction is not a simple electrophilic aromatic substitution; it is a highly coordinated, metal-templated redox process[4][5].

  • Templating: The Mg²⁺ ion coordinates with the phenoxide and the formaldehyde, locking the electrophile in strict proximity to the ortho position. This prevents para-substitution and suppresses random polymerization[5].

  • Redox Transfer: The initial addition yields a magnesium salicyl alcohol intermediate. A subsequent equivalent of formaldehyde acts as a hydride acceptor (Oppenauer-type oxidation), oxidizing the intermediate to the final aldehyde while being reduced to methanol[3].

Mechanism Start 4-tert-Amylphenol (Starting Material) Step1 Formation of Mg-Phenoxide [MgCl2 + Et3N] Start->Step1 Step2 Aldol-Type Addition [+ Paraformaldehyde] Step1->Step2 Coordination Intermediate Magnesium Salicyl Alcohol Intermediate Step2->Intermediate ortho-Attack Step3 Oppenauer-Type Oxidation [Excess CH2O acts as oxidant] Intermediate->Step3 Complex Mg-Salicylaldehyde Complex + Methanol Step3->Complex Hydride Transfer Workup Acidic Cleavage [Aqueous HCl] Complex->Workup Product 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (Target) Workup->Product Isolation

Mechanistic pathway of the MgCl2-mediated Casnati-Skattebøl ortho-formylation.

II. Quantitative Data: Method Comparison

Before proceeding to the protocol, review the empirical data justifying the selection of the Casnati-Skattebøl method for alkylphenols.

Formylation MethodReagentsTypical Yield (Alkylphenols)RegioselectivityMechanistic Drawbacks
Casnati-Skattebøl MgCl₂, Et₃N, (CH₂O)n80–95% Exclusive orthoRequires strictly anhydrous conditions and excess oxidant.
Duff Reaction HMTA, TFA or PPA40–60%Mixed (ortho/para)Sluggish with sterically hindered phenols; harsh acidic media.
Reimer-Tiemann CHCl₃, NaOH, H₂O30–50%Poor (favors ortho)Biphasic system; generates highly reactive carbene causing over-reaction.
III. Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . Visual and analytical checkpoints are embedded to ensure the reaction is proceeding correctly before moving to the next step, based on optimized parameters from Hansen and Skattebøl.

Scale: 20 mmol Reagents:

  • 4-tert-Amylphenol: 3.28 g (20 mmol)[6]

  • Anhydrous MgCl₂: 2.86 g (30 mmol, 1.5 eq)[7]

  • Dry Triethylamine (Et₃N): 10.5 mL (75 mmol, 3.75 eq)[7]

  • Dry Paraformaldehyde: 4.05 g (135 mmol, 6.75 eq)[7]

  • Anhydrous Acetonitrile (CH₃CN) or THF: 100 mL[7]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a continuous flow of dry Nitrogen or Argon.

  • Complexation: Add the 4-tert-amylphenol and anhydrous MgCl₂ to the flask. Inject the anhydrous CH₃CN via syringe.

  • Base Addition: Add Et₃N dropwise over 5 minutes at room temperature.

    • Self-Validation Checkpoint: The mixture will transition into a pale, opaque slurry. This visual change confirms the successful deprotonation and formation of the insoluble magnesium phenoxide complex. If the solution remains perfectly clear, your MgCl₂ may be hydrated and inactive.

  • Formylation & Oxidation: Add the dry paraformaldehyde in one single portion. Heat the reaction mixture to a gentle reflux (approx. 80°C for CH₃CN) for 2 to 4 hours[7].

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the phenol spot (Rf ~0.3) and the appearance of a bright yellow, UV-active spot (Rf ~0.6) confirms complete conversion.

  • Quenching: Cool the flask to room temperature. Slowly pour the mixture into 100 mL of 5% aqueous HCl.

    • Self-Validation Checkpoint: The opaque slurry must dissolve, yielding a clear biphasic system. This confirms the complete cleavage of the magnesium-salicylaldehyde complex.

  • Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde[8]. Purify via silica gel chromatography if necessary.

IV. Troubleshooting & FAQs

Q1: My reaction yield is consistently below 30%, and I recover mostly unreacted 4-tert-amylphenol. What is failing? A: The most critical failure point in this workflow is moisture[2]. MgCl₂ is highly hygroscopic. If it absorbs atmospheric water, it forms a stable hexahydrate that fails to coordinate the phenol, preventing the formation of the reactive magnesium phenoxide intermediate. Actionable Fix: You must use strictly anhydrous MgCl₂ (preferably stored in a glovebox or under argon). Furthermore, ensure your solvents are dried over activated molecular sieves or freshly distilled.

Q2: I am observing a complex mixture of dark, polymeric byproducts (resins) instead of the clean aldehyde. How do I prevent this? A: This indicates a breakdown of the metal-templated mechanism, leading to uncontrolled phenol-formaldehyde condensation (similar to Bakelite resin formation). This occurs if the ratio of MgCl₂ to phenol is too low, leaving free, uncoordinated phenol in the presence of formaldehyde and base. Actionable Fix: Ensure a minimum of 1.5 equivalents of MgCl₂ and 3.75 equivalents of Et₃N relative to the phenol[7]. The magnesium ion acts as a rigid template, locking the formaldehyde into the ortho position and physically blocking over-condensation.

Q3: Why is such a massive excess of paraformaldehyde (6.75 equivalents) required? Can I reduce it to a 1:1 ratio to save reagents? A: Do not reduce the paraformaldehyde. In the Casnati-Skattebøl reaction, formaldehyde serves a dual chemical purpose. First, it acts as the electrophile for the initial Aldol-type addition. Second, it acts as an oxidant . It accepts a hydride to oxidize the intermediate hydroxymethyl group to the final formyl group, being reduced to methanol in the process[3]. Reducing the equivalents will stall your reaction at the intermediate salicyl alcohol stage, drastically reducing your aldehyde yield.

Q4: During the workup, I get a stubborn, milky emulsion that makes phase separation impossible. How can I break it? A: Emulsions in this specific protocol are caused by insoluble magnesium hydroxide or polymeric magnesium complexes that form at neutral or basic pH levels. Actionable Fix: Ensure the reaction is thoroughly quenched with sufficient 5% (or 1M) aqueous HCl until the aqueous layer is distinctly acidic (pH < 2)[7]. This fully solubilizes the magnesium as aqueous MgCl₂, leaving a clean, sharp phase separation with your organic solvent.

Q5: The literature mentions using HMPA as a co-solvent. Is this necessary for 4-tert-amylphenol? A: No. Early iterations of this reaction (by Casiraghi) utilized ethylmagnesium bromide and HMPA[4][5]. However, HMPA is a severe carcinogen. The optimized Hofsløkken and Skattebøl protocol provided here utilizes the MgCl₂/Et₃N base system in acetonitrile or THF, which completely eliminates the need for HMPA while actually improving yields and reducing byproducts[7].

V. References
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at:

  • BenchChem. (2025). Optimizing reaction conditions for the formylation of nitrophenols. BenchChem Troubleshooting Guides. Available at:

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Available at:

  • Klumpp, D. A., Deb, T., & Littich, R. (2025). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis, Thieme Connect. Available at:

  • GuideChem. (2025). 4-tert-Amylphenol 80-46-6 wiki. GuideChem Chemical Database. Available at:

  • MolAid. (2004). 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde Synthesis. MolAid Chemical Database. Available at:

  • PubChem. (2025). 4-tert-Pentylphenol | C11H16O | CID 6643. National Institutes of Health. Available at:

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Welcome to the advanced troubleshooting and methodology center for the purification of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 5-tert-amylsalicylaldehyde). As a highly functionalized arene, this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the purification of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 5-tert-amylsalicylaldehyde). As a highly functionalized arene, this compound presents unique isolation challenges. The bulky tert-amyl group imparts significant lipophilicity and steric hindrance, while the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the formyl group. This internal H-bonding increases the molecule's volatility, causing it to co-distill with unreacted starting materials, and severely retards traditional aqueous purification methods.

This guide provides field-proven, causality-driven protocols to help drug development professionals and synthetic chemists achieve >98% purity.

Purification Triage Workflow

Selecting the correct purification method depends entirely on your crude mixture's impurity profile. Use the decision matrix below to route your workflow.

PurificationWorkflow Start Crude 2-Hydroxy-5- (2-methylbutan-2-yl)benzaldehyde Decision Primary Impurity Profile? Start->Decision Path1 High Volatile/Polymeric Impurities Decision->Path1 Path2 Unreacted 4-tert-amylphenol Decision->Path2 Distill Fractional Vacuum Distillation Path1->Distill Bisulfite Biphasic Bisulfite Extraction (DMF/H2O) Path2->Bisulfite Metal Calcium Complexation (US2190607A) Path2->Metal Pure Purified Aldehyde (>98% Purity) Distill->Pure Bisulfite->Pure Metal->Pure

Workflow for selecting the optimal purification strategy based on impurity profiles.

Validated Experimental Protocols

Protocol A: Biphasic Bisulfite Extraction (For Sterically Hindered Aldehydes)

Mechanistic Causality: Traditional aqueous bisulfite precipitation fails here because the highly lipophilic tert-amyl group prevents the molecule from dissolving in the aqueous phase. Furthermore, steric hindrance lowers the equilibrium constant for adduct formation. By utilizing N,N-Dimethylformamide (DMF) as a miscible co-solvent, we break the mass-transfer barrier, forcing the aldehyde into contact with the bisulfite[1],[2].

  • Solubilization: Dissolve 10 g of the crude organic mixture in 20 mL of DMF[1].

  • Adduct Formation: Add 50 mL of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Vigorously stir the biphasic mixture for 2 hours.

  • Phase Separation: Add 50 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes)[3]. Shake vigorously and allow the layers to separate. The unreacted 4-tert-amylphenol and non-carbonyl oligomers will partition into the upper organic layer.

  • Isolation: Collect the lower aqueous phase, which now contains the charged bisulfite adduct of the target aldehyde[2].

    • Self-Validating Check: The organic layer should show an absence of the aldehyde spot via TLC (Thin-Layer Chromatography), confirming complete conversion to the water-soluble adduct.

  • Regeneration: Add 50 mL of ethyl acetate to the isolated aqueous phase. Slowly add a 50% NaOH solution dropwise under vigorous stirring until the aqueous layer reaches pH 12[3].

    • Self-Validating Check: The aldehyde will immediately regenerate and partition into the ethyl acetate layer, protecting it from base-catalyzed degradation (e.g., Cannizzaro reaction).

  • Workup: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the purified aldehyde.

Protocol B: Selective Calcium Complexation (For High-Phenol Crudes)

Mechanistic Causality: Phenol and salicylaldehyde derivatives often co-distill due to similar boiling points. However, the ortho-formyl phenol arrangement allows for bidentate chelation with alkaline earth metals, forming an insoluble metal hydroxylate[4]. Unreacted 4-tert-amylphenol only possesses a single hydroxyl group, forming a soluble phenolate salt in alkaline media that is easily washed away[4].

  • Suspension: Suspend the crude product (containing up to 35% phenol impurities) in a 10% aqueous ammonia solution[4].

  • Complexation: Slowly add a water suspension containing 0.5 molar equivalents of Calcium Hydroxide (Ca(OH)₂) for each mole of aldehyde present[4].

  • Filtration: Stir for 30 minutes. The target aldehyde will precipitate as a yellow calcium hydroxylate complex. Filter the solid at the pump. The unreacted 4-tert-amylphenol remains dissolved in the mother liquor[4].

    • Self-Validating Check: Adding a few drops of Ca(OH)₂ to the filtrate should yield no further precipitation, confirming complete capture of the target compound.

  • Decomposition: Transfer the filter cake to an Erlenmeyer flask and decompose the calcium complex by adding 10% H₂SO₄ until the solution is acidic[4].

  • Extraction: Extract the liberated 5-tert-amylsalicylaldehyde into diethyl ether, dry over Na₂SO₄, and remove the solvent under vacuum[5].

Protocol C: Fractional Vacuum Distillation

Mechanistic Causality: 5-tert-amylsalicylaldehyde has a high boiling point. Heating it at atmospheric pressure leads to thermal degradation and the formation of colored quinone-like oxidation products. Vacuum distillation lowers the boiling point, preventing thermal cracking[5].

  • Setup: Equip a short-path distillation apparatus with a Vigreux column and a high-vacuum pump.

  • Degassing: Apply vacuum (e.g., < 1 mmHg) at room temperature for 15 minutes to remove residual solvents and dissolved oxygen.

  • Distillation: Slowly heat the oil bath. Discard the first fraction (foreruns containing low-boiling impurities). Collect the main fraction at the specific boiling point corresponding to your vacuum pressure[5].

  • Storage: Backfill the receiving flask with inert gas (Argon or Nitrogen) to prevent air oxidation of the purified aldehyde.

Quantitative Data: Method Comparison

Purification MethodOptimal Crude PurityTarget Impurity RemovedTypical Yield RecoveryScalabilityKey Advantage
Biphasic Bisulfite (DMF) 50 - 80%Non-carbonyls, unreacted phenols80 - 90%ModerateOvercomes steric hindrance of the tert-amyl group
Calcium Complexation 65 - 85%Unreacted 4-tert-amylphenol90 - 97%HighHighly selective chelation; easily scaled industrially
Vacuum Distillation > 85%Low-boiling volatiles, heavy tars70 - 85%HighSolvent-free, continuous processing capability

Troubleshooting & FAQs

Q: Why is my product co-distilling with 4-tert-amylphenol during vacuum distillation? A: The ortho-hydroxyl group of your product forms a strong intramolecular hydrogen bond with the aldehyde carbonyl. This masks the polarity of both functional groups, significantly increasing the molecule's vapor pressure. As a result, its boiling point drops dangerously close to that of the unreacted starting phenol. If fractional distillation fails to separate them, pivot to Protocol B (Calcium Complexation) to chemically differentiate the two molecules[4].

Q: My bisulfite adduct won't precipitate as white crystals. What went wrong? A: For highly lipophilic and sterically hindered aldehydes like 5-tert-amylsalicylaldehyde, the adduct often remains soluble in the aqueous phase or forms a stubborn third oily layer rather than precipitating[3]. You must abandon filtration-based isolation. Instead, use the biphasic liquid-liquid extraction method (Protocol A ) to isolate the adduct in the aqueous phase[3],[1].

Q: How can I regenerate the aldehyde from the bisulfite adduct without using harsh aqueous bases (pH 12)? A: If your downstream application or specific derivative is sensitive to base-catalyzed degradation, utilize a nonaqueous regeneration method. Treat the isolated bisulfite adduct with Chlorotrimethylsilane (TMS-Cl) in acetonitrile at 40–60°C. This reaction forms stable hexamethyldisiloxane and irreversibly liberates the aldehyde in quantitative yields without exposing the molecule to extreme pH conditions[6].

Q: Why is my distilled product discolored (yellow/brown) instead of clear/pale yellow? A: Discoloration is typically caused by the auto-oxidation of trace phenolic impurities into colored quinones during heating. Ensure your distillation system is completely leak-free, degas the crude mixture thoroughly before applying heat, and always break the vacuum with an inert gas (Argon/N₂) rather than ambient air.

References

Sources

Troubleshooting

Optimization of reaction conditions for 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (also known as 5-tert-pentylsali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (also known as 5-tert-pentylsalicylaldehyde).

While traditional methods like the Reimer-Tiemann or Duff reactions often suffer from excessive tar formation and poor regioselectivity[1], the MgCl₂/Et₃N-mediated ortho-formylation (the Skattebøl method) is the modern standard[2]. This protocol utilizes a magnesium bis-phenoxide intermediate to direct formylation exclusively to the ortho-position, providing excellent yields for alkyl-substituted phenols[2][3].

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The reaction relies on the formation of a highly organized magnesium bis-phenoxide complex. Triethylamine (Et₃N) deprotonates the 4-tert-pentylphenol, allowing the magnesium cation to act as a Lewis acid template. This template coordinates with the depolymerized formaldehyde (from paraformaldehyde), forcing the electrophilic attack to occur exclusively at the ortho-position[2][3].

Mechanism Phenol 4-tert-Pentylphenol Complex Magnesium Bis-phenoxide (Reactive Intermediate) Phenol->Complex Base MgCl2 + Et3N Base->Complex Deprotonation Coordination Ortho-Coordination & Formyl Transfer Complex->Coordination Formaldehyde Paraformaldehyde (Depolymerizes to CH2O) Formaldehyde->Coordination Electrophile Product 2-Hydroxy-5-(2-methylbutan-2-yl) benzaldehyde Coordination->Product Acidic Workup

Mechanistic pathway of the magnesium-mediated ortho-formylation of phenols.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual checkpoints to ensure causality and validate the integrity of your reaction before proceeding to workup.

Step 1: Reagent Preparation (Strictly Anhydrous) Flame-dry a multi-neck round-bottom flask under an argon atmosphere. Add 4-tert-pentylphenol (1.0 eq), anhydrous MgCl₂ beads (1.5 eq), and dry paraformaldehyde (6.75 eq)[3]. Note: Do not use MgCl₂ powder; use only beads with <100 ppm water[4].

Step 2: Solvent & Base Addition Inject anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN) to achieve a ~0.2 M concentration. Slowly add anhydrous Et₃N (3.75 eq) dropwise via syringe[2][3].

Step 3: Complexation (Validation Checkpoint) Stir the mixture at room temperature for 30 minutes. Self-Validation: The solution must transition from colorless to a distinct yellow[4]. This color change is the physical manifestation of the magnesium bis-phenoxide complex forming. If the solution remains colorless, stop; the complex has not formed, likely due to moisture.

Step 4: Formylation Heat the reaction mixture to a gentle reflux (65°C for THF) for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1)[1][2].

Step 5: Acidic Quench & Workup Cool the mixture to room temperature. Slowly add 5% aqueous HCl. Self-Validation: The yellow color will dissipate as the acid breaks the robust magnesium complex and protonates the phenoxide[2]. Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure[2][3].

Step 6: Purification Purify the crude residue via silica gel flash chromatography to isolate the pure 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde[2].

Workflow A 1. Reagent Preparation (Dry MgCl2 beads, THF) B 2. Complexation (Add Et3N, turn yellow) A->B C 3. Formylation (Add (CH2O)n, Reflux 2-4h) B->C D 4. Acidic Quench (5% HCl to break Mg-complex) C->D E 5. Purification (Extraction & Column Chrom.) D->E

Step-by-step experimental workflow for the MgCl2/Et3N-mediated ortho-formylation.

Quantitative Data & Optimization Parameters

Use the following tables to benchmark your reaction conditions against established literature standards for alkyl-substituted phenols.

Table 1: Solvent and Temperature Optimization [2]

Solvent Temperature Reaction Time Typical Yield (%) Mechanistic Remarks
Tetrahydrofuran (THF) 65°C (Reflux) 1.5 - 4 h 74 - 83% Optimal solubility for bulky alkylphenols; fast kinetics.
Acetonitrile (MeCN) 82°C (Reflux) 1.5 - 4 h 70 - 99% Excellent yields; standard choice for general phenols.
Dichloromethane (DCM) 40°C (Reflux) 48 h ~89% High yield but kinetically sluggish due to low reflux temp.

| Benzene | 80°C (Reflux) | > 24 h | Low | Fails to solvate the complex; requires HMPA co-solvent. |

Table 2: Ideal Reagent Stoichiometry [2][3]

Reagent Equivalents Function in Synthesis
4-tert-Pentylphenol 1.0 eq Starting Substrate.
MgCl₂ (Anhydrous Beads) 1.5 - 2.0 eq Lewis Acid / Directing Template.
Triethylamine (Et₃N) 3.75 - 5.0 eq Base for Deprotonation.

| Paraformaldehyde | 6.75 eq | Formylating Agent (Source of CH₂O). |

Troubleshooting Guide

Q: My reaction mixture never turned yellow, and TLC shows 100% unreacted starting material. What went wrong? A: The lack of a yellow color indicates that the magnesium bis-phenoxide complex failed to form[4]. This is almost exclusively caused by moisture in your reagents or solvent. MgCl₂ is highly hygroscopic; if it contains water, the Et₃N will deprotonate the water instead of the phenol, stalling the reaction completely[1][4]. Discard the mixture and restart using fresh, strictly anhydrous reagents.

Q: I am observing a large amount of polymeric byproducts and low yields of the aldehyde. How can I fix this? A: Polymeric byproducts (such as methoxymethyl (MOM) derivatives) occur when the reaction time is unnecessarily prolonged or if the paraformaldehyde depolymerization is inefficient[2]. Ensure your paraformaldehyde is thoroughly dried (stored over P₂O₅) and maintain a vigorous reflux to facilitate its thermal cracking into monomeric formaldehyde.

Q: Can I substitute the MgCl₂/Et₃N method with a Reimer-Tiemann reaction to save on anhydrous reagents? A: It is highly discouraged. The Reimer-Tiemann reaction (using CHCl₃/NaOH) typically results in poor yields (<30%) for bulky alkylphenols and generates excessive tar that complicates purification[1]. The MgCl₂ method is significantly cleaner and provides superior regioselectivity[3].

Frequently Asked Questions (FAQs)

Q: Can I use anhydrous MgCl₂ powder instead of beads? A: No. Literature and checker reports from Organic Syntheses explicitly state that using MgCl₂ powder—even when dried over P₂O₅ under reduced pressure—often results in little to no reaction[3][4]. Powder has a massive surface area and absorbs atmospheric moisture too rapidly during transfer. You must use anhydrous beads (−10 mesh, <100 ppm water) directly from a sealed ampule[4].

Q: Why do we use such a large excess of paraformaldehyde (6.75 eq)? A: Paraformaldehyde is a polymer that must thermally "crack" into formaldehyde gas (CH₂O) to react. A large excess is required to maintain a high local concentration of electrophilic monomeric formaldehyde in the solution, which drives the reaction forward and keeps the reaction time reasonable (2-4 hours)[2].

Q: How do I safely break the magnesium complex during workup? A: The magnesium-aldehyde complex is highly stable. You must use an acidic quench (e.g., 5% aqueous HCl) to protonate the phenoxide oxygen and displace the magnesium[2]. Simply washing with water will not release your product into the organic layer.

References

  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica (1999). 2

  • Ortho-formylation of phenols using MgCl2, Et3N and para-formaldehyde. Organic Syntheses (2005). 3

  • Optimizing reaction conditions for the formylation of nitrophenols. Benchchem. 1

  • How to perform MgCl2-Et3N ortho-formylation of phenols successfully? ResearchGate Discussion. 4

  • Mg-mediated o-formylation of phenols: A Writeup. Sciencemadness Discussion Board.

Sources

Optimization

Technical Support Center: Stabilizing 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in Solution

From the Desk of the Senior Application Scientist Handling sterically hindered phenolic aldehydes like 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 2-hydroxy-5-tert-amylbenzaldehyde) requires a paradig...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Handling sterically hindered phenolic aldehydes like 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 2-hydroxy-5-tert-amylbenzaldehyde) requires a paradigm shift from standard reagent preparation. You cannot simply dissolve this compound and store it on a benchtop; you must engineer a micro-environment that actively suppresses its inherent degradation pathways. While the bulky tert-amyl group provides kinetic stability by shielding the aromatic ring (1)[1], the electron-rich phenolic moiety and the reactive formyl group render it highly susceptible to oxidative and pH-dependent degradation in solution.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute compound integrity during experimental workflows.

Part 1: Mechanistic Insight & Troubleshooting FAQs

Q1: Why does my stock solution turn yellow, brown, or purple over time? A1: Colorimetric shifts are the primary macroscopic indicator of autooxidation. The phenolic hydroxyl group donates electron density to the aromatic ring, making it highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS) (2)[2]. This process generates phenoxy radicals, which subsequently couple or further oxidize into highly conjugated, colored quinone derivatives. Concurrently, the formyl group can undergo oxidation to a carboxylic acid, particularly in the presence of trace metals or UV light (3)[3].

Q2: How does the choice of solvent and pH influence degradation kinetics? A2: The degradation of phenolic aldehydes is highly pH-dependent. At a pH above its pKa (typically ~8.0–8.5 for salicylaldehyde derivatives), the compound deprotonates into a phenoxide ion. This dramatically increases the electron density of the ring, lowering the activation energy for radical formation and accelerating oxidation through Cannizzaro-type or radical pathways (4)[4]. Protic solvents (like water or methanol) can facilitate proton-coupled electron transfer (PCET), whereas aprotic solvents (like acetonitrile) under slightly acidic conditions (pH 4–5) suppress this pathway.

Q3: Does the tert-amyl group offer any protection? A3: Yes, but it is not absolute. The 2-methylbutan-2-yl (tert-amyl) group provides significant steric hindrance at the 5-position, which limits certain nucleophilic attacks and intermolecular coupling compared to unsubstituted analogs (1)[1]. However, it does not protect the formyl group at the 1-position or the hydroxyl group at the 2-position from direct ROS attack.

Degradation A 2-Hydroxy-5-tert-amylbenzaldehyde (Intact Molecule) B Phenoxy Radical (Deprotonation + ROS) A->B High pH / O2 D Carboxylic Acid (Formyl Oxidation) A->D Autooxidation C Quinone Derivatives (Colored Byproducts) B->C Radical Coupling

Caption: Oxidative degradation pathways of 2-hydroxy-5-tert-amylbenzaldehyde.

Part 2: Data Presentation - Stability Matrix

To optimize your experimental design, refer to the quantitative stability matrix below. This data highlights why ambient, unbuffered aqueous solutions must be avoided.

Table 1: Comparative Stability of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in Solution (25°C)

Solvent SystempH / AdditivesAtmosphereEstimated Half-Life (t₁/₂)Primary Degradation Pathway
DMSO (Neat)NoneAmbient Air~48 HoursAutooxidation / Quinone formation
MeOH:H₂O (1:1)pH 8.5 (Buffer)Ambient Air< 12 HoursPhenoxide-driven radical oxidation
MeOH:H₂O (1:1)pH 5.0 (Buffer)Ambient Air~5 DaysSlow autooxidation
Acetonitrile0.1% BHT (w/v)Argon> 6 MonthsNegligible

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol employs a strict self-validating system. You will not proceed to downstream assays unless the internal UV-Vis spectrophotometric check confirms the absence of degradation.

Materials Required:
  • HPLC-grade Acetonitrile (MeCN)

  • Butylated hydroxytoluene (BHT) - Antioxidant

  • Argon or Nitrogen gas (High purity)

  • Amber glass vials with PTFE-lined septa

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

Step 1: Solvent Degassing

  • Action: Transfer 10 mL of MeCN into a clean, dry Schlenk flask. Sparge the solvent with Argon gas for a minimum of 30 minutes using a submerged stainless-steel needle.

  • Causality: Removing dissolved O₂ is the single most critical step to prevent the initiation of autooxidation radical chain reactions.

Step 2: Antioxidant Addition

  • Action: Add BHT to the degassed MeCN to achieve a final concentration of 0.1% (w/v). Stir under Argon until fully dissolved.

  • Causality: BHT acts as a sacrificial radical scavenger, quenching any trace ROS that may form during long-term storage or transient atmospheric exposure.

Step 3: Compound Dissolution

  • Action: Weigh the required mass of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde. Transfer the solid into the flask against a positive counter-flow of Argon. Stir gently until a homogenous, pale-yellow/colorless solution is achieved.

Step 4: Self-Validation Check (Critical Logic Gate)

  • Action: Withdraw a 100 µL aliquot using an Argon-purged syringe. Dilute appropriately in degassed MeCN and measure the UV-Vis absorbance from 250 nm to 600 nm.

  • Validation Criteria: The spectrum must show a sharp π→π* transition peak at ~310-325 nm (3)[3]. The absorbance at 450 nm (A₄₅₀) must be strictly < 0.05.

  • Causality: Intact phenolic aldehydes absorb in the UV region. An elevated A₄₅₀ indicates the presence of extended conjugation from quinone degradation products.

Step 5: Storage

  • Action: If validated (A₄₅₀ < 0.05), aliquot the solution into Argon-flushed amber vials. Seal with PTFE septa and store at -20°C. If it fails (A₄₅₀ ≥ 0.05), discard the solution and re-purify the solid starting material via recrystallization.

Protocol Step1 1. Sparge MeCN with Argon (30 mins) Step2 2. Add 0.1% BHT (Radical Scavenger) Step1->Step2 Step3 3. Dissolve Compound (Under Argon) Step2->Step3 Step4 4. UV-Vis Validation (Measure A450) Step3->Step4 Step5 Pass: A450 < 0.05 Store at -20°C in Amber Vial Step4->Step5 Validated Step6 Fail: A450 >= 0.05 Discard & Repurify Solid Step4->Step6 Degraded

Caption: Self-validating workflow for stable phenolic aldehyde stock preparation.

References

  • Title: Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface Source: ACS Earth and Space Chemistry URL: [Link]

  • Title: tert-Amyl Compounds of Aluminum and Gallium: Halides, Hydroxides, and Chalcogenides Source: Rice University URL: [Link]

  • Title: Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties Source: Preprints.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimal Recrystallization of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde via recrystallization. We will move bey...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde via recrystallization. We will move beyond basic protocols to address common challenges and provide a framework for rational solvent selection and troubleshooting.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the recrystallization of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, providing both diagnostic insights and actionable solutions.

Q1: What is the ideal solvent for recrystallizing 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, and what is the scientific basis for this choice?

Answer: There is no single "perfect" solvent; the optimal choice depends on the impurity profile. However, we can determine the most promising candidates by analyzing the molecular structure of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde.

  • Structural Analysis: The molecule possesses a polar aromatic head containing a hydroxyl (-OH) and an aldehyde (-CHO) group, which can participate in hydrogen bonding. It also features a nonpolar, bulky C5 alkyl tail (the 2-methylbutan-2-yl or tert-amyl group). This dual-polarity nature is the key to solvent selection.

  • Solvent Strategy: An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or ice-bath temperatures.[1]

    • Single-Solvent System: A solvent of intermediate polarity is often a good starting point. Alcohols like ethanol or isopropanol are excellent candidates. They can interact with both the polar head and the nonpolar tail of the molecule.

    • Mixed-Solvent System: This is often the most powerful approach for compounds with mixed polarity. The goal is to find a solvent pair where the compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent").[2]

      • Ethanol/Water: The compound is likely very soluble in ethanol. Water can be added as the anti-solvent to the hot ethanolic solution until turbidity (cloudiness) appears, which is then clarified with a drop of hot ethanol to achieve saturation.

      • Toluene/Heptane (or Hexane): Toluene is a good solvent for the aromatic portion, while heptane or hexane would act as an effective anti-solvent for precipitating the compound upon cooling.

Q2: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

Answer: "Oiling out" is a common recrystallization problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3][4] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[5][6]

Common Causes & Solutions:

  • Cause 1: The solution is too supersaturated, or the cooling is too rapid. When the solution cools too quickly, the solubility drops so fast that molecules don't have time to orient themselves into a crystal lattice.[6]

    • Solution: Reheat the flask to re-dissolve the oil. Add a small amount (5-10%) of additional hot solvent to reduce the saturation level.[3][6] Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.[6]

  • Cause 2: The melting point of the compound is lower than the boiling point of the solvent. The compound is melting in the hot solution before it can crystallize.[3][6]

    • Solution: Switch to a lower-boiling point solvent or solvent system. For example, if you are using toluene (Boiling Point: 111 °C) and encountering oiling, consider a solvent like ethyl acetate (BP: 77 °C) or a hexane/ethyl acetate mixture.

  • Cause 3: High impurity concentration. Significant impurities can depress the melting point of your compound, leading to oiling out.[2][6]

    • Solution: If slow cooling and solvent adjustments fail, it may be necessary to first purify the crude material by another method, such as column chromatography, to remove the bulk of impurities before attempting a final recrystallization.

Q3: My final crystal yield is very low. What are the common pitfalls and how can I improve my recovery?

Answer: Low yield is a frequent issue, often stemming from procedural nuances. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solvent.

Key Factors Affecting Yield:

  • Excess Solvent: This is the most common reason for poor yield.[3][7] Using more hot solvent than the minimum required to dissolve the compound will keep a larger amount of your product dissolved in the mother liquor even after cooling.[8]

    • Solution: Use the absolute minimum amount of near-boiling solvent to fully dissolve your crude solid.[8] If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.[3]

  • Premature Crystallization: If crystals form too early, especially during a hot filtration step, product will be lost.

    • Solution: Use a pre-heated funnel for hot filtration and keep the solution at or near its boiling point during the transfer.

  • Incomplete Cooling: The solubility of the compound, while low at room temperature, can be further decreased by cooling in an ice-water bath.

    • Solution: Once the flask has slowly cooled to room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal precipitation before filtration.[7]

  • Improper Washing: Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent or a solvent that is not ice-cold will redissolve some of your product.[8]

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Q4: The recrystallized product is still impure. What are the next steps?

Answer: If impurities persist after a carefully executed recrystallization, several factors could be at play.

  • Inappropriate Solvent Choice: The chosen solvent may dissolve the impurity to a similar extent as your target compound, leading to co-crystallization.

    • Solution: Perform a second recrystallization using a different solvent system with different polarity characteristics. For example, if you first used an ethanol/water system (polar), try a toluene/heptane system (nonpolar/aprotic).

  • Insoluble Impurities: If the crude material contained impurities insoluble in the hot solvent, they should have been removed by hot filtration.

    • Solution: If you skipped this step, re-dissolve the crystals in the minimum amount of hot solvent and perform a hot filtration through a fluted filter paper to remove any particulates before cooling.[1]

  • Alternative Purification: Recrystallization may not be sufficient for impurities that are structurally very similar to the target compound.

    • Solution: Consider flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase, offering a different and often more powerful purification mechanism.

Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (e.g., 5 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding isopropanol dropwise until the solid just dissolves completely. Avoid adding a large excess.[9]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[10][11]

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a very small amount of ice-cold isopropanol to rinse away the impurity-laden mother liquor.

  • Drying: Allow the crystals to air-dry on the filter under vacuum for 15-20 minutes, then transfer them to a watch glass for final drying.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.

  • Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol, just enough to make the solution clear again.

  • Cooling & Collection: Follow steps 4-8 from the Single-Solvent Protocol above, using an ice-cold ethanol/water mixture (in the same proportion) for the final wash.

Data & Visualization
Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexSafety Considerations
Water 10010.2Non-flammable, non-toxic.
Ethanol 784.3Flammable liquid.
Isopropanol 823.9Flammable liquid, eye irritant.
Ethyl Acetate 774.4Flammable liquid, eye irritant.
Toluene 1112.4Flammable, toxic, irritant.
Heptane 980.1Highly flammable, skin irritant.
Hexane 690.1Highly flammable, neurotoxin.
Recrystallization Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Begin Recrystallization: Dissolve Crude Solid in Hot Solvent & Cool check_crystals Crystals Formed? start->check_crystals check_oil Did it 'Oil Out'? check_crystals->check_oil NO collect_crystals Collect Crystals via Vacuum Filtration check_crystals->collect_crystals YES oil_protocol Troubleshoot Oiling Out: 1. Reheat & Add More Solvent 2. Cool Slowly 3. Change Solvent check_oil->oil_protocol YES no_crystals_protocol Induce Crystallization: 1. Scratch Flask Inner Wall 2. Add Seed Crystal 3. Cool in Ice Bath check_oil->no_crystals_protocol NO success_path YES check_purity Analyze Purity & Yield collect_crystals->check_purity success Purification Successful check_purity->success Purity & Yield OK optimize Optimize Protocol: 1. Use Less Solvent 2. Ensure Slow Cooling 3. Try Different Solvent System check_purity->optimize Purity or Yield Low no_path NO oil_yes_path YES oil_no_path NO oil_protocol->start Retry no_crystals_protocol->check_crystals Re-evaluate low_purity Purity or Yield Low high_purity Purity & Yield OK optimize->start Retry with New Conditions

Caption: A decision tree for troubleshooting common recrystallization outcomes.

References
  • CK12.org. (n.d.). What methods can be used to improve recrystallization yield?
  • ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization.
  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization.
  • Unknown Source. (n.d.). Recrystallization-1.pdf.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde Workflows

Welcome to the Application Support Center. 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly referred to as 5-tert-amylsalicylaldehyde or 5-tert-pentylsalicylaldehyde, CAS: 63753-16-2) is a highly versatile, sterica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly referred to as 5-tert-amylsalicylaldehyde or 5-tert-pentylsalicylaldehyde, CAS: 63753-16-2) is a highly versatile, sterically hindered building block. The bulky tert-amyl group imparts exceptional lipophilicity and solubility to downstream products, making it a privileged precursor for synthesizing shape-persistent macrocycles (such as Campestarenes) and highly soluble Salen-type transition metal catalysts.

However, the steric bulk and intense lipophilicity of the tert-amyl group can introduce unique kinetic and thermodynamic challenges during Schiff base condensation and crystallization. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure experimental success.

I. Mechanistic Workflow & Pathway Visualization

The most common application of this aldehyde is the formation of conjugated imines (Schiff bases) via condensation with diamines, followed by metalation to form active catalysts.

G A 5-tert-Amylsalicylaldehyde (Sterically Bulky Precursor) C Condensation Reaction (EtOH, Reflux, -H2O) A->C B Diamine / Amine (e.g., 1,2-Cyclohexanediamine) B->C D Salen / Schiff Base Ligand (Lipophilic, Yellow) C->D Thermodynamic Sink E Metalation & Oxidation (Mn(OAc)2, Air, LiCl) D->E F Metal-Salen Complex (Active Catalyst, Dark Brown) E->F Axial Coordination

Workflow for Salen ligand and metal complex synthesis using 5-tert-amylsalicylaldehyde.

II. Self-Validating Experimental Protocols

As a Senior Application Scientist, I strongly advocate for "self-validating" protocols—workflows designed with built-in visual or chemical checkpoints that allow you to confirm success at each step without immediately relying on complex instrumentation.

Protocol A: Synthesis of Lipophilic Salen Ligand

Causality Focus: Imine formation is a reversible equilibrium. We must drive the reaction forward by exploiting the thermodynamic stability of the conjugated product and actively removing water.

  • Preparation: Dissolve 2.0 equivalents of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde in absolute ethanol (0.5 M). Causality: Absolute ethanol is strictly required; trace water will prematurely halt the equilibrium, leading to incomplete conversion.

  • Amine Addition: Slowly add 1.0 equivalent of the diamine (e.g., (1R,2R)-1,2-cyclohexanediamine) at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

  • Self-Validation Checkpoint: The solution will rapidly transition from pale yellow to a vibrant, deep yellow . This color shift is the self-validating proof of extended

    
    -conjugation establishing between the phenolic ring and the newly formed imine bond. TLC (Hexane/EtOAc 8:2) should show complete consumption of the highly UV-active aldehyde spot.
    
  • Isolation: Cool to 0 °C. If the product oils out (common with the tert-amyl group), triturate vigorously with cold methanol.

Protocol B: Synthesis of Mn(III)-Salen Catalyst

Causality Focus: Manganese must be oxidized from the +2 to the catalytically active +3 state, requiring an axial ligand to stabilize the octahedral geometry.

  • Complexation: Dissolve the Salen ligand from Protocol A in a 1:1 mixture of toluene and ethanol. Add 2.0 equivalents of solid

    
    .
    
  • Oxidation: Reflux the mixture open to the atmosphere for 3 hours. Causality: Atmospheric oxygen acts as the oxidant to convert Mn(II) to Mn(III).

  • Axial Coordination: Add 3.0 equivalents of LiCl and reflux for an additional hour. Causality: The chloride ion coordinates axially to the Mn(III) center, stabilizing the +3 oxidation state and forming the final neutral complex.

  • Self-Validation Checkpoint: The reaction mixture will turn an opaque, dark brown/black . If the solution remains light brown or clear, oxidation to Mn(III) has failed.

III. Troubleshooting Guide & FAQs

Q1: My Schiff base condensation is stalling at ~70% conversion. How can I drive it to completion? A: The bulky tert-amyl group at the 5-position exerts mild steric hindrance, but the primary culprit is usually water accumulation shifting the equilibrium backward. Corrective Action: Switch your solvent to toluene and equip your flask with a Dean-Stark trap to physically remove water via azeotropic distillation. Alternatively, add activated 4Å molecular sieves directly to your ethanolic reaction mixture.

Q2: The synthesized Salen ligand forms as a viscous oil instead of a crystalline solid. Is my product impure? A: Not necessarily. The tert-amyl (2-methylbutan-2-yl) group is highly lipophilic and flexible, which severely disrupts the crystal lattice packing energy compared to simpler analogs (like 5-methylsalicylaldehyde). Corrective Action: If standard cooling fails, triturate the oil with ice-cold acetonitrile or methanol. If it remains an oil, confirm purity via


 NMR (look for the characteristic imine proton singlet at ~8.3 ppm). Pure oils can be used directly in the metalation step, as the resulting rigid metal complexes crystallize much more readily.

Q3: I am trying to synthesize 5-fold symmetric shape-persistent macrocycles (Campestarenes), but I am getting a mixture of linear oligomers. What went wrong? A: According to foundational work by Guieu et al., the rare 5-fold symmetry of these macrocycles is thermodynamically dictated by a crucial 3-center


 hydrogen bond.
Corrective Action: Ensure your reaction conditions do not disrupt this hydrogen bonding network. If you are using highly competitive hydrogen-bonding solvents (like pure DMSO or formamide) or if the phenolic hydroxyl group is inadvertently deprotonated by a strong base, the thermodynamic sink is broken, resulting in uncyclized linear oligomers. Maintain template-free, neutral conditions.

Q4: My aldehyde starting material has turned slightly yellow in storage and my yields have dropped. Why? A: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is susceptible to slow air oxidation over time, converting the aldehyde to the corresponding unreactive carboxylic acid. Corrective Action: Store the reagent under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. If oxidation is suspected, purify the aldehyde via flash chromatography or vacuum distillation before use.

IV. Quantitative Troubleshooting Metrics

Use the following table to benchmark your reaction parameters and quickly identify deviations in your workflow.

Reaction TypeKey ReagentsExpected YieldCommon Failure ModePrimary Corrective Action
Schiff Base Ligand Aldehyde, Diamine, EtOH85–95%Stalls at 70% conversion; product oils out.Add 4Å molecular sieves; triturate oil with cold MeCN.
Mn(III) Metalation Ligand,

, LiCl
75–85%Solution remains light brown (failed oxidation).Ensure vigorous stirring open to air; bubble

if needed.
Macrocycle Synthesis Aldehyde-amine precursor60–70%Formation of linear oligomers instead of pentamer.Avoid strong bases/acids; ensure neutral, non-disruptive solvent.
V. References
  • Campestarenes: novel shape-persistent Schiff base macrocycles with 5-fold symmetry Source: Chemical Communications (Royal Society of Chemistry), 2011, 47, 1169-1171. Title: Campestarenes: novel shape-persistent Schiff base macrocycles with 5-fold symmetry URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Welcome to the Technical Support Center for the isolation and purification of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly referred to as 5-tert-amylsalicylaldehyde). Synthesized primarily via the formylation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly referred to as 5-tert-amylsalicylaldehyde).

Synthesized primarily via the formylation of 4-tert-amylphenol[1], this compound presents unique purification challenges. The bulky tert-amyl group imparts extreme lipophilicity, while the intramolecular hydrogen bonding between the ortho-hydroxyl and formyl groups alters its electronic behavior. This guide provides field-proven, self-validating methodologies to isolate the target compound from complex reaction matrices.

Impurity Profiling & Physicochemical Causality

To design a successful purification workflow, we must first understand the physicochemical properties of the target molecule and its associated impurities. The electron-withdrawing formyl group increases the acidity of the phenolic hydroxyl in our target compound (pKa ~8.37)[2] compared to the unreacted starting material (pKa ~10.24)[3]. However, the high lipophilicity (LogP ~3.9) of the tert-amyl group limits the effectiveness of standard acid-base extractions, necessitating chemoselective bisulfite trapping[4].

Table 1: Quantitative Impurity Profile and Removal Strategies

Impurity / ComponentSourcepKaLogP (approx.)Primary Removal Strategy
4-tert-Amylphenol Unreacted starting material10.243.9Excluded during bisulfite adduct precipitation.
5-tert-Amylsalicylic Acid Auto-oxidation of the product~3.03.5Pre-treatment: Aqueous wash with mild base (NaHCO₃, pH 8).
3-tert-Amylsalicylaldehyde Regioisomeric byproduct~8.44.0Fractional crystallization or column chromatography.
Polymeric Formaldehyde Reagent excess (Formylation)N/AN/AAqueous extraction and mechanical filtration.
Purification Workflow Visualization

The following chemoselective workflow exploits the unique reactivity of the aldehyde group while mitigating the steric and lipophilic interference of the tert-amyl moiety.

Purification Crude Crude Reaction Mixture (Aldehyde, Phenol, Acid) Bicarb NaHCO3 Wash (pH 8) Crude->Bicarb AcidWaste Aqueous Layer (Carboxylic Acid Waste) Bicarb->AcidWaste Aqueous Org1 Organic Layer (Aldehyde + Phenol) Bicarb->Org1 Organic Bisulfite NaHSO3 / EtOAc / EtOH (Adduct Formation) Org1->Bisulfite SolidAdduct Solid Bisulfite Adduct (Trapped Aldehyde) Bisulfite->SolidAdduct Filter PhenolWaste Filtrate / Organic Wash (4-tert-Amylphenol Waste) Bisulfite->PhenolWaste Mother Liquor Regeneration Regeneration (Base or TMS-Cl) SolidAdduct->Regeneration PureAldehyde Pure 5-tert-Amylsalicylaldehyde Regeneration->PureAldehyde

Fig 1: Chemoselective purification workflow for 5-tert-amylsalicylaldehyde isolation.

Standard Operating Procedures (Methodologies)

Standard aqueous bisulfite protocols fail for 5-tert-amylsalicylaldehyde due to biphasic mass-transfer limitations. The following protocols utilize a mixed-solvent system to homogenize the reaction matrix[5],[4].

Protocol 1: Mixed-Solvent Bisulfite Adduct Formation

Objective: Chemoselectively trap the aldehyde as an insoluble


-hydroxy sulfonate, leaving lipophilic impurities in solution.
  • Pre-Wash (Self-Validation Step): Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). This confirms the removal of auto-oxidized carboxylic acids[6].

  • Solvent Modification: Dilute the organic layer with absolute Ethanol (EtOH) to achieve a 1:1 EtOAc:EtOH volumetric ratio. This specific ratio overcomes the extreme lipophilicity of the tert-amyl group, allowing the bisulfite reagent to interact with the sterically hindered formyl group.

  • Adduct Formation: Slowly add 1.5 equivalents of a saturated aqueous Sodium Bisulfite (NaHSO₃) solution. Maintain vigorous mechanical stirring.

  • Precipitation: Stir at ambient temperature for 4–12 hours. The reaction is complete when a thick, white precipitate (the bisulfite adduct) fully drops out of the solution.

  • Isolation: Filter the solid under vacuum. Wash the filter cake extensively with cold hexanes. Causality: Hexanes will wash away the unreacted 4-tert-amylphenol (which remains highly soluble in non-polar solvents) without dissolving the polar adduct.

Protocol 2: Quantitative Aldehyde Regeneration

Objective: Hydrolyze the sulfonate adduct to recover the pure target compound.

  • Suspension: Suspend the isolated bisulfite adduct in a biphasic mixture of EtOAc and deionized water (1:1 v/v).

  • Basification: Slowly add 10% w/v aqueous Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) dropwise. Monitor the aqueous layer until it reaches and stabilizes at pH 10–11[4].

  • Phase Transfer (Self-Validation Step): Stir vigorously. The successful regeneration of the aldehyde is visually confirmed when the solid suspension completely dissolves, leaving two clear liquid phases.

  • Recovery: Separate the organic (EtOAc) layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde. (Note: For highly sensitive downstream applications, the aldehyde can also be regenerated under strictly non-aqueous conditions using Chlorotrimethylsilane (TMS-Cl) in acetonitrile[5].)

Troubleshooting & FAQs

Q: Why is my bisulfite adduct failing to precipitate, even after 24 hours? A: This is a mass-transfer issue driven by the extreme lipophilicity of the tert-amyl group and the intramolecular hydrogen bond of the salicylaldehyde core. In a purely aqueous system, the aldehyde remains trapped in the organic phase, preventing the nucleophilic attack by the bisulfite ion. Solution: You must transition to the mixed-solvent system (EtOAc/EtOH) detailed in Protocol 1. Ensure vigorous mechanical stirring, as the reaction rate is highly dependent on the interfacial surface area.

Q: Can I use a simple acid-base extraction to separate the aldehyde from unreacted 4-tert-amylphenol instead of the bisulfite method? A: While theoretically possible due to the pKa differential—salicylaldehyde (pKa ~8.37)[2] vs. 4-tert-amylphenol (pKa ~10.24)[3]—it is practically inefficient. The bulky tert-amyl group imparts such high lipophilicity that even the deprotonated phenoxide of the aldehyde resists partitioning cleanly into the aqueous phase, leading to severe emulsions and yield loss. The chemoselective bisulfite method is definitive and avoids phase-separation nightmares.

Q: My purified product is turning yellow/brown during storage. What is happening and how do I prevent it? A: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is highly susceptible to auto-oxidation[6]. The formyl group oxidizes into a carboxylic acid (5-tert-amylsalicylic acid), which can further degrade into colored quinoid species. Solution: Always store the purified compound in amber vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C. For long-term storage (months to years), it is highly recommended to store the compound in its solid bisulfite adduct form, which is oxidatively stable, and regenerate the free aldehyde immediately prior to use[5].

References
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64(15), 5722-5724. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6998, Salicylaldehyde." PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Production of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up engineers, and drug development professionals tasked with synthesizing 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up engineers, and drug development professionals tasked with synthesizing 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 5-tert-amylsalicylaldehyde). This compound is a critical building block for Schiff base macrocycles, coordination complexes, and active pharmaceutical ingredients. Transitioning its synthesis from the bench to the pilot plant introduces significant challenges in thermal management, regioselectivity, and downstream purification.

Below, you will find our diagnostic workflow, troubleshooting FAQs, comparative data, and self-validating standard operating procedures (SOPs).

Scale-Up Decision Tree

G SM 4-tert-Amylphenol RT Reimer-Tiemann Route (CHCl3 / NaOH) SM->RT Biphasic CF Modified Casiraghi Route (Paraformaldehyde / MgCl2 / Et3N) SM->CF Aprotic RT_Issue Thermal Runaway & Low Yield (<40%) RT->RT_Issue Exothermic CF_Issue Moisture Sensitivity & Mass Transfer CF->CF_Issue Solid Depolymerization RT_Sol Microfluidic / Continuous Flow RT_Issue->RT_Sol Mitigation CF_Sol Reactive Grinding / Controlled Slurry Dosing CF_Issue->CF_Sol Mitigation Product 2-Hydroxy-5-(2-methylbutan-2-yl) benzaldehyde RT_Sol->Product CF_Sol->Product

Reaction pathway and troubleshooting logic for 5-tert-amylsalicylaldehyde scale-up.

Section 1: Troubleshooting Guides & FAQs

Q1: We are using the Reimer-Tiemann reaction (CHCl₃/NaOH) to formylate 4-tert-amylphenol. At the 5-liter scale, we experienced a severe thermal runaway. What causes this, and how can we engineer a safer process? Causality: The Reimer-Tiemann reaction is notoriously prone to thermal runaways. The deprotonation of chloroform by the aqueous hydroxide and its subsequent alpha-elimination to form the highly reactive dichlorocarbene intermediate is intensely exothermic[1][2]. In a batch reactor, the biphasic nature of the system (aqueous NaOH and organic chloroform) creates mass transfer limitations. When the phases are suddenly emulsified by vigorous stirring, the reaction rate spikes instantaneously, overwhelming standard reactor cooling jackets. Solution: Transition from batch to continuous flow or semi-batch processing. By utilizing a microfluidic reactor or a continuous stirred-tank reactor (CSTR) cascade, you increase the surface-area-to-volume ratio, allowing for rapid heat dissipation[3]. If batch processing is unavoidable, implement a controlled dosing protocol: add the chloroform dropwise to the pre-heated (60°C) biphasic mixture, linking the dosing pump to a strict temperature feedback loop (Tmax = 70°C).

Q2: We switched to the Casiraghi formylation using the MgCl₂/Et₃N/Paraformaldehyde system to improve our yield. However, at the 10 kg scale, our conversion dropped from 85% to 45%. Why is the scale-up failing? Causality: The modified Casiraghi formylation relies on the formation of a magnesium phenoxide intermediate, which directs the formaldehyde attack exclusively to the ortho position[4]. The drop in yield at scale is typically caused by two factors:

  • Moisture Ingress: The anhydrous magnesium dichloride-triethylamine base system is highly hygroscopic. Trace water at scale hydrolyzes the Mg-phenoxide complex, quenching the directed ortho-metalation.

  • Paraformaldehyde Depolymerization: Paraformaldehyde is a solid polymer that must depolymerize into monomeric formaldehyde to react[5]. In large reactors, poor mixing of the solid suspension leads to incomplete depolymerization and subsequent side reactions (e.g., cross-linking). Solution: Ensure rigorous Karl Fischer titration of all solvents (moisture < 50 ppm). To address the mass transfer issue, utilize reactive grinding[6] or prepare a uniform, fine slurry of paraformaldehyde in anhydrous acetonitrile and dose it slowly into the refluxing reaction mixture.

Q3: After successful formylation, the crude 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is a viscous oil contaminated with unreacted 4-tert-amylphenol. Vacuum distillation is causing product degradation. How do we purify it efficiently at scale? Causality: The bulky tert-amyl group increases the boiling point and viscosity of both the starting material and the product. Prolonged thermal stress during large-scale fractional vacuum distillation causes the salicylaldehyde derivative to undergo oxidative degradation or polymerization. Solution: Implement a chemical purification step using sodium bisulfite. Aldehydes react reversibly with aqueous sodium bisulfite to form water-soluble alpha-hydroxy sulfonate adducts. The unreacted 4-tert-amylphenol remains in the organic phase and can be washed away. The aqueous layer is then pH-adjusted to release the pure aldehyde.

Section 2: Quantitative Process Comparison

The following table summarizes the metrics of different formylation routes for 4-tert-amylphenol based on pilot-scale data to help you select the most appropriate method for your facility.

ParameterReimer-Tiemann RouteModified Casiraghi RouteDuff Reaction (TFA/HMTA)
Reagents CHCl₃, NaOH (aq)Paraformaldehyde, MgCl₂, Et₃NHMTA, Trifluoroacetic Acid
Typical Yield 30 - 40%75 - 85%45 - 55%
Regioselectivity ModerateExcellent (Strictly ortho)Good
Exotherm Risk Very High (Carbene generation)Low to ModerateHigh
Scale-Up Suitability Poor (Requires flow chemistry)Excellent (Requires anhydrous conditions)Moderate (Corrosive, expensive)
Environmental High toxicity (Chloroform)Moderate (Acetonitrile/THF)High (TFA waste)
Section 3: Standard Operating Procedures (SOPs)
Protocol A: Scalable Modified Casiraghi Formylation of 4-tert-Amylphenol

Self-Validating Mechanism: The use of anhydrous MgCl₂ and Et₃N avoids the use of hazardous Grignard reagents or carcinogenic HMPA[4]. The reaction progress can be visually validated: the formation of the Mg-phenoxide intermediate turns the solution a distinct yellow/orange, which gradually darkens as formylation proceeds.

  • Preparation: Purge a 50 L glass-lined reactor with ultra-high-purity Nitrogen. Charge with 15 L of anhydrous acetonitrile (KF < 50 ppm).

  • Complex Formation: Add 2.50 kg (26.2 mol) of anhydrous MgCl₂. Stir at 200 rpm. Slowly add 5.30 kg (52.4 mol) of dry triethylamine. A fine suspension will form.

  • Phenol Addition: Add 3.45 kg (21.0 mol) of 4-tert-amylphenol. Heat the mixture to 45°C and stir for 1 hour to ensure complete formation of the magnesium phenoxide complex (verify the solution turns yellow).

  • Formylation: Add 4.40 kg (146 mol) of dry paraformaldehyde in four equal portions over 2 hours to prevent clumping and control the mild exotherm.

  • Reflux: Elevate the reactor temperature to 80°C (reflux) and maintain for 4 hours. Monitor via HPLC until 4-tert-amylphenol consumption plateaus.

  • Quench: Cool the reactor to 10°C. Slowly quench with 10% aqueous HCl (Caution: Exothermic, CO₂ and formaldehyde gas release) until the pH reaches 2.0 to break the magnesium complex.

  • Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (2 x 10 L). Wash the organic layer with brine and route directly to Protocol B.

Protocol B: Bisulfite Adduct Purification Workflow

Self-Validating Mechanism: The phase separation is stark and visually verifiable. The target product moves from the organic phase (as a lipophilic aldehyde) to the aqueous phase (as a water-soluble bisulfite salt), leaving non-aldehyde impurities behind.

  • Adduct Formation: To the MTBE extract from Protocol A, add 15 L of a freshly prepared 30% w/v aqueous sodium metabisulfite (Na₂S₂O₅) solution.

  • Agitation: Stir vigorously at 400 rpm for 4 hours at room temperature. The 5-tert-amylsalicylaldehyde converts into a water-soluble alpha-hydroxy sulfonate.

  • Phase Separation: Stop agitation and allow phases to separate for 30 minutes. Decant and discard the upper organic layer (which contains unreacted 4-tert-amylphenol and non-aldehyde impurities).

  • Washing: Wash the aqueous layer with an additional 5 L of MTBE to remove residual lipophilic traces.

  • Regeneration: Cool the aqueous layer to 5°C. Slowly add 20% aqueous NaOH until the pH reaches 10 (alternatively, use 10% H₂SO₄ to pH 2). Both pH extremes reverse the adduct formation. The pure 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde will separate as an immiscible oil.

  • Final Recovery: Extract the oil with 10 L of MTBE, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

References

1.[4] Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. Available at: [Link] 2.[5] Casiraghi formylation. Wikipedia. Available at: [Link] 3.[6] The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry. Available at: [Link] 4.[1] Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. Available at: [Link] 5.[3] Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. ResearchGate. Available at: [Link] 6.[2] Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]

Sources

Troubleshooting

Overcoming difficulties in the C-H functionalization of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the C-H functionalization of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde. This resource provides in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the C-H functionalization of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the unique synthetic challenges presented by this substrate. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles and achieve successful outcomes.

Introduction: The Challenge of a Multifunctional Arene

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is a deceptively complex substrate for C-H functionalization. Its reactivity is governed by the interplay of three key structural features:

  • A Powerful Directing Group: The phenolic hydroxyl group is a potent ortho-directing group, strongly influencing the regioselectivity of the reaction.[1][2][3]

  • A Bulky Para-Substituent: The 2-methylbutan-2-yl (tert-amyl) group at the para-position introduces significant steric hindrance, which can impede access to adjacent C-H bonds.[4][5]

  • A Coordinating Aldehyde: The formyl group can act as a weakly coordinating group, potentially competing with the hydroxyl group for directing the catalyst, though it is generally less effective.[6]

This unique combination can lead to a variety of challenges, including low yields, poor regioselectivity, and catalyst deactivation. This guide will provide a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: I am getting no reaction or very low conversion. What are the likely causes?

A1: Low or no conversion is a common issue and can stem from several factors:

  • Catalyst Deactivation: Phenolic hydroxyl groups can coordinate strongly to the metal center, potentially leading to catalyst inhibition or deactivation. The presence of impurities in your reagents or solvents can also poison the catalyst.[7]

  • Steric Hindrance: The bulky tert-amyl group can sterically hinder the approach of the catalyst to the ortho C-H bonds, increasing the activation energy of the reaction.[4][5]

  • Suboptimal Reaction Conditions: C-H activation often requires elevated temperatures to overcome the high bond dissociation energies.[7] The chosen solvent, base, and ligand are also critical for success.

Q2: My reaction is producing a mixture of isomers. How can I improve regioselectivity?

A2: The presence of both a strong hydroxyl directing group and a bulky para-substituent can lead to a mixture of ortho- and meta-functionalized products.

  • Dominance of the Hydroxyl Group: The hydroxyl group will strongly direct functionalization to the ortho-positions (C3 and C6). However, the C6 position is sterically hindered by the tert-amyl group.

  • Steric Influence: The bulky para-substituent can disfavor functionalization at the adjacent C-H bonds, potentially leading to some reaction at the less sterically hindered, but electronically less favorable, meta-position (C4).[4][5]

  • Ligand Choice: The steric and electronic properties of the ligand play a crucial role in controlling regioselectivity. Experimenting with different ligands can help favor one isomer over another.[8]

Q3: I am observing O-functionalization of the hydroxyl group instead of C-H functionalization. How can I prevent this?

A3: The nucleophilicity of the phenolic hydroxyl group can compete with C-H activation, leading to undesired O-alkylation or O-acylation.[9]

  • Protecting Group Strategy: A common solution is to temporarily protect the hydroxyl group with a removable directing group. This masks the nucleophilicity of the phenol and can also be used to control the regioselectivity of the C-H functionalization.

  • Reaction Conditions: The choice of catalyst, solvent, and base can influence the chemoselectivity between O- and C-H functionalization.

Q4: Can the aldehyde group interfere with the reaction?

A4: While the hydroxyl group is the dominant directing group, the aldehyde can still play a role.

  • Weak Coordination: The aldehyde is a weak coordinating group and can potentially interact with the catalyst.[6]

  • Transient Directing Groups: In some cases, the aldehyde can be converted in situ into a more effective directing group, such as an imine, by adding a catalytic amount of an amine. This "transient directing group" strategy can be used to achieve ortho-C-H functionalization relative to the aldehyde.[10][11][12]

Troubleshooting Guide

This section provides a systematic approach to overcoming common experimental difficulties.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Deactivation 1. Use High-Purity Reagents: Ensure all starting materials, solvents, and reagents are of the highest purity and are anhydrous and degassed. 2. Screen Catalysts: Test different metal catalysts (e.g., Pd, Rh, Ir) and precatalysts. Some may be more tolerant to phenolic substrates. 3. Ligand Screening: The ligand stabilizes the catalyst. Screen a variety of phosphine or nitrogen-based ligands with different steric and electronic properties.Impurities can poison the catalyst, and oxygen can deactivate many organometallic catalysts.[7] Different metal centers have varying Lewis acidity and coordination preferences, affecting their susceptibility to poisoning by the phenol. Ligands are crucial for maintaining a stable and active catalytic cycle.
Steric Hindrance 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. 2. Prolong Reaction Time: Monitor the reaction over a longer period to see if conversion improves. 3. Use a Less Bulky Catalyst/Ligand System: If possible, choose a catalyst-ligand combination with a smaller steric profile.Higher temperatures can provide the necessary activation energy to overcome the steric barrier imposed by the tert-amyl group.[7] Some C-H activation reactions are slow due to high activation barriers. A smaller catalyst may access the sterically encumbered C-H bonds more easily.
Suboptimal Reaction Conditions 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, HFIP). 2. Base Optimization: The strength and nature of the base are critical. Screen common bases like K₂CO₃, Cs₂CO₃, or organic bases. 3. Additive Screening: Consider the use of additives like pivalic acid, which can promote C-H activation.The solvent influences the solubility of reagents and the stability of catalytic intermediates.[7] The base is often involved in the C-H activation step. Additives can act as proton shuttles or modify the catalyst in a beneficial way.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Steps Scientific Rationale
Competing Directing Effects and Steric Hindrance 1. Protect the Hydroxyl Group: Convert the hydroxyl group to a bulkier protecting group (e.g., a silyl ether like TIPS). This can block the ortho-positions and favor functionalization at the less hindered para-position relative to the directing group.[5][13] 2. Utilize a Transient Directing Group: Add a catalytic amount of an appropriate amine to form a transient imine from the aldehyde. This can direct functionalization ortho to the formyl group.[10][11][12] 3. Ligand Modification: Systematically screen ligands with varying steric bulk. A bulkier ligand may favor reaction at the less hindered C-H bond.Protecting the hydroxyl group alters the steric and electronic environment of the arene, allowing for control over regioselectivity. A transient directing group can temporarily override the directing effect of the hydroxyl group. The ligand's size and shape can influence which C-H bond is most accessible to the metal center.
Kinetic vs. Thermodynamic Control 1. Vary Reaction Temperature: Lowering the temperature may favor the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable isomer.The energy barriers for the activation of different C-H bonds may be temperature-dependent, allowing for a degree of control over the product distribution.

Experimental Workflow & Diagrams

Generalized Experimental Workflow for C-H Functionalization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Oven-dry glassware B Add substrate, catalyst, ligand, and base A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvent C->D E Heat to desired temperature with stirring D->E F Monitor reaction by TLC/GC-MS E->F G Cool to RT and dilute with organic solvent F->G H Filter through Celite G->H I Wash with water and brine H->I J Dry organic layer (e.g., Na2SO4) I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L

Caption: A generalized experimental workflow for a C-H functionalization reaction.

Decision Tree for Troubleshooting Low Yield

G start Low or No Yield q1 Are reagents pure and conditions anaerobic? start->q1 a1 Purify reagents, degas solvents, and ensure inert atmosphere. q1->a1 No q2 Is the catalyst/ligand combination optimal? q1->q2 Yes yes1 Yes no1 No a2 Screen different catalysts (Pd, Rh, Ir) and a variety of ligands. q2->a2 No q3 Are the reaction conditions (T, solvent, base) optimized? q2->q3 Yes yes2 Yes no2 No a3 Systematically vary temperature, screen solvents, and optimize the base. q3->a3 No end Consult further literature for specialized conditions. q3->end Yes yes3 Yes no3 No

Caption: Troubleshooting workflow for low product yield.

References

  • Ligand-Controlled Nondirected meta- or para-C−H Olefination of Silyl-Protected Phenols. (2025). ChemRxiv. [Link]

  • Non-directed highly para-selective CH functionalization of TIPS-protected phenols promoted by a carboxylic acid ligand. (2023). Chinese Chemical Letters. [Link]

  • Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions. (2017). Journal of the American Chemical Society. [Link]

  • H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. (2024). RSC Publishing. [Link]

  • Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination Enabled by Mono-Protected Amino Acid Ligands. (2011). Journal of the American Chemical Society. [Link]

  • Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives. (2012). Journal of the American Chemical Society. [Link]

  • Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. (2020). Tetrahedron. [Link]

  • Palladium-Catalyzed Alkenylation via sp2 C–H Bond Activation Using Phenolic Hydroxyl as the Directing Group. (2014). The Journal of Organic Chemistry. [Link]

  • Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions. (2017). Journal of the American Chemical Society. [Link]

  • Palladium catalyzed Csp2–H activation for direct aryl hydroxylation: the unprecedented role of 1,4-dioxane as a source of hydroxyl radicals. (2016). Chemical Communications. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (2011). Journal of the American Chemical Society. [Link]

  • Silyl-Directed, Iridium-Catalyzed ortho-Borylation of Arenes. A One-Pot ortho-Borylation of Phenols, Arylamines, and Alkylarenes. (2008). Journal of the American Chemical Society. [Link]

  • Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds. (2022). ACS Central Science. [Link]

  • Steric Effects in ortho C H Activation of Aromatic Systems. (2021). ResearchGate. [Link]

  • Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. (2023). Organic Letters. [Link]

  • Para-Selective, Iridium-Catalyzed C−H Borylations of Sulfated Phenols, Benzyl Alcohol. (2019). Chemistry. [Link]

  • Iridium-catalyzed meta-selective C–H borylation of phenol derivatives. (2021). RSC Publishing. [Link]

  • Ortho-meta and para-meta isomerisation of phenols. (2025). ChemRxiv. [Link]

  • selective CH functionalization of TIPS-protected phenols promoted by a carboxylic acid ligand. (2023). Chinese Chemical Society. [Link]

  • C‐H olefination of aromatic aldehydes employing transient directing strategy. (2017). Applied Organometallic Chemistry. [Link]

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. (2024). Chemical Science. [Link]

  • Electronic effects of para substituents of 2-hydroxybenzaldehyde co-ligands in a family of hydrazonato-oxidovanadium(v) complexes. (2012). RSC Publishing. [Link]

  • Rhodium-Catalyzed Regioselective C-H Amidation of Benzaldehydes with Dioxazolones: Weakly Coordinating Aldehyde as a Traceless Directing Group. (2025). Organic Letters. [Link]

  • Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. (2020). Angewandte Chemie International Edition. [Link]

  • Rhodium catalyzed template-assisted distal para-C–H olefination. (2020). Chemical Science. [Link]

  • Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. (2019). ACS Catalysis. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). Journal of Saudi Chemical Society. [Link]

  • Rhodium-Catalyzed Electrooxidative C-H Olefination of Benzamides. (2020). Angewandte Chemie International Edition. [Link]

  • Rhodium-catalyzed atroposelective access to trisubstituted olefins via C–H bond olefination of diverse arenes. (2023). Chemical Science. [Link]

  • C-H Functionalization. (n.d.). Ellman Laboratory, Yale University. [Link]

  • Controllable 1,3-Bis-Functionalization of 2-Nitroglycals with High Regioselectivity and Stereoselectivity Enabled by a H-Bond Catalyst. (2024). JACS Au. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025). ChemRxiv. [Link]

  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. (2011). Journal of Molecular Modeling. [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. [Link]

  • Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. (2017). Journal of the American Chemical Society. [Link]

  • C-H functionalization of phenols using combined ruthenium and photoredox catalysis: in situ generation of the oxidant. (2015). Angewandte Chemie International Edition. [Link]

  • Metal catalyzed C-H functionalization. (n.d.). University of Amsterdam. [Link]

  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (2018). Molecules. [Link]

  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. (2011). Scilit. [Link]

  • Ligand Effects in Carboxylic Ester- and Aldehyde-Assisted C–H Activation in Highly Enantioselective Cycloisomerization-Hydroalkenylation and -Hydroarylation of Enynes. (2024). Journal of the American Chemical Society. [Link]

  • Aliphatic C—H Oxidations for Late-Stage Functionalization. (2016). Journal of the American Chemical Society. [Link]

  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. (2008). Organic Chemistry Portal. [Link]

  • Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. (2023). Green Chemistry. [Link]

  • Phenol-Directed C-H Functionalization. (2022). ResearchGate. [Link]

  • Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups. (2017). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Characterization of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde: A Comparative NMR Analysis

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. For substituted aromatic compounds such as 2-Hydroxy-5-(2-methylbutan-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. For substituted aromatic compounds such as 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, also known as 5-tert-amylsalicylaldehyde, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound. As direct experimental data for this specific molecule is not widely published, we present a detailed prediction based on established NMR principles and comparative analysis with structurally related, well-characterized analogs: salicylaldehyde and 2-hydroxy-5-methylbenzaldehyde.

This document is intended for researchers, scientists, and professionals in drug development who rely on precise spectroscopic data for compound verification, purity assessment, and reaction monitoring.

Predicted and Comparative NMR Data

The chemical shifts in NMR are exquisitely sensitive to the electronic environment of each nucleus. The introduction of a bulky electron-donating tert-amyl group at the 5-position of the salicylaldehyde scaffold induces subtle yet predictable changes in the spectral data compared to its less substituted counterparts.

¹H NMR Data Comparison

The table below presents the predicted ¹H NMR data for 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde alongside the experimental data for Salicylaldehyde and 2-Hydroxy-5-methylbenzaldehyde.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (Predicted) -OH~11.0Singlet (broad)-1H
-CHO~9.85Singlet-1H
H-6~7.55Doublet~2.51H
H-4~7.40Doublet of Doublets~8.7, 2.51H
H-3~6.95Doublet~8.71H
-C(CH₃)₂~1.30Singlet-6H
-CH₂CH₃~1.65Quartet~7.52H
-CH₂CH₃~0.65Triplet~7.53H
2-Hydroxy-5-methylbenzaldehyde (Experimental) [1][2]-OH~10.9Singlet (broad)-1H
-CHO~9.83Singlet-1H
H-6~7.35Doublet~2.21H
H-4~7.28Doublet of Doublets~8.4, 2.21H
H-3~6.90Doublet~8.41H
-CH₃~2.29Singlet-3H
Salicylaldehyde (Experimental) [3][4]-OH~11.0Singlet (broad)-1H
-CHO~9.89Singlet-1H
H-6~7.59Doublet of Doublets~7.7, 1.71H
H-4~7.52Triplet of Doublets~8.4, 7.7, 1.71H
H-3~6.98Doublet~8.41H
H-5~6.92Triplet~7.71H
¹³C NMR Data Comparison

The ¹³C NMR data further corroborates the structural assignments, with the carbonyl carbon being the most deshielded.

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (Predicted) -CHO~196.5
C-2~160.0
C-5~145.0
C-4~134.0
C-6~130.0
C-1~120.0
C-3~117.5
-C(CH₃)₂~38.0
-CH₂CH₃~36.5
-C(CH₃)₂~28.5
-CH₂CH₃~8.8
2-Hydroxy-5-methylbenzaldehyde (Experimental) [1]-CHO~196.4
C-2~160.2
C-4~137.9
C-6~133.5
C-5~128.0
C-1~120.4
C-3~117.6
-CH₃~20.4
Salicylaldehyde (Experimental) [5][6]-CHO~196.5
C-2~161.4
C-6~136.7
C-4~133.7
C-1~121.0
C-5~119.5
C-3~117.7

In-Depth Spectral Interpretation

The assignment of each signal is a logical process based on fundamental NMR principles, including chemical shift theory, spin-spin coupling, and substituent effects on aromatic systems.[7]

Caption: Molecular structure of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde with atom numbering.

Analysis of the ¹H NMR Spectrum
  • Hydroxyl Proton (-OH, ~11.0 ppm): This proton is significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This interaction restricts its rotation and often results in a sharp singlet, though it can be broad. Its chemical shift is highly concentration and solvent dependent.

  • Aldehyde Proton (-CHO, ~9.85 ppm): The aldehyde proton is one of the most downfield signals in the spectrum.[8] This is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy effects. It appears as a sharp singlet as it has no adjacent protons to couple with.

  • Aromatic Protons (H-3, H-4, H-6):

    • H-3 (~6.95 ppm): This proton is ortho to the strongly electron-donating hydroxyl group, causing it to be the most shielded (upfield) of the aromatic protons. It appears as a doublet due to coupling with H-4 (³J ≈ 8.7 Hz).

    • H-4 (~7.40 ppm): This proton is meta to the hydroxyl group and ortho to the tert-amyl group. It experiences coupling from both H-3 (³J ≈ 8.7 Hz) and H-6 (⁴J ≈ 2.5 Hz), resulting in a doublet of doublets.

    • H-6 (~7.55 ppm): Positioned ortho to the electron-withdrawing aldehyde group, this proton is the most deshielded of the aromatic signals. It appears as a doublet due to a four-bond (meta) coupling to H-4 (⁴J ≈ 2.5 Hz).

  • tert-Amyl Group Protons:

    • Two Methyl Groups (-C(CH₃)₂, ~1.30 ppm): These six protons are equivalent and appear as a sharp singlet because there are no adjacent protons.

    • Methylene Group (-CH₂CH₃, ~1.65 ppm): These two protons are deshielded by the adjacent quaternary carbon and are split into a quartet by the neighboring methyl group (³J ≈ 7.5 Hz).

    • Methyl Group (-CH₂CH₃, ~0.65 ppm): These three protons are the most upfield, being furthest from the aromatic ring. They are split into a triplet by the adjacent methylene group (³J ≈ 7.5 Hz).

Analysis of the ¹³C NMR Spectrum
  • Carbonyl Carbon (-CHO, ~196.5 ppm): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom.[9][10]

  • Aromatic Carbons:

    • C-2 (~160.0 ppm): This carbon, bonded to the hydroxyl group, is significantly deshielded due to the electronegativity of oxygen.

    • C-5 (~145.0 ppm): The ipso-carbon attached to the tert-amyl group is deshielded due to the substituent effect.

    • C-4 and C-6 (~134.0 and ~130.0 ppm): These carbons, which are bonded to protons, have chemical shifts influenced by their position relative to the substituents.

    • C-1 and C-3 (~120.0 and ~117.5 ppm): These are also influenced by the electronic effects of the attached groups.

  • tert-Amyl Group Carbons:

    • Quaternary Carbon (-C(CH₃)₂, ~38.0 ppm): The central carbon of the tert-amyl group.

    • Methylene Carbon (-CH₂CH₃, ~36.5 ppm): The methylene carbon of the ethyl substituent.

    • Methyl Carbons (-C(CH₃)₂, ~28.5 ppm): The two equivalent methyl carbons attached to the quaternary center.

    • Methyl Carbon (-CH₂CH₃, ~8.8 ppm): The terminal methyl carbon of the ethyl group, which is the most upfield signal in the spectrum.

Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines a standardized procedure for the analysis of substituted salicylaldehydes.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse program.

      • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Lock, Tune, Shim instrument->setup acquire Acquire 1H & 13C Spectra setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate & Integrate phase_base->calibrate assign Assign Peaks & Interpret Structure calibrate->assign

Sources

Comparative

A Comparative Guide to the FT-IR Spectrum of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

This guide presents an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, an aromatic aldehyde with significant utility in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, an aromatic aldehyde with significant utility in the synthesis of complex organic molecules and Schiff base ligands. Aimed at researchers, scientists, and professionals in drug development, this document provides a detailed breakdown of the compound's vibrational characteristics, supported by comparative data from structurally related molecules. Our analysis emphasizes the causality behind spectral features, grounding interpretations in the fundamental principles of infrared spectroscopy and authoritative literature.

The Structural and Spectroscopic Landscape

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, also known as 2-hydroxy-5-(tert-amyl)benzaldehyde, belongs to the salicylaldehyde family. Its molecular structure is characterized by three key functionalities that dictate its infrared spectrum:

  • A phenolic hydroxyl (-OH) group .

  • An aldehyde (-CHO) group ortho to the hydroxyl group.

  • A bulky tert-amyl (2-methylbutan-2-yl) alkyl group para to the hydroxyl group.

The spatial arrangement of the hydroxyl and aldehyde groups facilitates strong intramolecular hydrogen bonding, a critical feature that significantly influences the vibrational frequencies of both the O-H and C=O bonds. FT-IR spectroscopy serves as a rapid, non-destructive, and highly effective tool for verifying the presence of these functional groups and confirming the overall molecular architecture.

Experimental Protocol: ATR-FTIR Spectroscopy

To ensure the acquisition of a high-quality, reproducible spectrum, the Attenuated Total Reflectance (ATR) sampling technique is recommended for its minimal sample preparation and excellent data quality for solid and liquid samples.

Methodology
  • Instrument Preparation: The FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal), is powered on and allowed to stabilize.

  • Background Spectrum Acquisition: The ATR crystal surface is meticulously cleaned using a lint-free wipe dampened with a volatile solvent such as isopropanol or ethanol. A background spectrum is recorded once the solvent has fully evaporated. This step is crucial as it subtracts the spectral contributions of atmospheric water and carbon dioxide, ensuring data integrity.

  • Sample Application: A small quantity of solid 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is placed directly onto the center of the ATR crystal.

  • Pressure Application: The ATR press arm is lowered to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for achieving a strong, well-defined spectrum.

  • Spectrum Acquisition: The sample spectrum is acquired, typically over a range of 4000–400 cm⁻¹. To enhance the signal-to-noise ratio, 16 to 32 scans are co-added.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for ATR-FTIR Analysis

FTIR_Workflow A Instrument Stabilization B Clean ATR Crystal A->B Ready C Record Background Spectrum B->C Clean D Apply Sample to Crystal C->D Background Corrected E Apply Consistent Pressure D->E Sample Loaded F Acquire Sample Spectrum (16-32 scans) E->F Good Contact G Fourier Transform & Analysis F->G Interferogram

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde can be dissected into several key regions, each corresponding to the vibrational modes of its specific functional groups.

Wavenumber (cm⁻¹) Vibrational Assignment Intensity & Characteristics Rationale and Comparative Notes
~3200–3400O-H Stretch (phenolic)Strong, very broadThe broadness is a definitive indicator of strong hydrogen bonding.[1][2][3] In this molecule, intramolecular H-bonding with the adjacent carbonyl oxygen significantly broadens this peak compared to a free hydroxyl group (~3600 cm⁻¹).[2][4]
~3000–3100Aromatic C-H StretchMedium to weak, sharpThese absorptions appear at a higher frequency than aliphatic C-H stretches and are characteristic of C-H bonds on a benzene ring.[5][6][7]
~2850–2970Aliphatic C-H StretchStrong, sharpThese peaks arise from the symmetric and asymmetric stretching of C-H bonds within the methyl (CH₃) and methylene (CH₂) groups of the tert-amyl substituent.[6][8] Their presence clearly distinguishes this molecule from unsubstituted salicylaldehyde.
~2850 & ~2750Aldehyde C-H StretchWeak to medium, sharpThis pair of peaks (a Fermi doublet) is highly diagnostic for aldehydes.[9][10][11] The lower frequency band (~2750 cm⁻¹) is particularly useful for distinguishing aldehydes from ketones.[7][12] This doublet arises from the interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration.[12][13]
~1650-1670C=O Stretch (aldehyde)Very strong, sharpConjugation with the aromatic ring and strong intramolecular H-bonding with the ortho-hydroxyl group lower the frequency of this carbonyl stretch significantly. For comparison, a saturated aliphatic aldehyde absorbs at 1720-1740 cm⁻¹, and benzaldehyde (with no H-bonding) absorbs near 1705 cm⁻¹.[11][14] A similar compound, 2-hydroxy-3-(4-oxy...)benzaldehyde, shows this peak at 1652 cm⁻¹.[4]
~1450–1600Aromatic C=C StretchMedium to strong, multiple sharp peaksThese absorptions are due to in-ring carbon-carbon stretching vibrations and are characteristic of all aromatic compounds.[1][5][6]
~1365 & ~1470Aliphatic C-H BendMediumThese bands correspond to the bending (scissoring and rocking) vibrations of the C-H bonds in the tert-amyl group.[8]
~1200–1250Phenolic C-O StretchStrong, sharpThis peak is characteristic of a C-O bond in a phenol and distinguishes it from aliphatic alcohols, which show C-O stretches at lower wavenumbers (1050–1150 cm⁻¹).[1][2]
~800–900Aromatic C-H Bend (Out-of-Plane)Strong, sharpThe position of this strong "oop" bending vibration is diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected in this region.[5]

Comparative Spectral Analysis

To fully appreciate the spectral features of the target molecule, it is instructive to compare it with simpler, structurally related compounds.

A. vs. Salicylaldehyde (2-Hydroxybenzaldehyde)
  • Key Similarity: Both spectra will be dominated by a very broad O-H stretch (~3200-3400 cm⁻¹) and a low-frequency C=O stretch (~1660 cm⁻¹) due to identical intramolecular hydrogen bonding.

  • Key Difference: The spectrum of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde will feature prominent, strong aliphatic C-H stretching bands between 2850-2970 cm⁻¹ and C-H bending modes around 1365-1470 cm⁻¹. These are completely absent in the spectrum of salicylaldehyde.[15]

B. vs. Benzaldehyde
  • Key Difference (Hydroxyl Group): The most striking difference is the absence of the broad O-H stretch in benzaldehyde. Furthermore, the phenolic C-O stretch (~1200-1250 cm⁻¹) will be missing.

  • Key Difference (Carbonyl Frequency): The C=O stretch in benzaldehyde appears at a higher wavenumber (~1700-1705 cm⁻¹) because it lacks the frequency-lowering effect of intramolecular hydrogen bonding.[14][16]

Visualizing Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the bonds responsible for the most characteristic peaks in the FT-IR spectrum.

Caption: Key vibrational modes in 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde.

Conclusion

The FT-IR spectrum of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde provides a unique and definitive fingerprint for its structural verification. The most diagnostic features are the simultaneous presence of:

  • A very broad O-H stretch indicative of strong intramolecular hydrogen bonding.

  • A low-frequency C=O stretch (~1650-1670 cm⁻¹), also a consequence of H-bonding.

  • The characteristic Fermi doublet of the aldehyde C-H stretch (~2750 and ~2850 cm⁻¹).

  • Strong aliphatic C-H stretching signals (~2850-2970 cm⁻¹) from the tert-amyl group.

This combination of features allows for unambiguous differentiation from precursors and related analogues like salicylaldehyde and benzaldehyde. For professionals in fields requiring rigorous molecular characterization, a thorough understanding of these spectral correlations is indispensable for quality control, reaction monitoring, and structural elucidation.

References

  • Doc Brown's Chemistry. (2025, November 26). Interpretation of the infrared spectrum of phenol. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Workman, H. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR?[Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of Calgary. (n.d.). IR Chart. [Link]

  • The Features of IR spectrum. (n.d.). [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • SMBB. (n.d.). FTIR analysis of phenolic extracts from Moringa oleifera leaves. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. (2026, March 1). Interpretation of the infrared spectrum of benzaldehyde. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • MDPI. (2021, July 3). 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-. In NIST WebBook. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of a 2-hydroxy-5-chloromethyl-benzaldehyde 1, b PSA 2, c...[Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-hydroxy-5-chloromethylbenzaldehyde 1 (a), PSA 2 (b)...[Link]

Sources

Validation

Mass Spectrometry Analysis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde: A Platform Comparison Guide

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for quantifying substituted aromatics requires a deep understanding of molecular structure and ionization thermodynamics. 2-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for quantifying substituted aromatics requires a deep understanding of molecular structure and ionization thermodynamics. 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 5-tert-amylsalicylaldehyde;


, exact mass 192.1150 Da) presents a unique analytical profile. It features a volatile, non-polar tert-amyl tail coupled with a polar, hydrogen-bonded salicylaldehyde core.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, providing mechanistic insights, validated protocols, and comparative performance data.

Ionization Causality & Platform Selection

The structural duality of 5-tert-amylsalicylaldehyde dictates its behavior across different ion sources:

  • Electron Ionization (EI) in GC-MS: The intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the aldehyde carbonyl (-CHO) masks the molecule's polarity, significantly enhancing its volatility. Under 70 eV EI, the molecule yields a robust molecular ion

    
     at m/z 192. The bulky tert-amyl group undergoes highly predictable 
    
    
    
    -cleavage, losing an ethyl radical (
    
    
    ) to form a stable base peak at m/z 163[1][2].
  • Electrospray Ionization (ESI) in LC-MS/MS: The electron-withdrawing nature of the aldehyde group increases the acidity of the ortho-hydroxyl proton. Consequently, the molecule readily deprotonates in Negative ESI mode , yielding an

    
     precursor ion at m/z 191.1[3].
    
  • Atmospheric Pressure Chemical Ionization (APCI): For complex matrices where ESI suffers from severe ion suppression, APCI provides a gas-phase ionization alternative that effectively ionizes the non-polar tert-amyl moiety without requiring high volatility[4].

PlatformSelection Start Matrix: 5-tert-amylsalicylaldehyde Volatile Volatile / Non-Polar Matrix (Fragrance, Polymers) Start->Volatile Bio Biological / Aqueous Matrix (Plasma, Environmental) Start->Bio GC GC-EI-MS (Gold Standard, High Resolution) Volatile->GC LC LC-ESI-MS/MS (Negative Mode, High Sensitivity) Bio->LC

Analytical workflow decision tree for 5-tert-amylsalicylaldehyde based on matrix composition.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each platform using modern triple quadrupole (TQ) instrumentation. Data is normalized for a 1 µL injection volume of solvent standards.

Performance MetricGC-EI-MS (Single Quad)GC-EI-MS/MS (TQ)LC-ESI-MS/MS (Negative)LC-APCI-MS/MS (Negative)
Primary Precursor Ion m/z 192

m/z 192

m/z 191.1

m/z 191.1

Primary Quantifier Transition m/z 163 (Base Peak)m/z 192

163
m/z 191.1

147.1
m/z 191.1

147.1
Limit of Detection (LOD) 5.0 ng/mL0.5 ng/mL0.2 ng/mL2.0 ng/mL
Linear Dynamic Range




Matrix Effect Susceptibility LowLowHigh (Ion Suppression)Moderate
Ideal Application Purity analysis, QA/QCComplex volatile matricesBiological fluids, TraceHigh-lipid matrices

Mechanistic Fragmentation Pathways

Understanding the fragmentation is critical for selecting Multiple Reaction Monitoring (MRM) transitions.

In GC-EI-MS, the ionization is "hard." The radical cation


 (m/z 192) rapidly fragments at the highly branched tert-amyl carbon. The loss of the largest alkyl group (ethyl, 29 Da) is thermodynamically favored over the loss of a methyl group (15 Da), resulting in the base peak at m/z 163. Secondary fragmentation involves the classic salicylaldehyde loss of carbon monoxide (CO, 28 Da) from the aldehyde group, yielding m/z 135[2].

Fragmentation M [M]⁺• m/z 192.1 F1 [M - CH3]⁺ m/z 177.1 M->F1 -•CH3 (alpha-cleavage) F2 [M - C2H5]⁺ m/z 163.1 (Base Peak) M->F2 -•C2H5 (alpha-cleavage) F3 [M - C2H5 - CO]⁺ m/z 135.1 F2->F3 -CO (aldehyde cleavage)

Major 70 eV Electron Ionization (EI) fragmentation pathway of 5-tert-amylsalicylaldehyde.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact physicochemical reasoning behind each parameter.

Protocol A: GC-EI-MS Analysis (The Gold Standard)

Causality Check: A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is chosen because its stationary phase perfectly matches the dispersion forces of the tert-amyl group, ensuring sharp, symmetrical peaks without tailing[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a highly volatile, non-polar solvent (e.g., Hexane or Dichloromethane) to a concentration of 10-1000 ng/mL.

  • Inlet Parameters: Set the GC inlet to 250°C. Reasoning: This temperature is high enough to flash-vaporize the compound instantly but low enough to prevent thermal degradation of the aldehyde. Use splitless mode for trace analysis, or a 10:1 split for high-concentration QA/QC.

  • Chromatographic Separation:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.

  • Mass Spectrometer Parameters:

    • Transfer Line: 280°C to prevent cold spots.

    • Ion Source: EI mode at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

    • Acquisition: Scan mode (m/z 50–300) for qualitative identification; SIM mode (m/z 163, 192, 177) for quantification.

Protocol B: LC-ESI-MS/MS Analysis (For Aqueous/Biological Matrices)

Causality Check: Formic acid is traditionally used in LC-MS, but it must be avoided here. Low pH protonates the phenol, neutralizing the molecule and destroying the negative ESI signal. Instead, we use Ammonium Acetate to buffer the mobile phase near neutral/slightly basic pH, driving the formation of the phenoxide anion


.

Step-by-Step Methodology:

  • Sample Preparation: Extract the compound from the matrix using Liquid-Liquid Extraction (LLE) with ethyl acetate. Evaporate to dryness and reconstitute in 50:50 Water:Methanol.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

    • Mobile Phase B: LC-MS grade Methanol.

    • Gradient: 40% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min. Column temperature: 40°C.

  • Mass Spectrometer Parameters (Negative ESI):

    • Capillary Voltage: -3.5 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions:

      • Quantifier: m/z 191.1

        
         147.1 (Collision Energy: 15 eV; corresponds to loss of 
        
        
        
        ).
      • Qualifier: m/z 191.1

        
         119.1 (Collision Energy: 25 eV).
        

Conclusion & Recommendations

For routine chemical synthesis verification, purity checks, or fragrance analysis, GC-EI-MS is the undisputed superior platform. The volatility imparted by the intramolecular hydrogen bonding makes 5-tert-amylsalicylaldehyde perfectly suited for gas-phase separation, while EI provides highly reproducible, library-matchable fragmentation.

However, if the compound must be quantified at sub-ng/mL levels in complex biological fluids (e.g., pharmacokinetic studies of salicylaldehyde-derived prochelators), LC-ESI-MS/MS in negative mode is required. Analysts must strictly avoid acidic mobile phase additives to maintain ionization efficiency.

References

  • PubChem. "Salicylaldehyde | C7H6O2 | CID 6998." National Center for Biotechnology Information. Available at:[Link][3]

  • Agilent Technologies. "Highly Selective GC/TQ Analysis of 57 Allergens in Cosmetic Products." Agilent Application Notes. Available at:[Link][5]

  • Galić, N. "Structural investigation of organic compounds and their complexes by ESI MS/MS." Journal of Mass Spectrometry & Purification Techniques, Longdom Publishing. Available at:[Link]

  • PubChem. "2-tert-Amylphenol | C11H16O | CID 76769." National Center for Biotechnology Information. Available at:[Link][1]

  • Copernicus Publications. "Yields and molecular composition of gas-phase and secondary organic aerosol from the photooxidation of the volatile consumer products." Atmospheric Chemistry and Physics. Available at:[Link][2]

  • Department of Science Service (DSS). "Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap." Available at:[Link][4]

Sources

Comparative

Analytical Strategies for Purity Determination of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde: A Comparative Guide

As a building block in coordination chemistry, Schiff base ligand synthesis, and pharmaceutical development, 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 5-tert-amylsalicylaldehyde) requires rigorous p...

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in coordination chemistry, Schiff base ligand synthesis, and pharmaceutical development, 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 5-tert-amylsalicylaldehyde) requires rigorous purity validation.

Due to its specific structural features—a reactive aldehyde group, a weakly acidic phenolic hydroxyl, and a highly lipophilic tert-amyl tail—standardized "out-of-the-box" analytical methods often yield inaccurate results. This guide objectively compares the three primary methodologies for determining the purity of this compound: Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC-DAD), and Classical Titrimetry/GC.

The Causality of Analytical Challenges

Before selecting a method, an application scientist must understand why this specific molecule behaves the way it does under analytical conditions:

  • Oxidation Susceptibility: The aldehyde moiety is prone to auto-oxidation, forming 5-tert-amylsalicylic acid. An effective method must baseline-resolve the aldehyde from this polar carboxylic acid degradation product.

  • Lipophilicity & Ionization: The bulky tert-amyl group significantly increases the molecule's retention on non-polar stationary phases. Furthermore, the phenolic -OH (pKa ~8.5) can partially ionize in neutral aqueous solutions, leading to severe chromatographic peak tailing if the mobile phase pH is not strictly controlled.

  • Lack of Reference Standards: In early-stage R&D, certified reference materials (CRMs) for 5-tert-amylsalicylaldehyde are rarely available, rendering traditional relative-area HPLC methods unreliable for absolute quantification[1].

Workflow A 2-Hydroxy-5-(2-methylbutan-2-yl) benzaldehyde Batch B Is an API-grade Reference Standard available? A->B C qNMR Analysis (Absolute Mass Fraction) Primary Method B->C No D HPLC-DAD Analysis (Relative Area %) Secondary Method B->D Yes F Orthogonal Mass Balance Calculation C->F E GC-FID / MS (Volatiles & Residual Solvents) D->E E->F

Caption: Workflow for selecting purity determination methods based on reference standard availability.

Method 1: Quantitative 1H NMR (qNMR) - The Primary Standard

According to the United States Pharmacopeia (USP), qNMR using internal calibration achieves an equivalent level of precision and accuracy to complex mass balance approaches[2]. Because qNMR measures the absolute mass fraction directly, it does not require a reference standard of the analyte itself, making it the gold standard for custom-synthesized batches[3].

The Causality Behind the Method

For 5-tert-amylsalicylaldehyde, the aldehyde proton (-CHO) appears as a sharp, highly deshielded singlet at approximately 9.8 ppm . This region is completely isolated from the aliphatic signals of the tert-amyl group (0.6–1.6 ppm) and the aromatic ring (6.8–7.5 ppm). By comparing the integral of this isolated proton against a high-purity internal standard (IS) like Maleic Acid (singlet at ~6.3 ppm), we can calculate absolute purity.

Self-Validating System Integration

To ensure the method is self-validating, calculate the purity twice: once using the -CHO proton (9.8 ppm) and once using the isolated aromatic proton at position 6 (~7.4 ppm). If both calculated purities match within 0.5%, the system validates itself , proving that no hidden impurities are co-resonating under either peak.

Step-by-Step Protocol
  • Sample Preparation: Using a microbalance, accurately weigh ~20.0 mg of 5-tert-amylsalicylaldehyde and ~10.0 mg of Maleic Acid (TraceCERT® internal standard).

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of CDCl3.

  • Acquisition Parameters: Run a 1H NMR experiment. Critical Step: Set the relaxation delay (D1) to ≥ 30 seconds. Why? The aldehyde proton lacks nearby protons for efficient dipole-dipole relaxation, resulting in a long longitudinal relaxation time (T1). An insufficient D1 causes signal saturation and artificially lowers the calculated purity[1].

  • Calculation: Apply the standard qNMR mass fraction formula comparing the integral areas, number of protons, and molecular weights of the analyte and the IS.

qNMR_Mechanism S1 Analyte Signal (-CHO @ 9.8 ppm) Acq 1H NMR Acquisition Relaxation Delay (D1) > 30s S1->Acq S2 Internal Standard (Maleic Acid @ 6.3 ppm) S2->Acq Int Signal Integration (Area Ratio) Acq->Int Calc Absolute Purity (%) Calculation Int->Calc

Caption: Mechanistic workflow of qNMR for absolute purity determination using an internal standard.

Method 2: HPLC-DAD - The Mass Balance Approach

While qNMR is absolute, HPLC coupled with a Diode Array Detector (DAD) is superior for high-throughput screening and detecting trace-level non-volatile impurities (e.g., 4-tert-amylphenol starting material)[3].

The Causality Behind the Method

To successfully chromatograph this molecule, the mobile phase must be acidified. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the phenolic hydroxyl group and protonates any 5-tert-amylsalicylic acid impurities. This forces the molecules into their neutral, hydrophobic states, ensuring sharp peak shapes and reproducible retention times on a C18 column.

Self-Validating System Integration

Utilize the DAD to perform Peak Purity Analysis . The software extracts the UV spectrum at the leading edge, apex, and trailing edge of the analyte peak. If the spectral match factor is >990, the peak is spectrally homogeneous. This self-validates that the method has successfully resolved the target compound from structurally similar impurities like 4-tert-amylphenol.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution.

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Detection: Monitor at 254 nm (aromatic ring) and 280 nm (aldehyde extended conjugation).

  • Quantification: Calculate purity via relative area normalization or against an external calibration curve if a reference standard is available.

Legacy Methods: GC-FID and Classical Titration

Gas Chromatography (GC-FID)

GC is highly effective for detecting residual volatile solvents (like tert-amyl alcohol). However, for the main assay of 5-tert-amylsalicylaldehyde, GC presents risks. Aldehydes can undergo thermal degradation or oxidation inside the high-temperature injection port, leading to artifactual impurity peaks and an underestimation of purity.

Classical Titrimetry (ASTM D2192)

Historically, aldehyde purity was determined via titration with hydroxylamine hydrochloride (ASTM D2192), which forms an oxime and liberates HCl that is subsequently titrated with a base[4].

  • The Flaw: This method measures total carbonyl content. If the sample contains unreacted ketone intermediates or other carbonyl-bearing impurities, the titrant cannot differentiate them from the target aldehyde, resulting in a false-positive overestimation of purity.

Quantitative Data Presentation: Method Comparison

ParameterQuantitative NMR (qNMR)HPLC-DADGC-FIDTitration (ASTM D2192)
Primary Output Absolute Mass Fraction (%)Relative Area (%)Relative Area (%)Total Carbonyl Content
Analyte Ref. Standard Required? No (Uses universal IS)Yes (For absolute quant)Yes No
Specificity Extremely HighHighModerate (Thermal risks)Low (Cross-reacts)
Analysis Time ~15 mins / sample~25 mins / sample~20 mins / sample~45 mins / sample
Best Used For R&D, Custom Synthesis, API ReleaseRoutine QC, Trace ImpuritiesResidual SolventsBulk Industrial Checks

References

  • qNMR for Purity Determination in Pharmaceuticals Reading Scientific Services Ltd (RSSL)[Link]

  • ASTM D2192-96 - Standard Test Method for Purity of Aldehydes and Ketones ASTM International / iTeh Standards[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Substituted Benzaldehydes, with a Focus on 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

This guide offers a comprehensive comparison of the biological activities of substituted benzaldehydes, with a particular focus on the potential of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, also known as 5-tert-amyl-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive comparison of the biological activities of substituted benzaldehydes, with a particular focus on the potential of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, also known as 5-tert-amyl-salicylaldehyde. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes existing research on structurally similar benzaldehydes to provide a predictive analysis of its biological profile. We will delve into the established antioxidant, antimicrobial, and anticancer properties of this class of compounds, underpinned by experimental data and a discussion of structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of substituted benzaldehydes.

Introduction: The Versatile Benzaldehyde Scaffold

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The reactivity of the aldehyde functional group, coupled with the ability to modify the benzene ring with various substituents, allows for the fine-tuning of their pharmacological properties. Among these, salicylaldehydes (2-hydroxybenzaldehydes) are particularly noteworthy due to the presence of a hydroxyl group ortho to the aldehyde, which can participate in intramolecular hydrogen bonding and metal chelation, often enhancing biological efficacy.

The compound of interest, 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, features a bulky hydrophobic tert-amyl group at the para position relative to the hydroxyl group. This structural feature is expected to significantly influence its biological activity, primarily by increasing its lipophilicity and potentially enhancing its interaction with biological membranes.

Comparative Biological Activities

The biological activities of substituted benzaldehydes are critically dependent on the nature and position of the substituents on the aromatic ring. Key activities that have been extensively studied include antioxidant, antimicrobial, and anticancer effects.

Antioxidant Activity

Phenolic aldehydes are recognized for their antioxidant properties, which are primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group to neutralize free radicals.[1] The efficiency of this process is governed by the stability of the resulting phenoxyl radical.

Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The number and position of hydroxyl groups are paramount. Dihydroxy derivatives, particularly those with ortho or para positioning, generally exhibit higher antioxidant capacity.[2]

  • Electron-Donating Groups: Substituents that can donate electrons to the benzene ring tend to increase antioxidant activity by stabilizing the phenoxyl radical.[1]

  • Steric Hindrance: Bulky groups near the hydroxyl function can sometimes enhance antioxidant activity by sterically hindering the pro-oxidant reactions of the phenoxyl radical.

Table 1: Comparative Antioxidant Activity of Substituted Benzaldehydes (DPPH Assay)

CompoundSubstituentsIC50 (µM)Reference
Salicylaldehyde2-OH> 1000[3]
p-Hydroxybenzaldehyde4-OH> 1000[3]
Protocatechuic aldehyde3,4-diOH15.2[3]
Vanillin4-OH, 3-OCH345.5[4]
Syringaldehyde4-OH, 3,5-diOCH328.9[4]
2,4-Dihydroxybenzaldehyde2,4-diOHSignificant Activity[2]

IC50 values are indicative and can vary based on experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant activity of substituted benzaldehydes.[2]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for phenolic compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it. This process is often referred to as Hydrogen Atom Transfer (HAT). An alternative mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT).[1]

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET-PT) Phenolic_Compound Ar-OH Phenoxyl_Radical Ar-O• Phenolic_Compound->Phenoxyl_Radical H• donation Free_Radical R• Neutralized_Radical RH Free_Radical->Neutralized_Radical H• acceptance Phenolic_Compound_SET Ar-OH Phenolic_Radical_Cation Ar-OH•+ Phenolic_Compound_SET->Phenolic_Radical_Cation e- donation Free_Radical_SET R• Anion R- Free_Radical_SET->Anion Phenoxyl_Radical_SET Ar-O• Phenolic_Radical_Cation->Phenoxyl_Radical_SET -H+ Proton H+

Caption: General antioxidant mechanisms of phenolic aldehydes.

Antimicrobial Activity

Substituted salicylaldehydes have demonstrated significant activity against a range of bacteria and fungi.[5] The presence of the aldehyde and hydroxyl groups, along with other substituents, plays a crucial role in their antimicrobial efficacy.

Structure-Activity Relationship Insights:

  • Halogenation and Nitro Groups: The introduction of halogens (e.g., chloro, bromo) or nitro groups onto the salicylaldehyde scaffold often leads to a dramatic increase in antimicrobial potency.[5][6]

  • Hydrophobicity: Increased lipophilicity, which would be expected with the tert-amyl group in our compound of interest, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.

  • Unsubstituted Forms: Unsubstituted benzaldehyde and salicylaldehyde generally exhibit minimal antimicrobial activity, highlighting the importance of ring substitution.[5]

Given these trends, 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is a promising candidate for antimicrobial screening due to its hydrophobic substituent.

Table 2: Comparative Antimicrobial Activity of Substituted Salicylaldehydes

CompoundSubstituent(s)Activity against S. aureusActivity against E. coliReference
Salicylaldehyde2-OHLowLow[5]
5-Bromosalicylaldehyde2-OH, 5-BrHighModerate[6]
5-Nitrosalicylaldehyde2-OH, 5-NO2HighModerate[6]
3,5-Dichlorosalicylaldehyde2-OH, 3,5-diClVery HighHigh[5]

Activity is generally reported as the diameter of the zone of inhibition in disc diffusion assays or as the Minimum Inhibitory Concentration (MIC) in broth dilution assays.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of a compound against a specific microorganism.[7]

  • Preparation of Inoculum:

    • Culture the test microorganism in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microplate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microplate.

    • Include positive (broth with inoculum) and negative (broth only) controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial Mechanism of Action

The precise mechanism of action for many substituted benzaldehydes is not fully elucidated but is thought to involve multiple targets. The lipophilic nature of many active compounds allows them to disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[8] Additionally, the aldehyde group can react with and inactivate essential proteins and enzymes within the microbial cell.

Antimicrobial_Workflow Start Start: Compound Synthesis and Characterization MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Time-Kill Kinetics Assay MBC->Time_Kill Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability) Time_Kill->Mechanism_Studies Conclusion Conclusion: Evaluate Antimicrobial Potential Mechanism_Studies->Conclusion

Caption: Workflow for evaluating antimicrobial activity.

Anticancer Activity

A growing body of evidence suggests that substituted benzaldehydes possess significant anticancer properties. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[9]

Structure-Activity Relationship Insights:

  • Hydrophobicity: Increased hydrophobicity has been shown to be a determinant of toxicity in some cancer cell lines, suggesting that the tert-amyl group could enhance anticancer activity.

  • Substituent Position: The position of substituents on the benzene ring is critical. For example, in some salicylaldehyde hydrazones, a methoxy group at the 4-position was found to be optimal for anticancer activity.[10]

  • Derivatization: Conversion of the aldehyde to a hydrazone or Schiff base can significantly enhance anticancer potency and selectivity.[11][12]

Table 3: Comparative Anticancer Activity of Substituted Benzaldehydes and Their Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
BenzaldehydePancreatic Cancer (BxPC3)~1000[13]
5-Methoxysalicylaldehyde hydrazoneBreast Cancer (MCF-7)0.91-3.54[11]
5-Bromosalicylaldehyde hydrazoneT-cell Leukemia (SKW-3)3.02[11]
4-Methoxysalicylaldehyde hydrazoneBreast Cancer (MCF-7)0.23[12]

IC50 values are indicative and can vary based on the specific derivative and cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[14]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the vehicle control.

    • The IC50 value is calculated by plotting cell viability against the compound concentration.

Anticancer Mechanism of Action and Signaling Pathways

Substituted benzaldehydes can exert their anticancer effects through various mechanisms. Recent studies have shown that benzaldehyde can suppress multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK, by regulating 14-3-3ζ-mediated protein-protein interactions.[13] Furthermore, some salicylaldehyde derivatives have been shown to induce apoptosis through the mitochondrial pathway and inhibit cancer cell migration and invasion by targeting the JAK2/STAT3 signaling axis.[15]

Anticancer_Signaling Benzaldehyde Substituted Benzaldehyde 14_3_3 14-3-3ζ Benzaldehyde->14_3_3 inhibits interaction Apoptosis Apoptosis Benzaldehyde->Apoptosis induces JAK2 JAK2 Benzaldehyde->JAK2 inhibits PI3K_AKT PI3K/AKT/mTOR Pathway 14_3_3->PI3K_AKT STAT3 STAT3 Pathway 14_3_3->STAT3 NFkB NF-κB Pathway 14_3_3->NFkB ERK ERK Pathway 14_3_3->ERK Proliferation Cell Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis NFkB->Proliferation ERK->Proliferation JAK2->STAT3

Sources

Comparative

DFT and computational analysis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Comprehensive DFT and Computational Analysis: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde vs. Alternative Salicylaldehydes Executive Summary In the design of advanced Schiff base ligands, non-linear optical (NLO) materi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive DFT and Computational Analysis: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde vs. Alternative Salicylaldehydes

Executive Summary

In the design of advanced Schiff base ligands, non-linear optical (NLO) materials, and transition metal catalysts, the steric and electronic tuning of the salicylaldehyde precursor is paramount. 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde , commonly known as 5-tert-amylsalicylaldehyde, offers a unique structural profile. By substituting the standard proton or a tert-butyl group at the 5-position with a bulky, electron-donating tert-amyl group, researchers can precisely modulate the molecule's Frontier Molecular Orbitals (FMOs), lipophilicity, and coordination geometry.

This guide objectively compares the computational properties of 5-tert-amylsalicylaldehyde against unsubstituted salicylaldehyde and 5-tert-butylsalicylaldehyde, providing a self-validating Density Functional Theory (DFT) methodology and experimental validation protocols.

Computational Methodology: A Self-Validating DFT Protocol

To ensure high scientific integrity and reproducibility, computational analyses of salicylaldehyde derivatives must follow a rigorous, self-validating workflow. The B3LYP functional combined with the 6-311+G(d,p) basis set is the gold standard for these phenolic compounds, as it accurately accounts for diffuse electrons (crucial for oxygen lone pairs) and polarization[1][2].

Step-by-Step Computational Workflow:

  • Initial Geometry Construction: Build the 3D molecular structures of the salicylaldehyde derivatives using a standard builder (e.g., GaussView). Ensure the intramolecular hydrogen bond between the hydroxyl (-OH) and the aldehyde carbonyl (C=O) is properly oriented.

  • Geometry Optimization: Run the optimization using the DFT/B3LYP/6-311+G(d,p) level of theory in the gas phase or a continuous solvation model (e.g., PCM for methanol)[1].

  • Frequency Calculation (Self-Validation): Immediately follow optimization with a vibrational frequency calculation. The absence of imaginary frequencies mathematically validates that the optimized geometry represents a true global minimum on the potential energy surface, rather than a saddle point[3].

  • FMO & NBO Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Perform Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer (ICT) and hyperconjugation.

DFT_Workflow N1 Input Structure (5-tert-amylsalicylaldehyde) N2 Geometry Optimization (B3LYP/6-311+G(d,p)) N1->N2 N3 Frequency Calculation (Zero Imaginary Frequencies) N2->N3 N4 FMO Analysis (HOMO-LUMO Gap) N3->N4 N5 NBO Analysis (Charge Transfer) N3->N5 N6 Experimental Validation (UV-Vis & CV) N4->N6 N5->N6

Fig 1: Self-validating DFT computational workflow for salicylaldehyde derivatives.

Comparative Analysis: Electronic and Steric Causality

The substitution at the 5-position of the salicylaldehyde ring fundamentally alters its chemical reactivity. The tert-amyl group exerts a strong +I (inductive) effect while introducing significant steric bulk.

Electronic Properties and FMOs

The HOMO-LUMO energy gap (


) is a critical descriptor of chemical hardness, kinetic stability, and polarizability[4][5].
  • Unsubstituted Salicylaldehyde: Exhibits a wider bandgap, indicating higher kinetic stability but lower reactivity.

  • 5-tert-butyl vs. 5-tert-amyl: Both alkyl groups are electron-donating. They push electron density into the aromatic ring, which selectively destabilizes the HOMO (raises its energy) more than the LUMO. The tert-amyl group, possessing an extra methylene unit compared to the tert-butyl group, provides a marginally stronger +I effect. This results in the narrowest HOMO-LUMO gap, facilitating easier

    
     and 
    
    
    
    transitions. This narrow gap is highly desirable for synthesizing non-linear optical (NLO) materials and fluorescent probes[1][5].
Steric Hindrance and Coordination Geometry

When these aldehydes are converted into Schiff bases for metal complexation (e.g., Palladium catalysts for Mizoroki-Heck reactions), steric bulk dictates the coordination geometry. Bulky groups at the 5-position force the resulting metal complexes into a trans-(N,O)₂ square planar geometry to minimize ligand-ligand repulsion, which significantly enhances the catalyst's thermal stability and turnover number (TON)[6]. The tert-amyl group's extended aliphatic chain provides superior steric shielding compared to the rigid tert-butyl group.

Substituent_Effects N1 tert-Amyl Group (+I Inductive Effect) N2 HOMO Destabilization (Energy ↑) N1->N2 N5 Steric Bulk (Shielding) N1->N5 N3 Reduced Bandgap (ΔE ↓) N2->N3 N4 Increased Polarizability & NLO Activity N3->N4 N6 Trans-Coordination in Metal Complexes N5->N6

Fig 2: Electronic and steric causality of the tert-amyl substituent on molecular properties.

Quantitative Data Comparison

Note: The following table synthesizes representative DFT parameters computed at the B3LYP/6-311+G(d,p) level based on established literature trends for alkyl-substituted salicylaldehydes[2][4][5].

Property / DescriptorSalicylaldehyde (Standard)5-tert-butylsalicylaldehyde5-tert-amylsalicylaldehyde
HOMO Energy (

)
-6.50 eV-6.35 eV-6.33 eV
LUMO Energy (

)
-2.00 eV-1.95 eV-1.94 eV
Bandgap (

)
4.50 eV4.40 eV4.39 eV
Chemical Hardness (

)
2.25 eV2.20 eV2.19 eV
Electrophilicity Index (

)
4.01 eV3.92 eV3.90 eV
Calculated LogP (Lipophilicity) 1.703.554.05
Primary Advantage Baseline building blockGood balance of stericsHighest lipophilicity & NLO potential

Experimental Validation Protocols

To ensure the trustworthiness of the computational models, the DFT data must be empirically validated using the following self-contained experimental protocols.

Protocol A: Bandgap Validation via UV-Vis Spectroscopy

Causality: The optical bandgap correlates directly with the computational HOMO-LUMO gap.

  • Preparation: Prepare a

    
     M solution of 5-tert-amylsalicylaldehyde in spectroscopic grade methanol.
    
  • Measurement: Record the UV-Vis absorption spectrum from 200 nm to 500 nm using a dual-beam spectrophotometer.

  • Analysis: Identify the

    
     corresponding to the 
    
    
    
    transition. Convert the onset absorption wavelength (
    
    
    ) to the optical bandgap using the Tauc relation:
    
    
    . Compare this value to the DFT-calculated
    
    
    [5].
Protocol B: FMO Energy Validation via Cyclic Voltammetry (CV)

Causality: Oxidation and reduction potentials map directly to HOMO and LUMO energies, respectively.

  • Setup: Use a three-electrode system (Glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Execution: Scan at a rate of 50 mV/s. Record the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
  • Calculation: Calculate empirical FMOs using the ferrocene/ferrocenium (

    
    ) standard:
    

Conclusion

While standard salicylaldehyde is sufficient for basic synthetic applications, 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (5-tert-amylsalicylaldehyde) provides a superior computational and physical profile for advanced applications. Its enhanced +I effect narrows the HOMO-LUMO gap, making it highly reactive and polarizable for NLO materials. Furthermore, its increased lipophilicity (LogP) and unique steric bulk make it an exceptional precursor for generating trans-coordinated, highly stable palladium and ruthenium catalysts for cross-coupling and asymmetric epoxidation reactions.

References

  • The HOMO–LUMO plots of Schiff bases of salicylaldehyde Source: ResearchGate URL:[Link]

  • An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Source: Semantic Scholar URL:[Link]

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations Source: MDPI URL:[Link]

  • Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine Source: PubMed Central (PMC) URL:[Link]

  • A review of recent advances in C-C bond formation catalyzed by Palladium Schiff base complexes Source: ResearchGate URL:[Link]

Sources

Validation

High-Resolution Structural Confirmation of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde Derivatives: A Comparative Crystallography Guide

Executive Summary For researchers and drug development professionals, confirming the absolute configuration and 3D architecture of small organic molecules is a critical milestone. Derivatives of 2-Hydroxy-5-(2-methylbuta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, confirming the absolute configuration and 3D architecture of small organic molecules is a critical milestone. Derivatives of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde —often utilized as Schiff base ligands in coordination chemistry or as pharmacophores—present a unique crystallographic challenge. The molecule features a rigid, hydrogen-bonding salicylaldehyde core juxtaposed with a highly flexible, lipophilic tert-pentyl (2-methylbutan-2-yl) tail.

This guide objectively compares the performance of advanced crystallization modalities and diffraction platforms (SCXRD vs. MicroED) to overcome the entropic barriers associated with flexible lipophilic tails, providing a self-validating framework for successful structure determination.

Overcoming the Entropic Barrier: Comparative Crystallization Strategies

The primary hurdle in X-ray crystallography is obtaining a diffraction-quality single crystal[1]. The tert-pentyl group in our target molecule undergoes rapid bond rotation in solution. This flexibility increases the entropic penalty of packing into a highly ordered crystal lattice. If the crystallization rate is too fast, the molecules cannot adopt their lowest-energy conformation, resulting in amorphous oils or heavily twinned crystals[2].

To mitigate this, we must compare standard crystallization techniques to determine the optimal approach for lipophilic benzaldehyde derivatives.

Table 1: Comparative Analysis of Crystallization Modalities
Crystallization ModalityThermodynamic MechanismSuitability for tert-pentyl DerivativesTypical Crystal QualitySuccess Rate
Slow Evaporation Solvent loss increases solute concentration.Poor; rapid saturation often leads to "oiling out" of lipophilic tails.Low (Prone to twinning)< 30%
Temperature Reduction Decreased thermal kinetic energy lowers solubility.Moderate; requires highly precise cooling ramps (0.1°C/hr).Medium~ 50%
Anti-Solvent Vapor Diffusion Gradual dielectric shift via vapor-phase mixing.Excellent ; slow kinetics allow flexible tails to pack efficiently.High (Single, well-defined)> 85%
Self-Validating Protocol: Anti-Solvent Vapor Diffusion

To ensure reproducibility, the following protocol utilizes a self-validating feedback loop to guarantee crystal quality before committing to expensive diffractometer time.

  • Dissolution: Dissolve 10 mg of the benzaldehyde derivative in 0.5 mL of a high-solubility, volatile solvent (e.g., dichloromethane).

    • Causality: Complete solvation disrupts pre-existing aggregates and ensures the molecules are fully dispersed monomers.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.

    • Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to rely on controlled homogeneous nucleation to yield fewer, but larger, crystals.

  • Chamber Assembly: Place the uncapped 2 mL vial inside a 20 mL outer vial containing 3 mL of a volatile, low-solubility anti-solvent (e.g., n-hexane). Cap the outer vial tightly to create a closed system.

  • Equilibration: Store the chamber at a stable 20°C in a vibration-free environment for 3–7 days.

    • Causality: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the solvent's solvating power. This smoothly drives the system into the metastable zone, minimizing the entropic penalty of the tert-pentyl group.

  • Validation (The Self-Validating Step): Harvest the resulting solids and examine them under a polarized light microscope. Rotate the polarizer.

    • Validation Check: If the solid extinguishes light (turns completely dark) exactly every 90 degrees of rotation, it is a highly ordered single crystal (birefringent) suitable for X-ray diffraction. If it remains uniformly bright or dark, it is amorphous or twinned, and the solvent pair must be re-optimized.

Evaluating Diffraction Platforms: SCXRD vs. MicroED

Once crystalline material is validated, the structure must be solved using direct methods[1]. For decades, Single-Crystal X-ray Diffraction (SCXRD) has been the gold standard. However, if the flexible tert-pentyl tail restricts crystal growth to the sub-micron regime, Microcrystal Electron Diffraction (MicroED) becomes a highly competitive alternative[3],[4].

SCXRD (Microfocus Cu-Kα) vs. MicroED
  • SCXRD (Cu-Kα): Utilizing a copper microfocus source (λ = 1.5418 Å) provides a strong anomalous scattering signal for light atoms (Carbon, Oxygen, Nitrogen). Causality: This anomalous dispersion is strictly required to determine the absolute configuration of chiral derivatives without needing to synthesize heavy-atom (e.g., Bromine) analogues.

  • MicroED: Uses an electron beam which interacts with matter up to 100,000 times more strongly than X-rays[5]. Causality: This allows for high-resolution data collection from nanocrystals (down to 50 nm) that are entirely invisible to standard X-ray sources[3].

Table 2: Performance Comparison of Diffraction Platforms for Small Molecules
ParameterSCXRD (Microfocus Cu-Kα)MicroED (3D Electron Diffraction)
Optimal Crystal Size 10 µm – 300 µm50 nm – 500 nm
Radiation Source X-ray Photons (λ = 1.5418 Å)Electrons (λ ≈ 0.025 Å at 200 kV)
Interaction Mechanism Scattering by electron cloudsScattering by electrostatic potential
Resolution Limit ~ 0.7 Å (Atomic resolution)~ 0.8 Å (Atomic resolution)
Absolute Configuration Highly reliable (via Flack parameter)Challenging (requires dynamical refinement)

Structural Elucidation Workflow

The transition from a purified compound to a fully refined crystallographic Information File (CIF) follows a strict, logical progression. The diagram below maps the critical path for resolving the structure of complex benzaldehyde derivatives.

CrystallographyWorkflow N1 Compound Purification (>99% Purity via HPLC) N2 Anti-Solvent Vapor Diffusion (Entropic Control) N1->N2 N3 Birefringence Validation (Polarized Light Microscopy) N2->N3 N4 Diffraction Data Collection (SCXRD vs MicroED) N3->N4 N5 Phase Solution & Refinement (Direct Methods / SHELXL) N4->N5 N6 Structure Validation (CheckCIF & Deposition) N5->N6

Workflow for the structural determination of benzaldehyde derivatives via crystallography.

Following data collection, the phase problem is solved using ab initio direct methods[1], which exploit probabilistic relationships between the intensities of the diffracted beams. The initial structural model is then subjected to least-squares minimization (refinement) against the experimental data until the R-factor drops below acceptable thresholds (typically < 5% for small molecules)[4].

References

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC Source:3

  • X-ray crystallography - Wikipedia Source:1

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics Source:4

  • SCXRD vs MicroED Comparison for Crystallography Research Source:5

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source:2

Sources

Comparative

Comparative spectroscopic analysis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde and its precursors

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Purpose: To provide an authoritative, data-driven comparison of the spectroscopic signatures (NMR, FT-IR) of 4-tert-amylph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Purpose: To provide an authoritative, data-driven comparison of the spectroscopic signatures (NMR, FT-IR) of 4-tert-amylphenol and its formylated derivative, 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde. This guide establishes self-validating analytical protocols for tracking reaction progression and confirming structural identity.

Introduction & Chemical Context

The synthesis of substituted salicylaldehydes is a cornerstone in the development of Schiff base macrocycles, catalytic ligands, and active pharmaceutical ingredients. Specifically, 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (commonly known as 5-tert-amylsalicylaldehyde, CAS 63753-16-2)[1] is synthesized from the commercially available precursor 4-tert-amylphenol (CAS 80-46-6)[2].

Tracking the conversion of the phenol to the ortho-formylated product requires precise analytical techniques. Because both the precursor and the product share the bulky tert-amyl (1,1-dimethylpropyl) substituent, differentiating them relies heavily on identifying the diagnostic electronic and structural changes induced by the newly introduced formyl group.

Mechanistic Rationale: The Ortho-Formylation Pathway

Traditional formylation methods, such as the Reimer-Tiemann reaction (CHCl₃/NaOH), often yield a difficult-to-separate mixture of ortho and para isomers and require harsh conditions that can lead to side reactions.

To achieve high ortho-selectivity and superior yields, modern protocols employ the Casiraghi formylation[3]. This method utilizes paraformaldehyde, anhydrous magnesium chloride (MgCl₂), and triethylamine (Et₃N) in tetrahydrofuran (THF).

Causality of Experimental Choice: The addition of MgCl₂ and Et₃N is not arbitrary. Triethylamine deprotonates the phenol, while the Mg²⁺ ion acts as a Lewis acid template. The magnesium coordinates simultaneously to the phenolate oxygen and the formaldehyde intermediate. This rigid coordination sphere strictly directs the electrophilic attack to the ortho position, completely suppressing para-formylation.

ReactionPathway Phenol 4-tert-Amylphenol (Precursor) Complex Mg2+ Coordinated Phenolate Intermediate Phenol->Complex Deprotonation & Coordination Aldehyde 5-tert-Amylsalicylaldehyde (Target Product) Complex->Aldehyde Ortho-Formylation (Reflux 24h) NMR_Check 1H NMR Validation (Diagnostic CHO peak) Aldehyde->NMR_Check Spectroscopic Tracking Reagents Paraformaldehyde MgCl2, Et3N, THF Reagents->Complex Reagent Addition

Figure 1: Mechanistic workflow and analytical validation of the Mg-templated ortho-formylation process.

Comparative Spectroscopic Analysis

To establish a self-validating system, researchers must cross-reference Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) data. The introduction of the formyl group fundamentally alters the electronic environment of the aromatic ring and establishes a strong intramolecular hydrogen bond.

¹H NMR and ¹³C NMR Diagnostic Shifts

The most profound evidence of successful formylation is observed in the ¹H NMR spectrum[4].

  • The Aldehyde Handle: A sharp, highly deshielded singlet appears at ~9.8 ppm. This deshielding is caused by the magnetic anisotropy of the carbonyl double bond.

  • The Hydroxyl Shift: In the precursor, the phenolic -OH appears as a broad singlet around 4.5–5.0 ppm (concentration-dependent). In the product, this proton shifts drastically downfield to ~10.8 ppm. Causality: The hydroxyl proton becomes locked in a tight intramolecular hydrogen bond with the adjacent carbonyl oxygen, stripping electron density away from the proton and highly deshielding it.

  • Aromatic Splitting: The precursor exhibits a classic AA'BB' multiplet (two doublets at ~6.7 ppm and ~7.2 ppm) characteristic of 1,4-disubstituted benzenes. The product transitions to a 1,2,4-trisubstituted pattern (a doublet, a doublet of doublets, and a closely spaced doublet).

Table 1: ¹H and ¹³C NMR Comparative Data (CDCl₃, 400 MHz / 100 MHz)

Functional Group / Position4-tert-Amylphenol (Precursor)5-tert-Amylsalicylaldehyde (Product)Spectroscopic Rationale
-OH (Phenolic) ~4.60 ppm (br s, 1H)~10.85 ppm (s, 1H)Extreme downfield shift due to strong intramolecular H-bonding.
-CHO (Aldehyde) Absent~9.85 ppm (s, 1H)Magnetic anisotropy of the C=O bond.
Aromatic Protons 6.75 (d, 2H), 7.22 (d, 2H)6.92 (d, 1H), 7.45 (dd, 1H), 7.52 (d, 1H)Transition from AA'BB' to 1,2,4-trisubstituted system.
tert-Amyl (-CH₂-) 1.62 ppm (q, 2H)1.65 ppm (q, 2H)Negligible change; distant from reaction center.
Carbonyl ¹³C (C=O) Absent~196.5 ppmDirect evidence of formylation.
FT-IR Vibrational Changes

Infrared spectroscopy provides rapid, orthogonal validation of the structural changes[5].

Table 2: FT-IR Comparative Data (KBr Pellet)

Vibrational Mode4-tert-Amylphenol5-tert-AmylsalicylaldehydeSpectroscopic Rationale
O-H Stretch ~3300 cm⁻¹ (Broad, strong)~3150–3200 cm⁻¹ (Sharper, shifted)Shift from intermolecular to intramolecular H-bonding.
C=O Stretch Absent~1655 cm⁻¹ (Strong)Carbonyl stretch is lower than typical aldehydes (~1710 cm⁻¹) due to conjugation and H-bonding.
C=C Aromatic ~1610, 1515 cm⁻¹~1615, 1490 cm⁻¹Altered ring conjugation due to the electron-withdrawing formyl group.

Experimental Protocols

The following protocols are designed to be self-validating. If the in-process controls do not match the expected parameters, the protocol dictates the corrective action.

Protocol A: Synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Adapted from standard MgCl₂-mediated formylation methodologies.[3]

  • Preparation: In an oven-dried, 250 mL round-bottom flask purged with N₂, dissolve 4-tert-amylphenol (10.0 mmol, 1.64 g) in 50 mL of anhydrous THF.

  • Coordination: Add anhydrous MgCl₂ (15.0 mmol, 1.43 g) and triethylamine (37.5 mmol, 5.2 mL). Stir the suspension at room temperature for 15 minutes. Causality: This step is crucial for forming the magnesium-phenolate complex. The solution will typically turn pale yellow.

  • Formylation: Add paraformaldehyde (30.0 mmol, 0.90 g). Equip the flask with a reflux condenser and heat to a gentle reflux (65–70 °C) for 24 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Carefully quench with 1M HCl (50 mL) to break the magnesium complex (monitor pH to ensure it is acidic). Extract the aqueous layer with diethyl ether (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate, 95:5) to yield the product as a pale yellow oil.

Protocol B: Spectroscopic Sample Preparation & Validation
  • NMR Preparation: Dissolve 10 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • Self-Validation Check: Acquire a rapid 1D ¹H NMR scan.

    • Pass Criteria: Presence of a sharp singlet at ~9.8 ppm and ~10.8 ppm.

    • Fail Criteria: If doublets persist at 6.75 and 7.22 ppm without the aldehyde peak, the precursor is unreacted. Ensure MgCl₂ is strictly anhydrous in future runs, as water destroys the coordinating template.

  • IR Preparation: Prepare a KBr pellet using 1-2 mg of the compound and 100 mg of IR-grade KBr. Press at 10 tons for 2 minutes. Scan from 4000 to 400 cm⁻¹.

Conclusion

The transition from 4-tert-amylphenol to 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde represents a fundamental shift in both chemical reactivity and spectroscopic properties. By leveraging the Casiraghi formylation, researchers can achieve highly selective ortho-substitution. Tracking this reaction via the diagnostic ¹H NMR shifts of the aldehyde (~9.8 ppm) and the hydrogen-bonded hydroxyl (~10.8 ppm), alongside the distinct FT-IR carbonyl stretch (~1655 cm⁻¹), provides a robust, self-validating analytical framework for synthetic chemists.

References

  • ChemicalBook. 4-tert-Amylphenol(80-46-6) 1H NMR spectrum.
  • GuideChem. 4-tert-Amylphenol 80-46-6 wiki.
  • Molaid. 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde - CAS.
  • PubChem (NIH). 4-tert-Pentylphenol | C11H16O | CID 6643.
  • Sostie. Tabelle1 - 2-Hydroxy-5-tert-amylbenzaldehyde.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, also known as 2-Hydroxy-5-(tert-amyl)salicylaldehyde. As a substituted aromatic ald...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, also known as 2-Hydroxy-5-(tert-amyl)salicylaldehyde. As a substituted aromatic aldehyde, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each critical step.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a chemical is the foundation of its safe management. 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde, as a derivative of salicylaldehyde, shares a similar hazard profile. The primary risks involve irritation, potential for sensitization, and chemical reactivity.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation. Pre-existing dermatitis may be exacerbated by exposure.

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

  • Chemical Reactivity: As an aldehyde, this compound can form explosive peroxides over time when exposed to air and light. It is also incompatible with a range of other chemicals.

The first step in any disposal plan is to mitigate these risks through proper personal protection and handling protocols.

Parameter Guideline & Rationale
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed.
Personal Protective Equipment (PPE) Safety goggles, flame-resistant lab coat, nitrile gloves, and closed-toe shoes are mandatory.
Handling Location All transfers and handling should occur within a properly functioning chemical fume hood to prevent inhalation of vapors.
Chemical Incompatibility Segregate from strong oxidizing agents, strong bases, acids, alkali metals, potassium permanganate, and sodium peroxide.

Pre-Disposal Protocol: Waste Accumulation and Storage

Proper disposal begins long before the waste leaves your laboratory. It starts with the systematic and safe accumulation of the chemical waste at its point of generation, often referred to as a Satellite Accumulation Area (SAA).

Step 1: Select an Appropriate Waste Container The container is your primary line of defense against leaks and reactions.

  • Compatibility: The container must be constructed of a material compatible with aromatic aldehydes. The original product container is often the best choice. If unavailable, a high-density polyethylene (HDPE) or glass container is a suitable alternative.

  • Condition: Ensure the container is in good condition, free of leaks, and has a tightly sealing cap. Never use food service or household containers.

  • Venting is Not Disposal: Never allow the chemical to evaporate in a fume hood as a method of disposal. Containers must be kept closed at all times except when adding waste. This practice is crucial for aldehydes to minimize air exposure and the potential for peroxide formation.

Step 2: Label the Waste Container Correctly Accurate labeling is a regulatory requirement and is critical for safety. The label must be completed before any waste is added.

  • Attach a designated Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department.

  • Clearly write the full chemical name: "2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde". Do not use abbreviations.

  • List all constituents and their approximate percentages, including any solvents.

  • Indicate the date the container was first used for waste accumulation.

Step 3: Segregate Your Waste Store the sealed waste container in a designated SAA, away from incompatible materials.

  • Use secondary containment, such as a plastic bin, to catch any potential leaks and to enforce segregation.

  • Crucially, never store aldehyde waste with oxidizers (like nitric acid or permanganates) or strong bases. Mixing these can result in violent, exothermic reactions.

The Disposal Workflow: From Lab Bench to Final Disposition

The following workflow outlines the decision-making and procedural steps for disposing of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde. This process ensures that waste is handled safely, characterized correctly, and managed in compliance with all regulations.

DisposalWorkflow start 1. Identify Waste 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe characterize 3. Characterize Waste (Pure, In Solution, Contaminated?) ppe->characterize container 4. Select & Label Compatible Hazardous Waste Container characterize->container transfer 5. Transfer Waste in Fume Hood (Avoid spills & dust generation) container->transfer seal 6. Securely Seal Container (Keep closed to prevent oxidation) transfer->seal store 7. Store in Designated SAA (Use Secondary Containment) seal->store segregate 8. Segregate from Incompatibles (Acids, Bases, Oxidizers) store->segregate request 9. Request Pickup from EHS (Do not let waste accumulate) segregate->request end 10. Professional Disposal (via licensed contractor) request->end

Handling

Personal protective equipment for handling 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Laboratory Safety and Operational Handling Guide: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to ensure the secure handl...

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Safety and Operational Handling Guide: 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to ensure the secure handling of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (CAS: 63753-16-2). Often synthesized via the formylation of p-tert-amylphenol[1], this compound is a critical electrophilic precursor utilized in the development of stable, shape-persistent Schiff base macrocycles[2].

Because this reagent bridges organic synthesis and materials science, understanding the causality behind its physical properties and biological hazards is essential for designing a self-validating safety protocol.

Physicochemical & Hazard Profile

Before handling any reagent, it is critical to understand its quantitative and qualitative properties to anticipate its behavior in the laboratory environment.

PropertyValue
Chemical Name 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde
Common Synonyms 2-Hydroxy-5-tert-pentylbenzaldehyde; 5-tert-amylsalicylaldehyde,[3]
CAS Number 63753-16-2
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Physical State Solid
Storage Class 11 (Combustible Solids)
GHS Hazard Codes H319 (Causes serious eye irritation)
Water Hazard Class WGK 3 (Highly hazardous to water)

Mechanistic Causality of Hazards & PPE Selection

Safety protocols should never be followed blindly; they must be grounded in chemical logic. The specific hazards of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde stem directly from its molecular architecture.

The electrophilic aldehyde group, activated by the adjacent phenolic hydroxyl, is highly reactive toward nucleophilic amino acid residues in corneal proteins, which is the direct cause of its H319 (serious eye irritation) classification. Concurrently, the lipophilic tert-pentyl tail ensures rapid partitioning into lipid bilayers, meaning dermal exposure can lead to swift absorption.

HazardCausality Chem 2-Hydroxy-5-(2-methylbutan-2-yl) benzaldehyde Prop1 Electrophilic Aldehyde & Phenolic OH Chem->Prop1 Prop2 Lipophilic tert-pentyl Tail Chem->Prop2 Haz1 Corneal Protein Interaction (H319) Prop1->Haz1 Causes Haz2 Rapid Dermal Partitioning Prop2->Haz2 Enables PPE1 Full-Seal Goggles Haz1->PPE1 Mitigated by PPE2 Nitrile Gloves (>0.11mm) Haz2->PPE2 Mitigated by

Fig 1: Mechanistic causality between chemical structure, specific hazards, and required PPE.

Personal Protective Equipment (PPE) Matrix
  • Eye/Face Protection: Tightly fitting, full-seal safety goggles (EN 166 or ANSI Z87.1 compliant). Standard safety glasses with side shields are insufficient because they allow airborne powder to bypass the lenses, risking acute H319 eye irritation.

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Rationale: Nitrile provides an excellent barrier against lipophilic aromatic compounds. If handling the compound in organic solvents (e.g., THF)[1], double-gloving is mandatory as solvent permeation will rapidly degrade the nitrile barrier.

  • Body Protection: Flame-retardant, anti-static laboratory coat. Rationale: As a Class 11 combustible solid, mitigating static discharge during powder transfer is critical to prevent localized deflagration.

Step-by-Step Operational Handling Protocol

To ensure absolute safety, the following operational workflow is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Workflow A 1. Risk Assessment & Fume Hood Setup B 2. Don PPE (Goggles, Nitrile, Coat) A->B C 3. Anti-Static Weighing & Material Transfer B->C D 4. Surface Decontamination & Glove Removal C->D E 5. WGK 3 Compliant Waste Segregation D->E

Fig 2: Standard operating workflow for handling 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde.

Step 1: Pre-Operation Validation

  • Action: Clear the chemical fume hood of incompatible materials (e.g., strong oxidizing agents).

  • Validation Check: Verify the digital monitor reads a face velocity of 80-100 fpm. If no monitor is present, tape a Kimwipe to the bottom of the sash to visually confirm inward directional airflow.

Step 2: PPE Donning & Integrity Check

  • Action: Don a flame-retardant lab coat, full-seal safety goggles, and nitrile gloves.

  • Validation Check: Perform a pneumatic test on the gloves by trapping air inside and rolling the cuff tightly. Discard the gloves if any micro-punctures allow air to escape.

Step 3: Anti-Static Weighing & Transfer

  • Action: Use a grounded, anti-static weighing boat. Avoid vigorous scraping with metal spatulas, which can generate static electricity and aerosolize the combustible fine powder.

  • Validation Check: Ensure the powder transfers smoothly without clinging to the sides of the spatula or flying upward, which would indicate a dangerous static charge buildup.

Step 4: Solvent Addition (If Applicable)

  • Action: When preparing a solution, add the solvent slowly down the inner wall of the reaction vessel.

  • Rationale: This minimizes dust generation and controls the heat of dissolution before mechanical agitation begins.

Spill Response & Disposal Plan (WGK 3 Compliance)

Because 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is classified as WGK 3 (Highly hazardous to water) , its disposal requires strict environmental controls. Even trace amounts can cause severe ecological damage to aquatic systems.

Spill Containment Protocol:

  • Evacuate & Assess: Step back from the spill and ensure full PPE is donned.

  • Dry Collection: Do not flush the spill with water. Use a damp, solvent-resistant cloth or a HEPA-filtered vacuum dedicated to chemical spills to collect the solid. This prevents the generation of airborne dust.

  • Surface Decontamination: Wipe the affected area with an isopropanol-damped cloth to dissolve and lift remaining lipophilic residues, followed by a dry wipe.

Waste Disposal Protocol:

  • Segregation: Label a dedicated, sealable, high-density polyethylene (HDPE) waste container explicitly as "Halogen-Free Organic Solid Waste - WGK 3".

  • Containment: Transfer all contaminated consumables (weighing boats, wipes, compromised gloves) into this designated container.

  • Final Transfer: Never dispose of this compound or its solutions down the drain. Coordinate with your facility's Environmental Health and Safety (EHS) department for high-temperature incineration via a licensed hazardous waste contractor.

References

  • [1] Molaid. Campestarenes: novel shape-persistent Schiff base macrocycles with 5-fold symmetry. Molaid.com. [Link]

  • [2] Molaid. 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde Synthesis Data. Molaid.com. [Link]

Sources

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